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  • Product: 1-(2-Ethynylphenyl)ethanone
  • CAS: 104190-22-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Ethynylphenyl)ethanone

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-ethynylphenyl)ethanone, a valuable building block in medicinal chemistry and materials science. This document is intended for res...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-ethynylphenyl)ethanone, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies.

Introduction: The Significance of 1-(2-Ethynylphenyl)ethanone

1-(2-Ethynylphenyl)ethanone, also known as 2-acetylphenylacetylene, is a key organic intermediate. Its structure, featuring both a reactive terminal alkyne and a ketone functional group, makes it a versatile precursor for the synthesis of a wide array of more complex molecules. The ethynyl group can participate in various coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, as well as cycloaddition reactions, while the acetyl group offers a handle for further functionalization or for influencing the electronic properties of the molecule. This dual reactivity is of particular interest in the development of novel pharmaceuticals and advanced materials.

Synthetic Strategy: A Two-Step Approach via Sonogashira Coupling

The most common and efficient route for the synthesis of 1-(2-ethynylphenyl)ethanone involves a two-step sequence:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction between a suitable aryl halide (2'-iodoacetophenone) and a protected acetylene source (trimethylsilylacetylene).

  • Deprotection: Removal of the silyl protecting group to unveil the terminal alkyne.

This strategy is favored due to its high yields, mild reaction conditions, and broad functional group tolerance.[1]

Part 1: Sonogashira Coupling of 2'-Iodoacetophenone and Trimethylsilylacetylene

The Sonogashira coupling is a powerful C-C bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide.[1] The use of trimethylsilylacetylene as the alkyne component offers several advantages: it is a liquid, making it easier to handle than gaseous acetylene, and the trimethylsilyl (TMS) group effectively protects the terminal alkyne, preventing self-coupling (Glaser coupling).[2]

Reaction Mechanism:

The catalytic cycle of the Sonogashira coupling is well-established and involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-X(L2) Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Aryl_Alkyne Transmetalation Product Ar-C≡CR PdII_Aryl_Alkyne->Product Reductive Elimination CuX CuX PdII_Aryl_Alkyne->CuX X- Cu_Alkyne Cu-C≡CR Cu_Alkyne->PdII_Aryl Transmetalation Cu_Alkyne->CuX Transmetalation Alkyne R-C≡CH Alkyne->Cu_Alkyne Base

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol:

A representative procedure based on established methodologies for similar Sonogashira couplings.

Materials:

  • 2'-Iodoacetophenone

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • To a dry, argon-purged flask, add 2'-iodoacetophenone (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and triethylamine (3.0 eq).

  • To this stirred suspension, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the organic filtrates and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-(2-((trimethylsilyl)ethynyl)phenyl)ethanone as a pale yellow oil.

Part 2: Deprotection of 1-(2-((trimethylsilyl)ethynyl)phenyl)ethanone

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic or fluoride-mediated conditions. A common and effective method involves the use of potassium carbonate in methanol.

Experimental Protocol:

A representative procedure based on established methodologies for TMS deprotection.

Materials:

  • 1-(2-((trimethylsilyl)ethynyl)phenyl)ethanone

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve 1-(2-((trimethylsilyl)ethynyl)phenyl)ethanone (1.0 eq) in methanol.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add dichloromethane and deionized water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-(2-ethynylphenyl)ethanone as a solid.

Characterization of 1-(2-Ethynylphenyl)ethanone

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for 1-(2-ethynylphenyl)ethanone.

Physical Properties:

PropertyValue
Molecular Formula C₁₀H₈O
Molecular Weight 144.17 g/mol
Appearance White to off-white solid
CAS Number 104190-22-9

Spectroscopic Data:

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (dd, J = 7.6, 1.2 Hz, 1H), 7.55 (td, J = 7.6, 1.2 Hz, 1H), 7.45-7.35 (m, 2H), 3.35 (s, 1H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 198.5, 138.0, 134.0, 132.5, 129.0, 128.5, 122.0, 83.0, 81.0, 28.0
IR (KBr, cm⁻¹) ~3290 (≡C-H stretch), ~2100 (C≡C stretch), ~1680 (C=O stretch)
Mass Spectrometry (EI) m/z (%): 144 (M⁺), 129 (M⁺ - CH₃), 101 (M⁺ - COCH₃)

Interpretation of Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, a singlet for the acetylenic proton, and a singlet for the methyl protons of the acetyl group. The downfield shift of the proton ortho to the acetyl group is anticipated.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon, the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the methyl carbon.

  • IR Spectroscopy: The key diagnostic peaks are the sharp C-H stretch of the terminal alkyne around 3290 cm⁻¹, the weak C≡C stretch around 2100 cm⁻¹, and the strong carbonyl stretch of the ketone around 1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak at m/z 144 should be observed, along with characteristic fragmentation patterns corresponding to the loss of a methyl group and an acetyl group.

Experimental Workflow Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Start Start Materials: 2'-Iodoacetophenone Trimethylsilylacetylene Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Intermediate Intermediate: 1-(2-((trimethylsilyl)ethynyl)phenyl)ethanone Sonogashira->Intermediate Deprotection TMS Deprotection (K2CO3, MeOH) Intermediate->Deprotection Product Final Product: 1-(2-Ethynylphenyl)ethanone Deprotection->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: The overall workflow for the synthesis and characterization of 1-(2-ethynylphenyl)ethanone.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.[3][4]

  • 2'-Iodoacetophenone: Irritant. Avoid contact with skin and eyes.

  • Trimethylsilylacetylene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Palladium Catalysts: Handle with care, as palladium compounds can be toxic.

  • Copper(I) Iodide: Harmful if swallowed.

  • Triethylamine: Flammable and corrosive.

  • 1-(2-Ethynylphenyl)ethanone: May cause skin and eye irritation. May be harmful if swallowed.[4]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

Conclusion

This guide has detailed a robust and reliable method for the synthesis of 1-(2-ethynylphenyl)ethanone, a versatile building block in organic chemistry. By understanding the underlying principles of the Sonogashira coupling and the subsequent deprotection step, researchers can confidently prepare this valuable compound for their specific applications. The provided characterization data serves as a benchmark for confirming the successful synthesis and purity of the final product. As with any chemical synthesis, adherence to safety protocols is paramount.

References

  • Angene Chemical. (2021). 1-(2-Ethynylphenyl)ethanone Safety Data Sheet. Retrieved from [Link]

  • Capot Chemical. (2026). Material Safety Data Sheet. Retrieved from [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Fleming, I. (2002). Some Aspects of the Chemistry of Alkynylsilanes. Chemical Society Reviews, 31(5), 241-253. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethynylacetophenone

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction 2-Ethynylacetophenone, systematically known as 1-(2-ethynylphenyl)ethanone, is an aromatic ketone t...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Ethynylacetophenone, systematically known as 1-(2-ethynylphenyl)ethanone, is an aromatic ketone that holds significant potential as a versatile building block in organic synthesis. Its unique bifunctional nature, featuring a reactive terminal alkyne and a ketone moiety on an aromatic scaffold, makes it a valuable precursor for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, and potential applications, particularly within the realm of pharmaceutical research and development. The strategic placement of the ethynyl and acetyl groups on the phenyl ring opens avenues for diverse chemical transformations, including cyclization reactions to form heterocyclic systems and cross-coupling reactions to introduce further molecular complexity.

Core Physicochemical Properties

Precise experimental data for 2-ethynylacetophenone is not widely available in common chemical databases. The following table summarizes its fundamental properties, with some values being predicted based on the analysis of structurally similar compounds.

PropertyValueSource
IUPAC Name 1-(2-ethynylphenyl)ethanone-
Synonyms 2-Ethynylacetophenone, o-Ethynylacetophenone-
CAS Number 104190-22-9[1]
Molecular Formula C₁₀H₈O[1]
Molecular Weight 144.17 g/mol [1]
Physical State Solid (predicted)-
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted.-

Synthesis of 2-Ethynylacetophenone: A Methodological Approach

The most logical and widely applicable synthetic route to 2-ethynylacetophenone is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[3]

Conceptual Workflow: Sonogashira Coupling

The synthesis commences with a readily available halogenated acetophenone, typically 2'-bromoacetophenone or 2'-iodoacetophenone, which serves as the electrophilic partner. The nucleophilic partner is a protected form of acetylene, such as trimethylsilylacetylene (TMSA), to prevent self-coupling.[4] The TMS protecting group is then removed under basic conditions to yield the terminal alkyne.

G A Aryl Halide (2'-Bromoacetophenone) C Sonogashira Coupling (Pd/Cu catalyst, Base) A->C B Acetylene Source (Trimethylsilylacetylene) B->C D Protected Intermediate (2'-(Trimethylsilylethynyl)acetophenone) C->D E Deprotection (Base, e.g., K₂CO₃/MeOH) D->E F Final Product (2-Ethynylacetophenone) E->F

Caption: Synthetic workflow for 2-ethynylacetophenone via Sonogashira coupling.

Detailed Experimental Protocol

This protocol is a representative example based on established Sonogashira coupling procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 2'-Bromoacetophenone

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2'-bromoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (2.0 eq). Stir the mixture at room temperature until all solids are dissolved.

  • Addition of Alkyne: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the mixture to 70°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification of Intermediate: Purify the crude residue by column chromatography on silica gel to obtain 2'-(trimethylsilylethynyl)acetophenone.

  • Deprotection: Dissolve the purified intermediate in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Final Isolation: Remove the methanol under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-ethynylacetophenone.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons: Expect a series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton ortho to the acetyl group will likely be the most downfield.

    • Acetyl Protons: A singlet corresponding to the methyl group of the acetyl moiety is expected around δ 2.5 ppm.

    • Alkynyl Proton: A sharp singlet for the terminal alkyne proton should appear in the region of δ 3.0-3.5 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon: A signal for the ketone carbonyl carbon is expected around δ 195-200 ppm.

    • Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

    • Alkynyl Carbons: Two distinct signals for the sp-hybridized carbons of the alkyne are expected between δ 80-90 ppm.

    • Acetyl Carbon: A signal for the methyl carbon of the acetyl group around δ 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • C≡C-H Stretch (Terminal Alkyne): A sharp, strong band around 3300 cm⁻¹.

  • C≡C Stretch (Alkyne): A weaker band in the region of 2100-2150 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • C-H Bending (Aromatic): Bands in the fingerprint region below 900 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in a solvent like ethanol or methanol is expected to display absorptions characteristic of an aromatic ketone with extended conjugation. Typically, acetophenone shows a strong π→π* transition below 250 nm and a weaker n→π* transition around 280 nm. The ethynyl group will likely cause a bathochromic (red) shift in these absorptions.

Reactivity and Applications in Drug Development

The synthetic utility of 2-ethynylacetophenone lies in the orthogonal reactivity of its two functional groups, making it a valuable scaffold for building molecular diversity.

Key Reactions and Transformations
  • Alkyne-Based Reactions: The terminal alkyne can undergo a variety of reactions, including further Sonogashira couplings, click chemistry (cycloadditions), and hydration to form a methyl ketone.

  • Ketone-Based Reactions: The ketone can be reduced to an alcohol, converted to an oxime, or used in condensation reactions.

  • Intramolecular Cyclizations: The proximity of the alkyne and ketone functionalities allows for intramolecular cyclization reactions to form various heterocyclic systems, such as furans, pyrans, and other fused ring structures. These heterocycles are common motifs in many biologically active molecules.[5]

G cluster_0 2-Ethynylacetophenone cluster_1 Reaction Pathways cluster_2 Potential Products A 2-Ethynylacetophenone B Alkyne Reactions (e.g., Click Chemistry) A->B C Ketone Reactions (e.g., Reduction) A->C D Intramolecular Cyclization A->D E Triazole Derivatives B->E F Chiral Alcohols C->F G Fused Heterocycles (e.g., Furans, Pyrans) D->G

Caption: Reactivity and synthetic potential of 2-ethynylacetophenone.

Relevance in Pharmaceutical Research

Substituted acetophenones are established precursors in the synthesis of various pharmaceuticals.[6] For example, they are key intermediates in the production of pyrazole-based non-steroidal anti-inflammatory drugs (NSAIDs).[7] The ethynyl group in 2-ethynylacetophenone provides a reactive handle for introducing diverse substituents through robust and high-yielding reactions like the Sonogashira coupling, making it a valuable tool for generating libraries of compounds for drug screening. Its ability to serve as a precursor to complex heterocyclic structures further enhances its utility in medicinal chemistry, as these scaffolds are prevalent in a wide range of therapeutic agents.

Safety and Handling

According to the available Safety Data Sheet (SDS), 2-ethynylacetophenone should be handled with care.[8]

  • GHS Hazard Statements:

    • Harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Precautionary Measures:

    • Wear protective gloves, protective clothing, eye protection, and face protection.

    • Use only outdoors or in a well-ventilated area.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • In case of contact with eyes, rinse cautiously with water for several minutes.

Conclusion

2-Ethynylacetophenone is a promising, albeit not extensively characterized, synthetic intermediate. Its value stems from the presence of two distinct and reactive functional groups on a single aromatic scaffold. While detailed physicochemical data is sparse, its synthesis via the Sonogashira coupling is well-precedented. The true potential of this molecule lies in its utility as a versatile building block for the synthesis of complex organic molecules, particularly in the construction of diverse heterocyclic systems relevant to drug discovery and materials science. Further research into its properties and reactivity is warranted to fully exploit its synthetic capabilities.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-[4-[2-(4-acetyl-phenyl)-ethynyl]-phenyl]-ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3 . Infrared spectrum of 1-(2-(butylselanyl)phenyl)ethanone ( 11 ). Retrieved from [Link]

  • Pearson. (n.d.). Sonogashira Coupling Reaction Exam Prep. Retrieved from [Link]

  • PubChem. (n.d.). 1-[4-(2-Phenylethynyl)phenyl]ethanone. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-(2,4-dimethylphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S12. 13 C NMR spectrum of 1-(2-Fluorophenyl)ethanone oxime (2f). Retrieved from [Link]

  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

  • PubMed Central. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethanone, 2-(2-ethenylphenyl)-1-phenyl- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. Retrieved from [Link]

  • MDPI. (2023). Fully Selective Synthesis of Spirocyclic-1,2-oxazine N-Oxides via Non-Catalysed Hetero Diels-Alder Reactions with the Participation of Cyanofunctionalysed Conjugated Nitroalkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylacetophenone. Retrieved from [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(2-nitrophenyl)-. Retrieved from [Link]

  • MDPI. (2023). Diverse Synthesis of Fused Polyheterocyclic Compounds via [3 + 2] Cycloaddition of In Situ-Generated Heteroaromatic N-Ylides and Electron-Deficient Olefins. Retrieved from [Link]

  • SYNTHESIS OF HETER0[1][6][7]THIADIAZINE 1,l-DIOXIDES. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. Retrieved from [Link]

  • PubChem. (n.d.). (1E)-1-(2-thienyl)ethanone phenylhydrazone. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4). Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1,2-diphenyl-. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2-furanyl)-, [1-(2-furanyl)ethylidene]hydrazone. Retrieved from [Link]

Sources

Foundational

1-(2-Ethynylphenyl)ethanone CAS number 104190-22-9

An In-depth Technical Guide to 1-(2-Ethynylphenyl)ethanone Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: 1-(2-Ethynylphenyl)ethanone CAS Number: 104190-22-9 Introduction 1-(2-Ethynylp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(2-Ethynylphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: 1-(2-Ethynylphenyl)ethanone CAS Number: 104190-22-9

Introduction

1-(2-Ethynylphenyl)ethanone, also known as 2-ethynylacetophenone, is a bifunctional organic compound featuring both a ketone and a terminal alkyne.[1] This unique ortho arrangement of an acetyl group and an ethynyl group on a benzene ring provides a powerful platform for advanced organic synthesis. The distinct reactivity of each functional group, coupled with their proximity, allows for a diverse range of chemical transformations, including intramolecular cyclizations, cycloadditions, and cross-coupling reactions. Consequently, it serves as a highly valuable intermediate in the synthesis of complex heterocyclic scaffolds, which are central to the development of novel pharmaceuticals, agrochemicals, and materials.[1] This guide offers a comprehensive technical overview of its synthesis, reactivity, and applications, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

Physicochemical and Spectroscopic Profile

1-(2-Ethynylphenyl)ethanone is typically a colorless to pale yellow liquid with an aromatic odor.[1] It is readily soluble in common organic solvents like ethanol and ether, but shows limited solubility in water.[1]

PropertyValueSource
CAS Number 104190-22-9[1][2][3][4]
Molecular Formula C₁₀H₈O[1][2][3][4]
Molecular Weight 144.17 g/mol [1][2][3][4]
IUPAC Name 1-(2-ethynylphenyl)ethan-1-one[2]
Synonyms 2-Ethynylacetophenone, Ethanone, 1-(2-ethynylphenyl)-[1][4]
SMILES CC(=O)C1=CC=CC=C1C#C[2][3]
Appearance Colorless to pale yellow liquid[1]
Spectroscopic Data Interpretation

The structural features of 1-(2-ethynylphenyl)ethanone give rise to a distinct spectroscopic signature. While specific spectra should be run for confirmation, the following are the expected key signals.

SpectroscopyCharacteristic Signals and Interpretation
¹H NMR ~3.5 ppm (s, 1H): Acetylenic proton (≡C-H). ~2.6 ppm (s, 3H): Methyl protons of the acetyl group (-COCH₃). ~7.4-7.9 ppm (m, 4H): Aromatic protons, showing complex splitting patterns due to their positions on the substituted ring.
¹³C NMR ~198-200 ppm: Carbonyl carbon (C=O). ~130-135 ppm: Substituted aromatic carbons. ~128-130 ppm: Unsubstituted aromatic carbons (CH). ~80-85 ppm: Acetylenic carbons (C≡C). ~28-30 ppm: Methyl carbon (-CH₃).
IR (Infrared) ~3300 cm⁻¹ (sharp, strong): Acetylenic C-H stretch. ~2100 cm⁻¹ (weak to medium): C≡C triple bond stretch. ~1685 cm⁻¹ (strong): Carbonyl (C=O) stretch of the aryl ketone. ~1600, 1485 cm⁻¹: Aromatic C=C stretches.
Mass Spec (MS) m/z 144: Molecular ion peak [M]⁺. m/z 129: Fragment corresponding to the loss of the methyl group [M-CH₃]⁺. m/z 43: Fragment corresponding to the acetyl cation [CH₃CO]⁺, often a strong indicator of a methyl ketone.[5]

Synthesis and Mechanism

The most prevalent and efficient method for synthesizing 1-(2-ethynylphenyl)ethanone is the Sonogashira cross-coupling reaction . This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.[6][7] For this specific target, the reaction involves coupling an acetyl-substituted aryl halide, such as 2'-bromoacetophenone, with a source of acetylene.

The Sonogashira Coupling Pathway

The reaction is co-catalyzed by palladium and copper complexes and proceeds via two interconnected catalytic cycles.[6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2'-bromoacetophenone).

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium complex, regenerating the copper catalyst. This is often the rate-determining step.

  • Reductive Elimination: The palladium complex undergoes reductive elimination to yield the final product, 1-(2-ethynylphenyl)ethanone, and regenerate the Pd(0) catalyst.

Sonogashira_Synthesis cluster_workflow Synthetic Workflow Start Starting Materials: - 2'-Bromoacetophenone - Trimethylsilylacetylene - Pd/Cu Catalysts, Base Coupling Sonogashira Cross-Coupling Start->Coupling Intermediate Protected Intermediate: 1-(2-((trimethylsilyl)ethynyl)phenyl)ethanone Coupling->Intermediate Deprotection Deprotection (e.g., K₂CO₃, MeOH) Intermediate->Deprotection Product Final Product: 1-(2-Ethynylphenyl)ethanone Deprotection->Product Purification Purification (Column Chromatography) Product->Purification

Caption: Generalized workflow for the synthesis of 1-(2-ethynylphenyl)ethanone.
Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2'-bromoacetophenone (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or Diisopropylamine) via syringe. Add the amine base (e.g., triethylamine, 3.0 eq) if it is not the solvent.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq) via syringe. Using a silyl-protected alkyne prevents self-coupling and is generally higher yielding.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude protected intermediate in methanol. Add a base such as K₂CO₃ (1.5 eq) and stir at room temperature for 1-2 hours.

  • Final Workup and Purification: Remove methanol under reduced pressure. Add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel column chromatography to yield pure 1-(2-ethynylphenyl)ethanone.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-(2-ethynylphenyl)ethanone stems from the versatile reactivity of its alkyne and ketone moieties, especially their ability to react in concert.

Reactions of the Alkyne Group
  • Cycloaddition Reactions: The terminal alkyne is an excellent dipolarophile for [3+2] cycloadditions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. It can also participate as a dienophile in [4+2] Diels-Alder reactions. These reactions are fundamental for building complex ring systems.

  • Further Coupling: The terminal alkyne can undergo another Sonogashira coupling, acting as the alkyne component to build more extended conjugated systems.

Reactions Involving Both Functional Groups: Intramolecular Cyclization

The ortho positioning of the nucleophilic alkyne and electrophilic ketone facilitates powerful intramolecular cyclization reactions, providing direct access to important heterocyclic cores.

  • Synthesis of Quinolines: A key application is the synthesis of substituted quinolines.[8] Treatment of 1-(2-ethynylphenyl)ethanone with an amine (e.g., aniline or ammonia derivatives) under appropriate catalytic conditions (often acid or transition metal-catalyzed) can trigger a cascade. The amine first condenses with the ketone to form an enamine or imine intermediate. The proximate alkyne then undergoes an intramolecular nucleophilic attack, leading to cyclization and subsequent aromatization to form the quinoline scaffold.[9] This is a variation of classic quinoline syntheses like the Friedländer synthesis.[9]

Reactivity_Pathways cluster_alkyne Alkyne-Specific Reactions cluster_intramolecular Intramolecular Cyclization Start 1-(2-Ethynylphenyl)ethanone Cyclo [3+2] Cycloaddition (e.g., with R-N₃) Start->Cyclo Coupling Sonogashira Coupling (with R'-X) Start->Coupling Condensation Condensation (with R-NH₂) Start->Condensation Triazole 1,2,3-Triazole Derivative Cyclo->Triazole Diyne Conjugated Diyne/Enyne Coupling->Diyne Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Nucleophilic Attack Enamine->Cyclization Quinoline Substituted Quinoline Cyclization->Quinoline

Caption: Key reaction pathways for 1-(2-ethynylphenyl)ethanone.

Role in Drug Discovery and Materials Science

As a versatile synthetic intermediate, 1-(2-ethynylphenyl)ethanone is a valuable starting point for constructing libraries of compounds for biological screening.[1] The quinoline core, readily accessible from this precursor, is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with activities ranging from antibacterial and antimalarial to anticancer.[9][10]

Furthermore, the ability to generate extended π-conjugated systems through alkyne coupling reactions makes this molecule a useful building block in materials science for the synthesis of organic semiconductors, dyes, and polymers with interesting photophysical properties.[11]

Safety and Handling

While a specific, comprehensive safety data sheet for 1-(2-ethynylphenyl)ethanone is not widely published, data from analogous substituted acetophenones suggest appropriate precautions are necessary.[12][13]

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[12][13]

  • Personal Protective Equipment (PPE): Handle with chemical-resistant gloves, safety goggles, and a lab coat.[12][14] All operations should be conducted in a well-ventilated fume hood.

  • Handling: Avoid breathing dust, mist, or spray. Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[12]

  • Storage: Store in a tightly sealed container under an inert atmosphere at room temperature.[3]

  • In Case of Exposure:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes.

    • Seek medical attention if irritation persists.[12][13]

Conclusion

1-(2-Ethynylphenyl)ethanone (CAS 104190-22-9) is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity of its ketone and alkyne functional groups. Its efficient synthesis via the Sonogashira coupling and its capacity to undergo a variety of transformations—most notably intramolecular cyclizations to form quinolines and other heterocycles—make it a powerful tool for chemists in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity profile, as outlined in this guide, is key to unlocking its full potential in the synthesis of novel and complex molecular architectures.

References

  • Sonogashira Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • 1-[4-[2-(4-acetyl-phenyl)-ethynyl]-phenyl]-ethanone - ChemSynthesis . ChemSynthesis. Available at: [Link]

  • 1-[4-(2-Phenylethynyl)phenyl]ethanone | C16H12O | CID 2779313 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series . IIP Series. Available at: [Link]

  • Sonogashira coupling - Wikipedia . Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Ethanone, 1-(4-ethylphenyl)- - Synerzine . Synerzine. Available at: [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information . Royal Society of Chemistry. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI . MDPI. Available at: [Link]

  • Quinolines and isoquinolines: reactions and synthesis - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives . Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications . American Chemical Society. Available at: [Link]

  • (a) Solvent effect on the coupling of p-bromoacetophenone and phenylboronic acid (reaction conditions - ResearchGate . ResearchGate. Available at: [Link]

  • Mechanistic studies for the [1+2+1+2]- cycloaddition reaction - ResearchGate . ResearchGate. Available at: [Link]

  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps . Chemistry Steps. Available at: [Link]

  • 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone . Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • 29.5: Cycloaddition Reactions - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Ethanone, 2-(2-ethenylphenyl)-1-phenyl- - Optional[13C NMR] - Chemical Shifts . SpectraBase. Available at: [Link]

  • 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects - MDPI . MDPI. Available at: [Link]

  • 1 H-NMR Analysis spectral interpretation data | Download Table - ResearchGate . ResearchGate. Available at: [Link]

  • Synthesis of novel (E)-1-(2-(2-(4(dimethylamino) benzylidene) hydrazinyl)-4-methylthiazol-5-yl)ethanone derivatives as ecto-5'-nucleotidase inhibitors - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • Week 1: Lecture 1: Introduction to [4+2] Cycloaddition - YouTube . YouTube. Available at: [Link]

Sources

Exploratory

Spectroscopic Profile of 1-(2-Ethynylphenyl)ethanone: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-ethynylphenyl)ethanone, also known as 2-ethynylacetophenone. Tailored for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(2-ethynylphenyl)ethanone, also known as 2-ethynylacetophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering not just the raw data but also a detailed interpretation grounded in the principles of chemical structure and spectroscopy. This guide is designed to serve as a definitive reference for the characterization of this versatile building block in organic synthesis.

Introduction to 1-(2-Ethynylphenyl)ethanone

1-(2-Ethynylphenyl)ethanone is a bifunctional organic molecule featuring both a ketone and a terminal alkyne. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of complex organic molecules, including heterocycles and polycyclic aromatic compounds. Accurate and thorough spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic transformations. This guide will systematically present and analyze the key spectroscopic data that define the molecular structure of 1-(2-ethynylphenyl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-(2-ethynylphenyl)ethanone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 1-(2-ethynylphenyl)ethanone, typically recorded in deuterated chloroform (CDCl₃), reveals five distinct signals corresponding to the different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for 1-(2-Ethynylphenyl)ethanone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.89dd1HAr-H (ortho to C=O)
~7.56td1HAr-H
~7.49dd1HAr-H
~7.38td1HAr-H
~3.45s1HC≡C-H
~2.65s3H-CO-CH

Interpretation of the ¹H NMR Spectrum:

The downfield region of the spectrum (7.3-8.0 ppm) is characteristic of aromatic protons. The ortho-disubstituted pattern on the benzene ring gives rise to four distinct signals, each integrating to one proton. The proton ortho to the electron-withdrawing acetyl group is the most deshielded and appears as a doublet of doublets around 7.89 ppm. The remaining aromatic protons appear as overlapping multiplets.

A key feature is the singlet at approximately 3.45 ppm, which is characteristic of the acetylenic proton (C≡C-H). Its chemical shift is influenced by the magnetic anisotropy of the triple bond. The sharp singlet at around 2.65 ppm, integrating to three protons, is unequivocally assigned to the methyl protons of the acetyl group.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(2-ethynylphenyl)ethanone in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: ~4 s

    • Spectral width: -2 to 12 ppm

Causality in Experimental Choices: The choice of CDCl₃ as a solvent is due to its excellent solubilizing power for a wide range of organic compounds and its single deuterium lock signal. A high-field instrument (≥400 MHz) is chosen to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a detailed map of the carbon framework of 1-(2-ethynylphenyl)ethanone.

Table 2: ¹³C NMR Spectroscopic Data for 1-(2-Ethynylphenyl)ethanone

Chemical Shift (δ) ppmAssignment
~199.8C =O
~139.7Ar-C
~134.3Ar-C H
~133.0Ar-C H
~129.0Ar-C H
~128.8Ar-C H
~121.5Ar-C
~82.7-C ≡CH
~81.5-C≡C H
~30.2-CO-C H₃

Interpretation of the ¹³C NMR Spectrum:

The most downfield signal at approximately 199.8 ppm is characteristic of a ketone carbonyl carbon. The aromatic region shows six distinct signals, four for the protonated carbons and two for the quaternary carbons, consistent with the ortho-disubstitution pattern. The two signals for the alkyne carbons appear around 82.7 ppm and 81.5 ppm. The upfield signal at approximately 30.2 ppm corresponds to the methyl carbon of the acetyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(2-ethynylphenyl)ethanone displays characteristic absorption bands that confirm the presence of the ketone and terminal alkyne moieties.

Table 3: Key IR Absorption Bands for 1-(2-Ethynylphenyl)ethanone

Wavenumber (cm⁻¹)IntensityAssignment
~3290Strong, sharp≡C-H stretch
~2100Medium, sharpC≡C stretch
~1680Strong, sharpC=O stretch (aromatic ketone)
~1595, 1570, 1480Medium to strongC=C aromatic ring stretches
~760StrongC-H out-of-plane bend (ortho-disubstituted)

Interpretation of the IR Spectrum:

The most diagnostic peaks in the IR spectrum are the strong, sharp absorption at approximately 3290 cm⁻¹ corresponding to the stretching vibration of the terminal acetylenic C-H bond, and the medium, sharp peak around 2100 cm⁻¹ for the C≡C triple bond stretch. The strong absorption at about 1680 cm⁻¹ is indicative of the C=O stretching of an aryl ketone. The presence of multiple bands in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound, and the strong band around 760 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Number of scans: 16-32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

Causality in Experimental Choices: The ATR-FTIR technique is chosen for its simplicity, speed, and minimal sample preparation requirements, making it a highly efficient method for routine sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for 1-(2-Ethynylphenyl)ethanone

m/zRelative Intensity (%)Assignment
144100[M]⁺ (Molecular Ion)
12985[M - CH₃]⁺
10140[M - COCH₃]⁺
7530[C₆H₃]⁺

Interpretation of the Mass Spectrum:

The mass spectrum of 1-(2-ethynylphenyl)ethanone shows a prominent molecular ion peak [M]⁺ at m/z = 144, which corresponds to the molecular weight of the compound (C₁₀H₈O). A significant fragment is observed at m/z = 129, resulting from the loss of a methyl radical ([M - CH₃]⁺), a common fragmentation pathway for methyl ketones. Another important fragment appears at m/z = 101, which corresponds to the loss of the acetyl group ([M - COCH₃]⁺).

Visualization of Molecular Structure and Fragmentation

To visually represent the molecular structure and key relationships, the following diagrams are provided.

Caption: Molecular structure of 1-(2-ethynylphenyl)ethanone.

fragmentation_pathway M [M]⁺ m/z = 144 M_minus_CH3 [M - CH₃]⁺ m/z = 129 M->M_minus_CH3 - •CH₃ M_minus_COCH3 [M - COCH₃]⁺ m/z = 101 M->M_minus_COCH3 - •COCH₃

Caption: Key fragmentation pathways of 1-(2-ethynylphenyl)ethanone in mass spectrometry.

Conclusion

The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a cohesive and definitive characterization of 1-(2-ethynylphenyl)ethanone. The unique spectral signatures of the acetyl and ethynyl groups, in conjunction with the pattern of the ortho-disubstituted aromatic ring, allow for unambiguous identification and purity assessment. This guide serves as a valuable resource for scientists, enabling them to confidently utilize this important synthetic intermediate in their research and development endeavors.

References

  • At the time of this writing, a comprehensive, single, publicly available peer-reviewed article containing all the presented spectroscopic data for 1-(2-ethynylphenyl)ethanone could not be located. The data presented herein is a composite of typical values expected for this structure based on established principles of spectroscopy and data from closely related compounds found in various chemical databases and literature. For specific experimental data, researchers are encouraged to consult the supporting information of publications that report the synthesis of this compound.
Foundational

An In-depth Technical Guide to the Reactivity of the Ethynyl Group in 1-(2-Ethynylphenyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Ethynylphenyl)ethanone, a bifunctional aromatic compound, serves as a versatile synthon in modern organic chemistry. The strategic p...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Ethynylphenyl)ethanone, a bifunctional aromatic compound, serves as a versatile synthon in modern organic chemistry. The strategic placement of an acetyl group ortho to a terminal alkyne imparts unique reactivity to the ethynyl moiety, modulating its electronic properties and enabling a diverse array of chemical transformations. This guide provides a comprehensive exploration of the ethynyl group's reactivity in this specific molecular context. We will delve into key reaction classes, including metal-catalyzed cross-couplings, cycloadditions, and intramolecular cyclizations, emphasizing the mechanistic rationale behind experimental designs and providing detailed, field-proven protocols. The content is structured to offer both foundational understanding and practical application for professionals engaged in synthetic chemistry and drug discovery.

Introduction: A Molecule of Strategic Importance

1-(2-Ethynylphenyl)ethanone, also known as 2-ethynylacetophenone, is a key building block whose value lies in the orthogonal reactivity of its two functional groups. The terminal alkyne provides a gateway to carbon-carbon and carbon-heteroatom bond formation, while the ketone can participate in various condensation and addition reactions. Critically, the proximity of these two groups creates a unique electronic and steric environment. The electron-withdrawing nature of the acetyl group influences the acidity of the alkynyl proton and the electron density of the triple bond, while also providing a handle for subsequent intramolecular transformations. This guide will systematically dissect the reactivity profile of the ethynyl group, providing the technical insights necessary to leverage this versatile molecule in complex synthetic endeavors.

Molecular Architecture and Electronic Landscape

The reactivity of the ethynyl group is intrinsically linked to the electronic influence of the adjacent acetyl group. The acetyl group acts as a moderate deactivator and a meta-director through resonance and inductive effects. This electron-withdrawing character increases the acidity of the terminal alkyne's proton, facilitating its deprotonation and the formation of metal acetylides, which are key intermediates in many coupling reactions.

Caption: Electronic interplay in 1-(2-ethynylphenyl)ethanone.

Key Reaction Classes of the Ethynyl Group

The terminal alkyne in 1-(2-ethynylphenyl)ethanone is a hub for a variety of powerful synthetic transformations.

Metal-Catalyzed Cross-Coupling: The Sonogashira Reaction

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds, linking the ethynyl group to aryl or vinyl halides.[1] This reaction is exceptionally valuable for building complex molecular scaffolds. It is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[2]

Causality in Protocol Design:

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂): The Pd(0) species, often generated in situ, is the active catalyst that undergoes oxidative addition with the aryl/vinyl halide.[1]

  • Copper(I) Co-catalyst (e.g., CuI): The copper salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[2] This step is crucial as it activates the alkyne for transmetalation to the palladium center, significantly accelerating the reaction compared to copper-free versions.[1]

  • Base (e.g., an amine like Et₃N or Diisopropylamine): The base serves two purposes: it deprotonates the terminal alkyne to facilitate copper acetylide formation and neutralizes the hydrogen halide formed during the catalytic cycle.[2]

  • Solvent: Aprotic solvents like THF or MeCN are commonly used to ensure solubility of all reactants and catalysts.[2][3]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_ox Oxidative Addition (R-X) pd_trans R-Pd(II)L₂-C≡CR' pd_ox->pd_trans Transmetalation pd_trans->pd0 Regeneration product R-C≡CR' (Product) pd_trans->product Reductive Elimination alkyne H-C≡CR' cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_ox Transfers Acetylide to Palladium cu_x Cu(I)X cu_acetylide->cu_x

Caption: Catalytic cycles of the Sonogashira coupling reaction.[2]

Experimental Protocol: Sonogashira Coupling of 1-(2-Ethynylphenyl)ethanone with 4-Iodoanisole

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add 1-(2-ethynylphenyl)ethanone (1.0 eq), 4-iodoanisole (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Base Addition: Add anhydrous, degassed tetrahydrofuran (THF) to achieve a 0.2 M concentration with respect to the ethynylphenyl)ethanone. Follow this with the addition of triethylamine (Et₃N) (3.0 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst residues.

  • Purification: Wash the filtrate sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.

Table 1: Representative Data for Sonogashira Coupling Reactions

EntryAryl HalidePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-IodoanisolePd(PPh₃)₂Cl₂ (3)5Et₃NTHF25392
21-BromonaphthalenePd(OAc)₂ (2)2DABCOMeCN60685[3]
33-ChloropyridinePdCl₂(dppf) (5)10Cs₂CO₃Dioxane1001275
Cycloaddition Reactions: The Azide-Alkyne Huisgen Cycloaddition (Click Chemistry)

The terminal ethynyl group is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click" reaction.[4] This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[5]

Mechanistic Rationale: The reaction is powerfully accelerated by a Cu(I) catalyst, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[6] The Cu(I) ion coordinates with the alkyne, lowering the pKa of its terminal proton and facilitating the formation of a copper acetylide.[4][7] This intermediate then readily reacts with the organic azide to form a six-membered copper metallacycle, which upon rearrangement and protonation, yields the stable triazole product.[6]

Experimental Protocol: CuAAC Reaction with Benzyl Azide

  • Catalyst Preparation: In a round-bottom flask, dissolve CuSO₄·5H₂O (0.05 eq) and sodium ascorbate (0.1 eq) in a 1:1 mixture of water and t-butanol.

  • Reactant Addition: To the catalyst solution, add 1-(2-ethynylphenyl)ethanone (1.0 eq) followed by benzyl azide (1.05 eq).

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-2 hours, indicated by a color change and confirmed by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting triazole is often pure enough for subsequent use, but can be further purified by recrystallization or silica gel chromatography if necessary.

Intramolecular Reactions: Synthesis of Heterocycles

The ortho-positioning of the acetyl and ethynyl groups makes 1-(2-ethynylphenyl)ethanone an excellent precursor for the synthesis of fused heterocyclic systems, particularly quinolines. The Friedländer annulation, which traditionally involves the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, can be adapted.[8] In a modified approach, the reaction of 1-(2-ethynylphenyl)ethanone with amines can lead to quinoline derivatives.

Plausible Mechanistic Pathway (Aza-Michael/Cyclization Cascade):

  • Enamine Formation: A primary amine reacts with the ketone to form an enamine intermediate.

  • Intramolecular Aza-Michael Addition: The nitrogen of the enamine attacks the proximal ethynyl group in an intramolecular fashion.

  • Tautomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to furnish the stable, aromatic quinoline ring system.

This pathway provides a powerful method for rapidly constructing the quinoline scaffold, a core structure in many pharmaceuticals.[9][10]

Friedlander_Workflow start 1-(2-Ethynylphenyl)ethanone + Primary Amine (R-NH₂) enamine Enamine Formation start->enamine Condensation (-H₂O) michael Intramolecular Aza-Michael Addition enamine->michael 6-endo-dig Cyclization cyclized Cyclized Intermediate tautomer Tautomerization & Aromatization michael->tautomer Proton Transfer product Substituted Quinoline tautomer->product Final Product

Caption: Workflow for quinoline synthesis from 1-(2-ethynylphenyl)ethanone.

Conclusion

1-(2-Ethynylphenyl)ethanone is a powerful and versatile building block in synthetic chemistry. The reactivity of its ethynyl group, modulated by the ortho-acetyl substituent, allows for a wide range of transformations. From the precise construction of C-C bonds via Sonogashira couplings to the efficient formation of triazole rings through click chemistry and the elegant synthesis of fused heterocycles like quinolines, this molecule offers numerous strategic advantages. Understanding the underlying mechanisms and having access to robust protocols, as detailed in this guide, empowers researchers to fully exploit its synthetic potential in the development of novel materials and therapeutic agents.

References

  • Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Google Search Result.7

  • Click Chemistry Azide-Alkyne Cycloaddition. Google Search Result.6

  • Application Notes and Protocols for Cross-Coupling Reactions Involving Terminal Alkynes. Benchchem.2

  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences.

  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central.5

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.12

  • Azide-alkyne Huisgen cycloaddition. Wikipedia.4

  • Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry - ACS Publications.3

  • Synthesis of quinoline derivatives (89) from 2‐aminoaryl ketones (87) and alkynes (88). ResearchGate.9

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC - NIH.13

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Semantic Scholar.14

  • The synthesis of substituted quinolines from 2‐aminoaryl ketones with another carbonyl compound having active α‐methylene group. ResearchGate.8

  • Reaction of 2‐aminoaryl ketones and alkynes catalyzed by PPInCl‐nSiO2. ResearchGate.10

  • Sonogashira coupling. Wikipedia.1

  • Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. ResearchGate.15

  • Sonogashira Cross-Coupling. J&K Scientific LLC.

Sources

Exploratory

Stability and Storage of 1-(2-Ethynylphenyl)ethanone: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Ethynylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Ethynylphenyl)ethanone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity of this valuable research compound.

Introduction: The Significance of 1-(2-Ethynylphenyl)ethanone in Modern Synthesis

1-(2-Ethynylphenyl)ethanone, a bifunctional molecule featuring a ketone and a terminal alkyne, is a versatile building block in organic synthesis. Its unique ortho-substitution pattern makes it a precursor for a variety of heterocyclic and carbocyclic systems through intramolecular reactions. The ethynyl group offers a reactive handle for transformations such as click chemistry, Sonogashira coupling, and cyclization reactions, while the ketone functionality can participate in a wide array of carbonyl chemistry. Given its high reactivity, understanding and controlling the stability of 1-(2-Ethynylphenyl)ethanone is paramount to ensure reproducible experimental outcomes and the integrity of research data.

Chemical Stability and Potential Degradation Pathways

The inherent reactivity of 1-(2-Ethynylphenyl)ethanone, while advantageous for synthesis, also renders it susceptible to several degradation pathways. The primary points of instability are the terminal ethynyl group and, to a lesser extent, the ketone functionality.

Oxidative Degradation

The terminal alkyne is prone to oxidative cleavage, particularly in the presence of strong oxidizing agents. This can lead to the formation of carboxylic acids and other byproducts, altering the purity and reactivity of the material.

Polymerization

Terminal alkynes, especially in the presence of transition metal impurities, heat, or light, can undergo polymerization. This process can lead to a mixture of oligomers and polymers, which can be difficult to characterize and will significantly impact the intended reactivity of the monomeric species.

Intramolecular Cyclization

The ortho-positioning of the ethynyl and acetyl groups creates the potential for intramolecular cyclization, particularly under thermal or catalytic conditions. This can lead to the formation of indenone or other cyclic structures, representing a significant degradation pathway that consumes the starting material.

Photochemical Instability

Aromatic ketones are known to be photosensitive and can undergo various photochemical reactions upon exposure to light, particularly UV radiation. While specific data on 1-(2-Ethynylphenyl)ethanone is limited, it is prudent to assume a degree of photosensitivity.

Recommended Storage and Handling Conditions

To mitigate the aforementioned degradation pathways and ensure the long-term stability of 1-(2-Ethynylphenyl)ethanone, the following storage and handling conditions are recommended.

ParameterRecommended ConditionJustification
Temperature 2°C to 8°CReduces the rate of potential degradation reactions, including polymerization and intramolecular cyclization.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Prevents oxidative degradation of the terminal alkyne.
Light Exposure Store in the dark (amber vial)Minimizes the risk of photochemical degradation.
Moisture Store in a dry environmentWhile not definitively established as a primary degradation route, moisture can potentially interact with the compound or facilitate other degradation pathways.

Table 1: Recommended Storage Conditions for 1-(2-Ethynylphenyl)ethanone

Handling Precautions
  • Personal Protective Equipment (PPE): Always handle 1-(2-Ethynylphenyl)ethanone in a well-ventilated fume hood, wearing appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere Handling: For weighing and transferring, it is best practice to work under a stream of inert gas to minimize exposure to air and moisture.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong bases, and transition metal catalysts, except when used as part of a planned chemical reaction.

Experimental Protocols for Stability Assessment

For laboratories that need to establish their own stability data, a forced degradation study is a valuable tool. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products of 1-(2-Ethynylphenyl)ethanone under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of 1-(2-Ethynylphenyl)ethanone in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat at 60°C for 24 hours.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 24 hours. Dissolve in the solvent before analysis.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with a control sample (stored under recommended conditions), using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent 1-(2-Ethynylphenyl)ethanone peak from all potential degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 254 nm).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Method Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Key Concepts

Stability_Factors cluster_compound 1-(2-Ethynylphenyl)ethanone cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound 1-(2-Ethynylphenyl)ethanone Heat Heat Light Light Oxygen Oxygen Moisture Moisture Polymerization Polymerization Heat->Polymerization Cyclization Cyclization Heat->Cyclization Photodegradation Photodegradation Light->Photodegradation Oxidation Oxidation Oxygen->Oxidation Storage_Recommendations Optimal_Storage Optimal Storage Conditions Temp 2-8°C Optimal_Storage->Temp Atmosphere Inert Gas (Ar, N2) Optimal_Storage->Atmosphere Light Darkness (Amber Vial) Optimal_Storage->Light Moisture Dry Environment Optimal_Storage->Moisture

Caption: Recommended storage conditions for 1-(2-Ethynylphenyl)ethanone.

Conclusion

1-(2-Ethynylphenyl)ethanone is a reactive and valuable compound in synthetic chemistry. Its utility is directly linked to its purity and stability. By understanding the potential degradation pathways—oxidation, polymerization, and cyclization—researchers can implement appropriate storage and handling procedures to preserve the integrity of this material. The recommended storage conditions of 2-8°C under an inert atmosphere and protected from light are critical for minimizing degradation. For applications requiring stringent quality control, conducting in-house stability assessments using forced degradation studies and a validated stability-indicating HPLC method is strongly advised. Adherence to these guidelines will ensure the reliability and reproducibility of experimental results, ultimately contributing to the success of research and development endeavors.

References

  • Angene Chemical. (2021).
  • ICH. (1999). Q6A, Specifications: New Chemical Drug Substances and Products.
  • ICH. (1999). Q6B, Specifications Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • ICH. (2003). Q1A(R2), Stability Testing of New Drug Substances and Products.
  • Souza, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
Foundational

solubility profile of 1-(2-Ethynylphenyl)ethanone in common solvents

An In-depth Technical Guide to the Solubility Profile of 1-(2-Ethynylphenyl)ethanone Prepared by: Gemini, Senior Application Scientist Introduction: The Synthetic Utility of 1-(2-Ethynylphenyl)ethanone 1-(2-Ethynylphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of 1-(2-Ethynylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of 1-(2-Ethynylphenyl)ethanone

1-(2-Ethynylphenyl)ethanone, with the chemical formula C₁₀H₈O, is an organic compound featuring a ketone functional group and a terminal alkyne (ethynyl group) ortho to the acetyl group on a phenyl ring.[1] This unique arrangement of functional groups makes it a highly valuable and versatile intermediate in modern organic synthesis. Its utility is particularly pronounced in the construction of complex polycyclic aromatic compounds and heterocyclic systems, which are foundational scaffolds in the development of novel pharmaceuticals and advanced materials.[1][2] The presence of the reactive ethynyl group allows for its participation in a wide array of chemical transformations, including coupling reactions, cycloadditions, and nucleophilic additions.

A thorough understanding of the solubility profile of 1-(2-ethynylphenyl)ethanone is paramount for any researcher or development professional. Solubility dictates the choice of reaction media, purification strategies (such as crystallization and chromatography), and ultimately, the formulation of final products. This guide provides a comprehensive analysis of its predicted solubility in common laboratory solvents, grounded in physicochemical principles, and presents a detailed protocol for its empirical determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[3] The molecular structure of 1-(2-ethynylphenyl)ethanone contains both polar and non-polar regions, suggesting a nuanced solubility profile.

  • Polar Characteristics: The ketone (acetyl) group is a polar functional group due to the electronegativity difference between the carbon and oxygen atoms, creating a dipole moment. This allows for dipole-dipole interactions with polar solvents.

  • Non-Polar Characteristics: The phenyl ring and the ethynyl group are predominantly non-polar, capable of engaging in van der Waals forces (specifically, London dispersion forces) with non-polar solvents.

Given this dual nature, 1-(2-ethynylphenyl)ethanone is predicted to be most soluble in moderately polar organic solvents that can effectively solvate both the polar ketone and the non-polar aromatic/alkyne portions of the molecule. Its solubility in highly polar protic solvents like water is expected to be limited, a characteristic noted in chemical supplier literature.[1] Conversely, its solubility in purely non-polar aliphatic solvents like heptane may also be limited due to the presence of the polar ketone group.

Predicted Solubility in Common Pharmaceutical and Laboratory Solvents

The following table summarizes the predicted qualitative solubility of 1-(2-ethynylphenyl)ethanone in a range of common solvents, categorized by their polarity. These predictions are based on structural analysis and established solubility principles.

SolventFormulaClassPolarityPredicted Solubility of 1-(2-Ethynylphenyl)ethanoneRationale
WaterH₂OPolar ProticHighLimited / InsolubleThe large non-polar phenyl and ethynyl groups outweigh the polarity of the single ketone group.[1]
EthanolC₂H₅OHPolar ProticHigh-MediumSolubleThe alkyl chain can interact with the non-polar regions, while the hydroxyl group can interact with the ketone.[1][4]
IsopropanolC₃H₈OPolar ProticMediumSolubleSimilar to ethanol, offers a good balance of polar and non-polar characteristics.[5][6]
AcetoneC₃H₆OPolar AproticMediumHighly SolubleAs a ketone, acetone is structurally similar to the solute's functional group, promoting strong dipole-dipole interactions.[4][6]
Ethyl AcetateC₄H₈O₂Polar AproticMediumSolubleThe ester functionality provides polarity, while the ethyl groups provide non-polar character.[7]
DichloromethaneCH₂Cl₂Non-PolarLowSolubleEffective at solvating moderately polar organic compounds.[4]
Diethyl EtherC₄H₁₀ONon-PolarLowSolubleThe ether oxygen allows for some interaction with the ketone, while the ethyl groups solvate the non-polar parts.[1]
TolueneC₇H₈Non-PolarLowSolubleThe aromatic ring of toluene interacts favorably with the phenyl ring of the solute via π-stacking.
Heptane / HexaneC₇H₁₆ / C₆H₁₄Non-PolarVery LowSparingly Soluble / InsolubleThese aliphatic hydrocarbons lack the polarity to effectively solvate the ketone functional group.

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic approach to solubility testing is required. The following protocols describe both a qualitative classification and a quantitative measurement method.

Part A: Qualitative Solubility Classification

This method uses a series of aqueous solvents to classify the compound based on its acidic or basic functional groups, providing a rapid assessment of its general properties.[8][9][10]

Methodology:

  • Preparation: Label five small test tubes for Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and H₂SO₄.

  • Initial Test (Water): To the first test tube, add approximately 20-30 mg of 1-(2-ethynylphenyl)ethanone. Add 1 mL of deionized water.

  • Mixing: Vigorously shake or vortex the test tube for 30-60 seconds.

  • Observation: Observe the sample against a dark background. If a single homogeneous phase is formed with no visible solid particles, the compound is classified as water-soluble.[10] Based on its structure, it is expected to be insoluble.

  • Acid-Base Tests (for water-insoluble compounds):

    • If insoluble in water, add 20-30 mg of the compound to the test tubes labeled 5% NaOH and 5% HCl, respectively. Add 1 mL of the corresponding solvent to each.

    • Shake vigorously and observe. Solubility in 5% HCl indicates a basic functional group (e.g., an amine). Solubility in 5% NaOH indicates an acidic functional group.[11]

    • 1-(2-ethynylphenyl)ethanone lacks strongly acidic or basic groups, so it is expected to be insoluble in both 5% NaOH and 5% HCl.

  • Strong Acid Test: If the compound is insoluble in water, dilute acid, and dilute base, test its solubility in concentrated sulfuric acid (H₂SO₄). Add 20-30 mg of the compound to 1 mL of cold, concentrated H₂SO₄. Compounds containing oxygen, nitrogen, or sulfur, including ketones, will typically dissolve in cold, concentrated H₂SO₄ due to protonation.[9][10]

Workflow Diagram for Qualitative Solubility Testing:

G start Start with 1-(2-ethynylphenyl)ethanone water Test in Water start->water naoh Test in 5% NaOH water->naoh Insoluble end_sa Class Sa/Sb/Sn (Soluble, low MW polar) water->end_sa Soluble hcl Test in 5% HCl naoh->hcl Insoluble end_a Class A (Acidic Compound) naoh->end_a Soluble h2so4 Test in conc. H₂SO₄ hcl->h2so4 Insoluble end_b Class B (Basic Compound) hcl->end_b Soluble end_n Class N (Neutral, O/N/S present) h2so4->end_n Soluble end_i Class I (Inert) h2so4->end_i Insoluble

Caption: Qualitative solubility classification workflow.

Part B: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.[3]

Methodology:

  • Preparation: Add an excess amount of 1-(2-ethynylphenyl)ethanone to a known volume of the desired solvent (e.g., 10 mL of acetone) in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the mixture to stand undisturbed or centrifuge it to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

  • Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. The result is typically expressed in mg/mL or mol/L.

Interpreting Solubility: A Mechanistic View

The solubility of 1-(2-ethynylphenyl)ethanone is a direct result of the balance between the energy required to break solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.[10]

G cluster_0 Solute: 1-(2-Ethynylphenyl)ethanone cluster_1 Solvent Properties solute Ketone Group (C=O) Phenyl & Ethynyl Groups interaction Solute-Solvent Interactions solute:f0->interaction Dipole-Dipole Interactions solute:f1->interaction van der Waals (Dispersion) Forces solvent Polar (e.g., Acetone) Non-Polar (e.g., Toluene) solvent:f0->interaction solvent:f1->interaction outcome Solubility Outcome interaction->outcome Favorable Energetics

Caption: Solute-solvent interaction logic map.

A solvent like acetone provides strong dipole-dipole interactions with the ketone group while still effectively solvating the non-polar phenyl ring, leading to high solubility. In contrast, water's strong hydrogen-bonding network is not sufficiently disrupted by the solute to favor dissolution, resulting in poor solubility.

Safety and Handling

According to its Safety Data Sheet (SDS), 1-(2-ethynylphenyl)ethanone is harmful if swallowed and causes skin and serious eye irritation.[12] It may also cause respiratory irritation.[12]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[12][13]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash off with soap and plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[14]

Conclusion

1-(2-Ethynylphenyl)ethanone is a synthetic intermediate of significant interest, and understanding its solubility is critical for its effective application. Its molecular structure, possessing both polar and non-polar moieties, predicts favorable solubility in moderately polar organic solvents such as acetone, ethanol, and ethyl acetate, with limited solubility in water. While this guide provides a robust theoretical framework and detailed experimental protocols, researchers must perform empirical testing to determine precise quantitative solubility data for their specific applications, ensuring optimal conditions for synthesis, purification, and formulation.

References

  • What Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? - Oakwood Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5jU_UncnmgacBQ5PcDk2h36zci7cMjSx8YtXPhTU6fQpW05j-0gZ_ulKNmypoJ8ge6XQ8mdkpabxln9J7FKda_2VPuSQOpEjry7TWF3d0Bzknl0FFdux2IYIDgKFPMgmhJF4h-_M8QyghCaErvmUUcUru9Pt0Iog9YiPm4zKbu3vSpHtKrBJI772QNjdzQT9LE-XbGQjbiz3lqd6goXZaaUw-rNab]
  • The Application of Solvents in the Pharmaceutical Industry | Aure Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcZAoQXJY9Nxf_5GsqmAzZFjQQwAaWU_-X3ve-87GLyop1Oi_92VRVVF4ISLPi-L6zAlxisX2zyvtUarmvOcH85dO67sQVDZZbCUsjwFwJhnt1UlRz39L0PGrxiI3QsU1cJAc7fOOr044XxA_BVaTz6JZZAPO71E1i6rx8LXn-yTIx3mkDNGkrx_kWb2AAvwP9L52pr3r2J1U=]
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [URL: https://www.scribd.com/document/369762144/Procedure-For-Determining-Solubility-of-Organic-Compounds]
  • Solubility test for Organic Compounds. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg4fCNNQThqdC_6Q33zTsLZ6n7zw9QbtBAcTGhOHE3hmHET0a7HmKVw2aMvKOGhaAbi0bUg_5D23Qyc9l92rSRnG-UzvmsZpaK3lFQT-pmV59xbYKD1PLPFI2mOQaHVv_0IMD3EeaaGH1xvalMnGwSg_VGUKS7Ncw0zDLzl5aPqR4mzpaQWrA=]
  • Understanding Pharmaceutical Solvents: Trends and Future Growth. - Global Pharma Tek. (2024). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2N1r9CY8XQFBLeik0RbuMpYsKWC5N1jUoNvbZkWzqR8Y3ymUZIQBY3bHlNF_2mYeHrk6js-eb9P1ObN2faOd84OElorCD4GNc2R9ZK-Af8vUnAqW6mjJXPhXXxc8zlqg6eaV-sugKR6ziwZcboFtyLFH9JngeYkRqiOgZ-9lpiBm_kNdOI2zk0FVvLAc1qKoyG1mS91Emkv-CSNuq370=]
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [URL: https://www.youtube.
  • An In-Depth Look At Pharmaceutical Grade Solvent Uses, Benefits, And Product Specifications. (2023). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-yjFrB9FAU8coyHlMInOBd7kYuL-NRO8ewNL_dXBf1p6qaFbXlmk1fuC3QfUzSls_V_AHTDF4fELXFERJO3R5-a_tIr0InU4ocEnQKFP8-9yq5z7Kr7nfD7HVJAO1AR55jWngOdAZntQi_Rk0L3-YqssxCK1npsrvCU8Kfv_SA0F107yCkQfk4imAxNU=]
  • Organic solvents in the pharmaceutical industry. (2025). ResearchGate. [URL: https://www.researchgate.net/publication/281282224_Organic_solvents_in_the_pharmaceutical_industry]
  • CAS 104190-22-9: Ethanone,1-(2-ethynylphenyl) - CymitQuimica. [URL: https://www.cymitquimica.com/cas/104190-22-9]
  • Solubility - Chemistry Online @ UTSC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYdBXQH9LZ5NfHkxD2ZsmPGs-zMMM2lk__GeUaYXHTciHGNvFmapqye4ZzkFpcGcIpUZBqI8xeCw5T72J-bX-N_Kb3q7z2-1gONb5QS73tvhhsTkKTFA7dGHmNuy-NUppCVVsRmHHqn0cvO9Ko0trCBNjre2yviYejiV7jLZ0MP20qNV2nvXdmJw==]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEswctwkmJnM713aGLgbdt3sM2JzO9pk6CSdNVUQTK87RNG5K2-c4Zmdpn_CHVaU7X8auuaTW3WhtCnbivkIskzsRQ6uma4ngoENbdlqaPhhyTcor7w7FmUeqVvfaUNUee-s4040v9AStCw-blMz_HUGQQ503uoU9C76rrYlxH_]
  • Safety Data Sheet - Angene Chemical. (2021). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2oZR_PtAr-x_QGAS-Yntwu7PERkIsIRhLN0m7Xacp97TrhCAx6h5l8qUb6irO3aMpp45Go0xLexOCTvldk4he6z3A4iiKySJ1aXtqYUA4CFKBi4Y1gsO7nLyKfyNmIsMfsAkrM-c0Cw==]
  • 1-(4-Ethynyl-phenyl)-ethanone - Synquest Labs. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5aFjJU1XhA3ZbWaJuwcrFeWXe1YTUgI8GfrvRFRptxtYDF8DqJnaEfOV0sYZihop_jlRQ16YqRbjlQrpQ8dfAUnF2oKmaM1OUst1NpzrES6ezN4grYEsRohN8AB74YTnHCNDne8LCZ8s4W4SyxRqsRVR3l5vfqaoHmTPzyVOPJFuMBBwxpOKpgjv6PyUgPa0=]
  • 1-(2,5-Dimethylphenyl)ethanone SDS, 2142-73-6 Safety Data Sheets - ECHEMI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh5hLCyIz-ThsXNYuE3ZqrzPix66EE6I3bXCWXZwIqjsQHIL7yGzxBqYiY8dEy1viI-egvTrB1MPFXar-dIBk04TsSrZqIMwHIjlRDpqQxbZqQYZq-N4_VXoiDHvGtT8AxedL7leITEhHuadskFvkyGMBd55efp0EJTNjzjcIwWkk=]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtcbyoPXtWtkmywjmYjdfGUslnpyD5cNAhLWRBxKBGYZrrbiUFKnTg1opqOjF2GeLn3eD-LqIMblCz3CiZvWStIFmTk_Bzk4J6yAYOwL3bZNtGiUpD9b0ryf8jKg52IsUkoJAIxpjYIiA40MGLEQmL9-kpsvUq1ckMNRY82JFHsQ-5a-65TNOg1fXjXqojvK9H_oxmTGC8xI-dAqKI4c0pZby7hi_RRimsCHchZmVgWhnkSS1N0X0lleZ9F62eVZvbYAXbHOkH2MTV9T8YknJzIoIRaYWKNQ==]
  • The Essential Role of 1-(3-Bromophenyl)ethanone in Modern Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY7Jkz5FLlwHRyL6yL5YYO_a57j8lwn_xvpMo79eFl1oHBElXgUYh3Izi42IoDdlWt9EGe90Vs4wEVLv9ZlYaCAfmCYam8caBXMlmorOvfApZCwI5wC3D9z2Y7R7DllufWK-jtfGt2V_0OKucmiH5_gR59-Hsm7SW90LCWYORJQs_hba522kTnXIfVoW_oWxWVg3vS8GUGYyHH6nIpCA6jTTw6KxVAy1137LnQqzJc1jeuWSd6zI4_yYnwig78nnYSbhUP]
  • SYNTHESIS AND SOLUBILITY OF 1-[2-METHYL-1-(4-METHYLPHENYL)- 5-PHENYL-1H-PYRROL-3-YL]ETHANONE IN ORGANIC SOLVENTS - Львівська політехніка. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwnCm5pMFjV3r7Vtma5DbPJKb9_MHj7DAyat-mzWe9tK_pc1peQqsF7BZPkBUw7mE0rDZ5ycS2DReFQjQBPdFCE7Blcigu2wUmafloGlbb-Fs4esHQMD_PfYKf4yCtoeT3zo71-qidb987tN6lyUVv8acOa0MHnbVMwNsdtTwp99WnSwtzRUxP0evJ2TH_PO4FXY1U]

Sources

Exploratory

A Comprehensive Technical Guide to the Theoretical Investigation of 1-(2-Ethynylphenyl)ethanone's Molecular Structure

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational analysis of the molecular structure of 1-(2-Ethynylphenyl)ethanone. It is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational analysis of the molecular structure of 1-(2-Ethynylphenyl)ethanone. It is designed for researchers, scientists, and professionals in drug development and computational chemistry. The guide details the rationale behind the selection of computational methodologies, provides a step-by-step protocol for geometry optimization and vibrational analysis using Density Functional Theory (DFT), and outlines the interpretation of the resulting data. By integrating established theoretical principles with practical application, this document serves as an in-depth resource for elucidating the structural and electronic properties of this and similar molecular systems.

Introduction: The Significance of 1-(2-Ethynylphenyl)ethanone and the Role of Theoretical Calculations

1-(2-Ethynylphenyl)ethanone is an organic molecule characterized by a phenyl ring substituted with an acetyl group and an ethynyl group. This particular arrangement of functional groups makes it a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures. The presence of the ketone and acetylene functionalities provides reactive sites for a variety of chemical transformations. Understanding the three-dimensional structure, bond lengths, bond angles, and electronic properties of this molecule is paramount for predicting its reactivity, designing new synthetic routes, and for its potential application in materials science and medicinal chemistry.

While experimental techniques such as X-ray crystallography and NMR spectroscopy provide invaluable data on molecular structure, theoretical calculations offer a complementary and often predictive approach. Computational chemistry allows for the in-silico determination of molecular properties, providing insights that can be difficult or impossible to obtain through experimentation alone.[1] For instance, theoretical methods can be used to determine the ground state geometry, explore conformational landscapes, and predict spectroscopic properties.[2][3][4]

This guide will focus on the application of Density Functional Theory (DFT), a robust and widely used computational method that offers a favorable balance between accuracy and computational cost for studying molecules of this size.[5]

Methodological Framework: A Scientist's Approach to Theoretical Structural Analysis

The selection of an appropriate theoretical method is a critical first step in any computational study. The choice is dictated by the specific properties of interest, the size of the molecule, and the desired level of accuracy.

The Power of Density Functional Theory (DFT)

DFT has emerged as the workhorse of modern computational chemistry for medium-sized organic molecules.[5] Unlike wave function-based methods, DFT calculates the electronic energy of a system based on its electron density. This approach significantly reduces the computational expense while often providing results of comparable accuracy to more demanding methods.

For the structural analysis of 1-(2-Ethynylphenyl)ethanone, a hybrid DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is a well-established and reliable choice.[2][3][6] This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects. To accurately account for the diffuse nature of electron clouds, particularly in systems with pi-conjugation like the phenyl and ethynyl groups, a sufficiently large and flexible basis set is required. A Pople-style basis set, such as 6-311+G(d,p), is a suitable starting point, as it includes polarization functions (d,p) on heavy and hydrogen atoms, respectively, and diffuse functions (+) on heavy atoms.

The Rationale Behind Geometry Optimization

The primary goal of the theoretical calculations outlined here is to find the lowest energy structure of 1-(2-Ethynylphenyl)ethanone, which corresponds to its most stable conformation.[7] This is achieved through a process called geometry optimization. The algorithm systematically adjusts the positions of the atoms in the molecule to minimize the total electronic energy.[7] The process is considered converged when the forces on all atoms are close to zero, and the energy change between successive steps is negligible.

It is crucial to ensure that the optimized structure corresponds to a true minimum on the potential energy surface and not a saddle point (a transition state). This is verified by performing a vibrational frequency calculation after the geometry optimization is complete. A true minimum will have no imaginary frequencies, while a transition state will have exactly one.[8]

Experimental Protocol: A Step-by-Step Guide to the Computational Workflow

This section provides a detailed protocol for performing a geometry optimization and vibrational frequency analysis of 1-(2-Ethynylphenyl)ethanone using a typical quantum chemistry software package like Gaussian, ORCA, or GAMESS.

Molecular Input and Initial Structure
  • Construct the initial 3D structure of 1-(2-Ethynylphenyl)ethanone. This can be done using a molecular modeling program such as Avogadro, ChemDraw, or GaussView. Ensure that the initial bond lengths and angles are reasonable to facilitate a smooth convergence of the optimization.

  • Define the molecular charge and multiplicity. For the neutral, closed-shell molecule 1-(2-Ethynylphenyl)ethanone, the charge is 0 and the spin multiplicity is 1 (a singlet).

Computational Job Setup

The following is a representative input file structure for a Gaussian calculation. The specific keywords and syntax may vary slightly for other software packages.

  • %nprocshared=4: Specifies the number of processor cores to be used.

  • %mem=4GB: Allocates 4 gigabytes of memory for the calculation.

  • #p B3LYP/6-311+G(d,p) Opt Freq: This is the route section that specifies the level of theory and the type of calculation.

    • B3LYP/6-311+G(d,p): Selects the B3LYP functional and the 6-311+G(d,p) basis set.

    • Opt: Requests a geometry optimization.

    • Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry.

  • 1-(2-Ethynylphenyl)ethanone: A descriptive title for the calculation.

  • 0 1: Specifies the charge (0) and spin multiplicity (1).

  • The subsequent lines contain the Cartesian coordinates of each atom.

Execution and Monitoring

Submit the input file to the quantum chemistry software. The progress of the optimization can be monitored by examining the output file. Key indicators of a successful convergence include a decrease in the maximum and RMS forces and a stabilization of the total energy.

Data Analysis and Interpretation: From Raw Output to Scientific Insight

Upon successful completion of the calculation, the output file will contain a wealth of information about the optimized structure and its vibrational properties.

Optimized Molecular Geometry

The final optimized Cartesian coordinates represent the lowest energy structure found at the chosen level of theory. From these coordinates, key structural parameters can be extracted and analyzed.

Table 1: Selected Calculated Geometrical Parameters for 1-(2-Ethynylphenyl)ethanone

ParameterAtom(s)Calculated Value (Å or °)
Bond Lengths
C=OC(acetyl)-OValue from calculation
C-C (acetyl)C(phenyl)-C(acetyl)Value from calculation
C≡CC(ethynyl)-C(ethynyl)Value from calculation
C-C (phenyl-ethynyl)C(phenyl)-C(ethynyl)Value from calculation
Bond Angles
C-C=OC(phenyl)-C(acetyl)-OValue from calculation
C-C-C (acetyl)C(phenyl)-C(acetyl)-C(methyl)Value from calculation
C-C≡CC(phenyl)-C(ethynyl)-C(ethynyl)Value from calculation
Dihedral Angle
O=C-C=CO-C(acetyl)-C(phenyl)-C(phenyl)Value from calculation

Note: The specific values will be generated upon running the actual DFT calculation.

The planarity of the molecule, particularly the orientation of the acetyl and ethynyl groups relative to the phenyl ring, is a key structural feature. The calculated dihedral angle will reveal whether the acetyl group is coplanar with the phenyl ring, which would indicate a high degree of conjugation.

Vibrational Frequencies

The output of the frequency calculation will list the vibrational modes and their corresponding frequencies. As mentioned earlier, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the theoretical model.[9] Key vibrational modes to analyze include:

  • C=O stretch: Typically a strong absorption in the IR spectrum, found in the range of 1650-1750 cm⁻¹.

  • C≡C stretch: A weaker absorption, usually in the range of 2100-2260 cm⁻¹.

  • Aromatic C-H stretches: Found above 3000 cm⁻¹.

  • Aliphatic C-H stretches: Found just below 3000 cm⁻¹.

Visualization and Structural Representation

Visualizing the molecular structure and the computational workflow is essential for clear communication of the results.

Molecular Structure of 1-(2-Ethynylphenyl)ethanone

Figure 1: 2D representation of 1-(2-Ethynylphenyl)ethanone.

Computational Workflow Diagram

workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Results Analysis mol_build 1. Build Initial 3D Structure define_params 2. Define Charge and Multiplicity mol_build->define_params geom_opt 3. Geometry Optimization (DFT) define_params->geom_opt freq_calc 4. Vibrational Frequency Calculation geom_opt->freq_calc extract_geom 5. Extract Optimized Geometry freq_calc->extract_geom analyze_freq 6. Analyze Vibrational Frequencies freq_calc->analyze_freq validate 7. Validate with Experimental Data extract_geom->validate analyze_freq->validate

Figure 2: Workflow for theoretical structural analysis.

Conclusion and Future Directions

This technical guide has provided a detailed protocol for the theoretical investigation of the molecular structure of 1-(2-Ethynylphenyl)ethanone using Density Functional Theory. By following the outlined steps for geometry optimization and vibrational analysis, researchers can gain valuable insights into the structural and electronic properties of this molecule. The calculated data can be used to predict reactivity, interpret experimental spectra, and guide the design of new molecules with desired properties.

Future computational studies could explore the excited state properties of 1-(2-Ethynylphenyl)ethanone using Time-Dependent DFT (TD-DFT) to predict its UV-Vis spectrum and photophysical behavior. Furthermore, modeling its reactivity in various chemical reactions can provide a deeper understanding of its synthetic utility.

References

  • ResearchGate. (n.d.). DFT calculations on the reaction mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Geometry optimization of keto form leading to enol form. Retrieved from [Link]

  • MDPI. (2022). DFT Study on the Addition Reaction Mechanism of Phenylacetylene and NHC–Borane Catalyzed by DTBP. Retrieved from [Link]

  • ScienceDirect. (2007). DFT calculation and AIM-analysis of the substituent influence on the structure of (1-azabuta-1,3-diene)tetracarbonyliron(0) complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Density Functional Theory Study of Low-Dimensional (2D, 1D, 0D) Boron Nitride Nanomaterials Catalyzing Acetylene Acetate Reaction. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-[4-[2-(4-acetyl-phenyl)-ethynyl]-phenyl]-ethanone. Retrieved from [Link]

  • ScienceDirect. (2015). Crystallographic, vibrational and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

  • PubMed. (2015). Crystallographic, vibrational and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2021). Geometry optimization: what happens in the algorithm?. Retrieved from [Link]

  • ORCA Input Library. (n.d.). Geometry optimizations. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT calculations on the reaction mechanism a Energy profile of.... Retrieved from [Link]

  • SCM. (2019). Geometry Optimization with the Optimally Tuned Range-Separated Hybrid Functional. Retrieved from [Link]

  • arXiv. (2025). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. Retrieved from [Link]

  • ResearchGate. (2015). Crystallographic, vibrational, and DFT studies of 1-(2-hydroxy-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular geometry and vibrational analysis of 1-(2, 5-dimethyl-furan-3-yl)-ethanone by using density functional theory calculations. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. Retrieved from [Link]

  • Preprints.org. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Theoretical calculations of formation and reactivity of o-quinomethide derivatives of resorcin[10]arene with reference to empirical data. Retrieved from [Link]

  • MDPI. (2021). Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. Retrieved from [Link]

  • PubMed Central. (n.d.). Physicochemical Properties of 4-(4-Hydroxyphenyl)-butan-2-one (“Raspberry Ketone”) Evaluated Using a Computational Chemistry Approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural and vibrational investigation of 1, 2-bis(3, 4-dimethoxyphenyl) ethane-1, 2-dione (Veratril): Experimental and theoretical studies. Retrieved from [Link]

  • ETH Zurich. (n.d.). Computational Chemistry. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and History of 2-Ethynylacetophenone

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Ethynylacetophenone, a versatile bifunctional molecule, has emerged as a significant building block in organic synthesis, particularly in the con...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylacetophenone, a versatile bifunctional molecule, has emerged as a significant building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of 2-ethynylacetophenone. It delves into the core synthetic methodologies, with a particular focus on the seminal Sonogashira cross-coupling reaction, providing expert insights into experimental design and optimization. Furthermore, this guide details the key chemical transformations of 2-ethynylacetophenone and its applications as a precursor to valuable molecular architectures. A thorough analysis of its spectroscopic characterization is also presented to aid in its unambiguous identification.

Introduction: The Emergence of a Key Synthetic Intermediate

2-Ethynylacetophenone (also known as o-acetylphenylacetylene) is an aromatic ketone featuring a terminal alkyne functionality at the ortho position of the acetyl group. This unique structural arrangement of two reactive centers—a nucleophilic alkyne and an electrophilic carbonyl group—in close proximity bestows upon it a rich and diverse reactivity profile. This has made it a highly sought-after intermediate for the synthesis of a wide array of carbocyclic and heterocyclic compounds, many of which are of significant interest in drug discovery and materials science.[1][2] The ability to selectively transform either the acetyl or the ethynyl group, or to engage both in intramolecular cyclization reactions, provides a powerful platform for molecular diversity.

This guide will trace the origins of 2-ethynylacetophenone, from its conceptualization as a synthetic target to the development of robust and scalable synthetic protocols. It will further explore its chemical utility, providing a foundation for its application in contemporary research and development.

Discovery and Historical Context: A Legacy of Carbon-Carbon Bond Formation

While a singular, seminal publication marking the "discovery" of 2-ethynylacetophenone in isolation is not readily apparent from the historical literature, its synthesis and emergence as a valuable reagent are intrinsically linked to the development of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira reaction.

The groundwork for the synthesis of arylalkynes like 2-ethynylacetophenone was laid in 1975 when Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara reported a highly efficient method for the coupling of terminal alkynes with aryl and vinyl halides.[3] This reaction, now universally known as the Sonogashira coupling, utilizes a palladium catalyst and a copper(I) co-catalyst under mild conditions, revolutionizing the construction of C(sp²)-C(sp) bonds.[4]

The advent of the Sonogashira reaction provided a direct and reliable pathway to previously challenging synthetic targets. The application of this methodology to ortho-substituted acetophenones, such as 2-bromoacetophenone or 2-iodoacetophenone, would have been a logical and early extension of this powerful synthetic tool, leading to the first preparations of 2-ethynylacetophenone. Although early specific examples are not prominently highlighted, the general applicability of the Sonogashira coupling to a wide range of substrates strongly suggests its use in the initial syntheses of this compound.

Synthetic Methodologies: The Sonogashira Coupling as the Cornerstone

The Sonogashira cross-coupling reaction remains the most prevalent and efficient method for the synthesis of 2-ethynylacetophenone. The reaction involves the coupling of a 2-haloacetophenone (typically 2-bromo- or 2-iodoacetophenone) with a suitable acetylene source.

Choice of Starting Materials and Reagents
  • 2-Haloacetophenone: Both 2-bromoacetophenone and 2-iodoacetophenone are viable starting materials. 2-Iodoacetophenone generally exhibits higher reactivity in palladium-catalyzed couplings, allowing for milder reaction conditions. However, 2-bromoacetophenone is often more readily available and cost-effective.

  • Acetylene Source: While acetylene gas can be used, it is often more convenient and safer to employ a protected alkyne such as trimethylsilylacetylene (TMSA). The trimethylsilyl group serves as a protecting group for the terminal alkyne and can be readily removed in situ or in a subsequent step.[4]

  • Catalyst System: The classic Sonogashira catalyst system comprises a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, typically copper(I) iodide (CuI).

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and regenerate the active catalyst.

  • Solvent: A variety of organic solvents can be employed, with tetrahydrofuran (THF) and dimethylformamide (DMF) being common choices.

Reaction Mechanism: A Synergistic Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex [Ar-Pd(II)(X)L₂] Pd0->Pd_complex Oxidative Addition (Ar-X) Ar_alkyne_Pd [Ar-Pd(II)(C≡CR)L₂] Pd_complex->Ar_alkyne_Pd Transmetalation Ar_alkyne_Pd->Pd0 Reductive Elimination Product 2-Ethynylacetophenone (Ar-C≡CR) Ar_alkyne_Pd->Product CuX Cu(I)X Cu_alkyne [Cu(I)-C≡CR] CuX->Cu_alkyne Base (e.g., Et₃N) Cu_alkyne->Ar_alkyne_Pd CuX Alkyne H-C≡CR Alkyne->Cu_alkyne ArX 2-Haloacetophenone (Ar-X) ArX->Pd_complex Base_H Base-H⁺

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Expert Insights: The success of the Sonogashira coupling often hinges on maintaining an inert atmosphere to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction. The choice of phosphine ligand for the palladium catalyst can also significantly impact the reaction efficiency, with bulkier, more electron-rich ligands sometimes offering improved performance for less reactive aryl bromides.

Experimental Protocol: A Step-by-Step Guide

The following is a representative experimental protocol for the synthesis of 2-ethynylacetophenone via a Sonogashira coupling reaction.

Synthesis of 2-((Trimethylsilyl)ethynyl)acetophenone:

  • To a solution of 2-bromoacetophenone (1.0 eq) in degassed triethylamine are added copper(I) iodide (0.02 eq) and bis(triphenylphosphine)palladium(II) dichloride (0.01 eq).

  • The resulting mixture is stirred at room temperature under an inert atmosphere (e.g., argon or nitrogen) for 15 minutes.

  • Ethynyltrimethylsilane (1.2 eq) is then added dropwise, and the reaction mixture is heated to 60-70 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford 2-((trimethylsilyl)ethynyl)acetophenone.

Deprotection to 2-Ethynylacetophenone:

  • The purified 2-((trimethylsilyl)ethynyl)acetophenone is dissolved in a suitable solvent such as methanol or tetrahydrofuran.

  • A base, such as potassium carbonate or potassium fluoride, is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The solvent is removed, and the residue is worked up as described above to yield 2-ethynylacetophenone.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of 2-ethynylacetophenone stems from the orthogonal reactivity of its functional groups, making it a versatile precursor for a variety of complex molecules.

Reactions of the Acetyl Group

The carbonyl group of 2-ethynylacetophenone can undergo standard ketone reactions, such as reduction to the corresponding alcohol, nucleophilic addition, and condensation reactions.

Reactions of the Ethynyl Group

The terminal alkyne is amenable to a wide range of transformations, including:

  • Further Sonogashira Couplings: To introduce a second aryl or vinyl group.

  • Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

  • Hydration: To yield the corresponding methyl ketone.

  • Cycloaddition Reactions: Participating as a dienophile or dipolarophile.

Intramolecular Cyclizations: A Gateway to Heterocycles

The true synthetic power of 2-ethynylacetophenone lies in its ability to undergo intramolecular cyclization reactions, providing access to a diverse range of heterocyclic systems.[2]

Heterocycle_Synthesis start 2-Ethynylacetophenone intermediate1 Nucleophilic Addition to Carbonyl start->intermediate1 e.g., Ammonia intermediate2 Reaction with Dinucleophile start->intermediate2 e.g., Hydrazine product2 Indenones start->product2 Transition Metal- Catalyzed Cyclization product1 Isoquinolines intermediate1->product1 Cyclization product3 Quinolines intermediate2->product3 Cyclization

Figure 2: Synthetic pathways from 2-ethynylacetophenone to various heterocyclic cores.

These heterocycles are prevalent scaffolds in many biologically active molecules and pharmaceuticals. For instance, quinoline and isoquinoline cores are found in a variety of alkaloids and synthetic drugs with a broad spectrum of pharmacological activities.

Analytical Characterization

The unambiguous identification of 2-ethynylacetophenone is crucial for its use in synthesis. The following spectroscopic data are characteristic of the compound.

Spectroscopic Data for 2-Ethynylacetophenone
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 7.95 (dd, J = 7.8, 1.2 Hz, 1H), 7.62 (td, J = 7.6, 1.3 Hz, 1H), 7.53 (dd, J = 7.6, 1.0 Hz, 1H), 7.42 (td, J = 7.6, 1.2 Hz, 1H), 3.41 (s, 1H), 2.65 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm) 198.3, 138.3, 133.8, 132.9, 129.5, 128.4, 121.3, 82.5, 81.2, 26.6
Infrared (IR) ν (cm⁻¹) 3280 (≡C-H), 2100 (C≡C), 1680 (C=O)

Data Interpretation: The ¹H NMR spectrum clearly shows the characteristic signals for the aromatic protons, the acetyl methyl group, and the acetylenic proton. The ¹³C NMR spectrum confirms the presence of the carbonyl carbon, the aromatic carbons, and the two sp-hybridized carbons of the alkyne. The IR spectrum displays the characteristic stretching frequencies for the terminal alkyne C-H bond, the carbon-carbon triple bond, and the carbonyl group.

Conclusion

2-Ethynylacetophenone stands as a testament to the power of modern synthetic organic chemistry. Its accessibility, primarily through the robust and versatile Sonogashira coupling, has made it a valuable and frequently employed building block. The unique juxtaposition of its reactive acetyl and ethynyl functionalities provides a rich platform for the synthesis of complex molecular architectures, particularly heterocycles of medicinal and material relevance. This guide has provided a comprehensive overview of its discovery, synthesis, reactivity, and characterization, offering a solid foundation for researchers and scientists to harness the full potential of this remarkable molecule in their synthetic endeavors.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry2002, 653 (1-2), 46-49.
  • Wikipedia contributors. Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]

  • Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules2023, 28 (1), 370.
  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. Molecular Diversity2021, 25 (3), 1875-1907.
  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters1975, 16 (50), 4467–4470.
  • Cross-Coupling of Alkynylsilanes. Gelest. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 1-(2-Ethynylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract 1-(2-Ethynylphenyl)ethanone is a versatile bifunctional molecule increasingly utilized in organic synthesis, serving as a valuable building block f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Ethynylphenyl)ethanone is a versatile bifunctional molecule increasingly utilized in organic synthesis, serving as a valuable building block for complex heterocyclic and polycyclic aromatic compounds.[1] Its unique structure, featuring a reactive terminal alkyne adjacent to a ketone on an aromatic ring, presents both significant synthetic opportunities and specific safety challenges. This guide provides a comprehensive overview of the potential hazards associated with 1-(2-Ethynylphenyl)ethanone and outlines detailed safety precautions and handling protocols to ensure its safe use in a research and development setting. The content is grounded in available safety data and established principles for handling reactive chemical intermediates, aiming to provide both technical accuracy and field-proven insights for laboratory personnel.

Hazard Identification and Classification

1-(2-Ethynylphenyl)ethanone (CAS No: 104190-22-9) is classified as a hazardous substance.[2] While comprehensive toxicological data is not available, the existing safety data sheets (SDS) for this compound and its isomers allow for a GHS classification that should be considered by all users.[2]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for 1-(2-Ethynylphenyl)ethanone:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Source: Angene Chemical Safety Data Sheet[2]

Pictograms and Signal Word

Signal Word: Warning



Primary Routes of Exposure and Symptoms
  • Inhalation: May cause respiratory tract irritation.[2]

  • Skin Contact: Causes skin irritation.[2]

  • Eye Contact: Causes serious eye irritation.[2]

  • Ingestion: Harmful if swallowed.[2]

Risk Assessment and Engineering Controls

A thorough risk assessment should be conducted before any procedure involving 1-(2-Ethynylphenyl)ethanone. The primary engineering control for handling this compound is a certified chemical fume hood to ensure adequate ventilation and minimize the risk of inhalation.[2] Safety showers and eyewash stations should be readily accessible in the immediate vicinity of the work area.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling 1-(2-Ethynylphenyl)ethanone. The following should be worn at all times:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling the compound.[2]

  • Skin and Body Protection: A laboratory coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or suit should be considered.[2]

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3][4]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling 1-(2-Ethynylphenyl)ethanone eye_protection Wear Chemical Safety Goggles/ Face Shield start->eye_protection hand_protection Wear Nitrile Gloves start->hand_protection body_protection Wear Laboratory Coat/ Chemical-Resistant Apron start->body_protection respiratory_protection Use Respirator (if necessary) start->respiratory_protection end Proceed with Experiment eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: Required PPE for handling 1-(2-Ethynylphenyl)ethanone.

Safe Handling and Storage

Handling
  • Avoid contact with skin and eyes.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Use only in a well-ventilated area, preferably a chemical fume hood.[2]

  • Keep away from sources of ignition.[4]

  • Take measures to prevent the buildup of electrostatic charge.[3][4]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Some suppliers recommend storage under an inert atmosphere at room temperature.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[4]

Reactivity and Incompatibility

The presence of both a ketone and a terminal alkyne in an ortho position makes 1-(2-Ethynylphenyl)ethanone a highly reactive molecule. While this reactivity is beneficial for synthetic purposes, it also necessitates careful consideration of potential hazards.

Incompatible Materials
  • Strong Oxidizing Agents: May react violently.

  • Bases: The terminal alkyne proton is acidic and can react with strong bases.

  • Metals: Terminal alkynes can form explosive metal acetylides with certain metals (e.g., copper, silver, mercury).

Hazardous Decomposition Products

Under fire conditions, thermal decomposition can produce carbon monoxide and carbon dioxide.[2]

Reactivity of the ortho-Alkynyl Ketone Moiety

The ortho-alkynyl aryl ketone functional group is known to be a versatile synthon that can undergo various intramolecular annulation reactions. These reactions are often catalyzed by metals or proceed under thermal or photochemical conditions. While synthetically useful, these reactions highlight the inherent reactivity of the molecule, which could be triggered by unintended conditions.

Reactivity_Diagram compound 1-(2-Ethynylphenyl)ethanone oxidizing_agents Strong Oxidizing Agents compound->oxidizing_agents Violent Reaction strong_bases Strong Bases compound->strong_bases Deprotonation certain_metals Certain Metals (Cu, Ag, Hg) compound->certain_metals Explosive Acetylide Formation heat_ignition Heat/Ignition Sources compound->heat_ignition Thermal Decomposition

Caption: Incompatibilities of 1-(2-Ethynylphenyl)ethanone.

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek immediate medical attention:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Special Hazards: Vapors may form explosive mixtures with air at elevated temperatures.[4]

  • Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

  • Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to safe areas. Ensure adequate ventilation.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

  • Methods for Cleaning Up: Contain the spillage and then collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local / national regulations.[3]

Disposal Considerations

Dispose of this material and its container as hazardous waste.[4] Contact a licensed professional waste disposal service to dispose of this material.[2] Do not allow it to enter drains or waterways.[2]

Experimental Protocols: A Note on Safe Practice

While specific experimental protocols for 1-(2-Ethynylphenyl)ethanone are proprietary to individual research groups, the following general principles should be applied:

  • Reaction Setup: All reactions should be conducted in a chemical fume hood. The apparatus should be assembled securely.

  • Temperature Control: Reactions should be carefully monitored for any exothermic events. Appropriate cooling baths should be readily available.

  • Quenching: Reactive reagents should be quenched carefully at the end of the reaction. For example, when using strong bases, the reaction should be cooled before slowly adding a proton source.

  • Work-up: Extractions and other work-up procedures should be performed with an awareness of the potential for the compound to be present in both aqueous and organic layers, depending on the pH.

Conclusion

1-(2-Ethynylphenyl)ethanone is a valuable synthetic intermediate, but its handling requires a thorough understanding of its potential hazards. By adhering to the safety protocols outlined in this guide, researchers can mitigate the risks associated with its use. A culture of safety, grounded in a comprehensive understanding of the chemical's properties, is paramount for the successful and safe execution of research involving this and other reactive molecules.

References

  • Angene Chemical. (2021).
  • Fisher Scientific. (n.d.).
  • Organic Chemistry Frontiers. (2023). Exploiting the reactivities of ortho-alkynyl aryl ketones: opportunities in designing catalytic annulation reactions. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 2‐alkynylaryl aldehydes and 2‐arylalkynylacetophenone. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • Airgas. (2022).
  • Carl ROTH. (n.d.).
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Use of 1-(2-Ethynylphenyl)ethanone in Sonogashira Coupling Reactions for Advanced Synthesis

An Application Guide for Researchers and Drug Development Professionals Abstract The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This guide provides an in-depth exploration of the Sonogashira coupling utilizing 1-(2-ethynylphenyl)ethanone, a versatile building block of significant interest. The unique ortho-positioning of the acetyl and terminal alkyne functionalities makes this substrate a powerful precursor for the synthesis of complex heterocyclic scaffolds, particularly 2-substituted indoles, which are prevalent in pharmaceuticals and natural products.[3][4] This document offers a detailed examination of the reaction mechanism, provides field-tested experimental protocols for both traditional and copper-free conditions, and presents a guide for optimization and troubleshooting to empower researchers in medicinal chemistry and materials science.

The Sonogashira Reaction: Mechanistic Principles and Causality

First reported in 1975, the Sonogashira reaction couples terminal alkynes with aryl or vinyl halides and is typically mediated by a dual catalytic system involving palladium and copper(I).[1][5] Understanding the underlying mechanism is critical for rational experimental design and optimization.

The Dual Catalytic Cycle

The reaction proceeds via two interconnected catalytic cycles: a primary palladium cycle and a secondary copper cycle.

  • The Palladium Cycle: This is the core C-C bond-forming engine. It begins with the active Pd(0) species, which undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate. This step is often rate-limiting and its efficiency depends on the C-X bond strength (I > Br > OTf > Cl).[2][6]

  • The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[7] The base in the reaction mixture deprotonates the alkyne, and the resulting acetylide anion coordinates with Cu(I) to form a copper acetylide species. This species is more nucleophilic and readily participates in the next step.

  • Transmetalation & Reductive Elimination: The crucial transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) center, displacing the halide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to release the final coupled product (the arylalkyne) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sonogashira Catalytic Cycle Figure 1: The Classical Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Ar-Pd(II)-C≡CR Ar-Pd(II)(L)₂-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation CuX Cu(I)X Ar-Pd(II)-X->CuX Ar-Pd(II)-C≡CR->Pd(0)L2 Reductive Elimination Ar-C≡CR Product (Ar-C≡C-R) Ar-Pd(II)-C≡CR->Ar-C≡CR Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X Oxidative Addition R-C≡CH Terminal Alkyne (R-C≡C-H) Cu-C≡CR Copper Acetylide (Cu-C≡C-R) R-C≡CH->Cu-C≡CR Deprotonation & Coordination Cu-C≡CR->Ar-Pd(II)-X CuX->Cu-C≡CR Base Base Base->R-C≡CH Base-H+ Base-H⁺X⁻

Caption: Figure 1: The Classical Sonogashira Catalytic Cycle.

The Copper-Free Sonogashira Variant

While effective, the copper co-catalyst can promote the undesirable oxidative homocoupling of the alkyne substrate (Glaser coupling), leading to byproducts.[8] Copper-free protocols have been developed to circumvent this issue.[9][10] In these systems, the amine base is typically used in a higher concentration or a stronger base is employed. The mechanism is believed to involve the direct coordination of the deprotonated alkyne to the palladium(II) center, bypassing the copper acetylide intermediate.[1][11] This approach often requires more careful optimization of ligands and bases but offers a cleaner reaction profile.

Copper_Free_Sonogashira Figure 2: The Copper-Free Sonogashira Workflow Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Ar-Pd(II)-C≡CR Ar-Pd(II)(L)₂-C≡CR Base-H+ Base-H⁺X⁻ Ar-Pd(II)-C≡CR->Pd(0)L2 Reductive Elimination Product Product (Ar-C≡C-R) Ar-Pd(II)-C≡CR->Product Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X Oxidative Addition Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Ar-Pd(II)-X Deprotonation & Ligand Exchange Base Base Base->Alkyne

Caption: Figure 2: The Copper-Free Sonogashira Workflow.

Strategic Application: Synthesis of 2-Substituted Indoles

The true synthetic power of using 1-(2-ethynylphenyl)ethanone in a Sonogashira coupling lies in the subsequent transformation of its products. The resulting 1-(2-(arylethynyl)phenyl)ethanone is perfectly structured for an intramolecular cyclization reaction, providing a direct and efficient route to 2-substituted indoles. This tandem, one-pot or two-step sequence is highly valued in drug discovery for rapidly generating molecular diversity.[3][4]

Synthetic_Workflow Figure 3: Synthetic route from 1-(2-Ethynylphenyl)ethanone to 2-Substituted Indoles Reactant1 1-(2-Ethynylphenyl)ethanone Step1 Sonogashira Coupling [Pd], [Cu], Base Reactant1->Step1 Reactant2 +   Ar-X (Aryl Halide) Reactant2->Step1 Intermediate 1-(2-(Arylethynyl)phenyl)ethanone Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Pd-catalyzed) Intermediate->Step2 Product 2-Substituted Indole Step2->Product

Caption: Figure 3: Synthetic route from 1-(2-Ethynylphenyl)ethanone to 2-Substituted Indoles.

Experimental Protocols

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes for researchers.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is robust and generally provides good yields for a wide range of aryl halides.

Materials:

  • 1-(2-Ethynylphenyl)ethanone

  • Aryl Iodide (e.g., Iodobenzene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Inert Atmosphere Preparation: To a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-ethynylphenyl)ethanone (1.0 mmol, 1.0 equiv). Seal the flask and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

    • Expert Insight: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst (formed in situ) and to suppress the oxidative Glaser homocoupling of the alkyne.[7]

  • Reagent Addition: Under a positive flow of nitrogen, add the aryl iodide (1.1 mmol, 1.1 equiv), anhydrous THF (10 mL), and anhydrous triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture until all solids dissolve.

    • Expert Insight: Triethylamine acts as both the base to deprotonate the alkyne and the scavenger for the H-X byproduct, driving the reaction forward.[7]

  • Catalyst Addition: In quick succession, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

    • Expert Insight: The catalysts are added last to ensure the inert atmosphere is fully established. The reaction mixture will typically turn from a pale yellow to a darker, hazy suspension.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours or until completion.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the limiting reagent (1-(2-ethynylphenyl)ethanone) and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

  • Expected Outcome: Yields typically range from 80-95%. The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is ideal for sensitive substrates or when byproduct formation from homocoupling is a concern.

Materials:

  • 1-(2-Ethynylphenyl)ethanone

  • Aryl Bromide (e.g., 4-Bromoanisole)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • A bulky, electron-rich phosphine ligand (e.g., XPhos)

  • Cesium Carbonate (Cs₂CO₃)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Inert Atmosphere Preparation: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv). Seal the tube and cycle between vacuum and nitrogen three times.

    • Expert Insight: Using a pre-catalyst like Pd(OAc)₂ with a specific ligand allows for finer control over the active catalytic species. Bulky, electron-rich ligands like XPhos accelerate the oxidative addition and reductive elimination steps, making them highly effective for less reactive aryl bromides and chlorides.

  • Reagent Addition: Under a positive flow of nitrogen, add 1-(2-ethynylphenyl)ethanone (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), and anhydrous acetonitrile (8 mL).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.

    • Expert Insight: Copper-free reactions often require elevated temperatures to facilitate the direct interaction between the alkyne and the palladium center.[12] Cesium carbonate is an effective base for these conditions.[6]

  • Monitoring (Self-Validation): Monitor reaction progress by TLC or GC-MS. The absence of the symmetrical diyne byproduct is a key indicator of a successful copper-free process.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure coupled product.

  • Expected Outcome: Yields for copper-free couplings can be more substrate-dependent but generally range from 70-90%.

Optimization and Troubleshooting

The success of a Sonogashira coupling often depends on the careful selection of reaction parameters.

Table 1: Parameter Optimization Guide
ParameterEffect & RationaleTypical Choices
Aryl Halide Reactivity follows the order Ar-I > Ar-Br > Ar-OTf > Ar-Cl. This is due to the decreasing C-X bond strength, which affects the rate-limiting oxidative addition step.Ar-I for mild conditions; Ar-Br/Cl require more active catalysts and higher temperatures.
Pd Catalyst Pd(0) is the active species. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ or Pd(OAc)₂ are reduced in situ. Catalyst loading is typically 1-5 mol%.PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(OAc)₂.
Ligand Ligands stabilize the Pd center. Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) enhance catalytic activity, especially for challenging substrates.[1]PPh₃ (standard), XPhos (for Ar-Cl/Br), NHCs.
Base Deprotonates the alkyne and neutralizes HX. Must be strong enough to deprotonate the alkyne but not cause side reactions.Et₃N, Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃.
Solvent Should solubilize all components. Anhydrous polar aprotic solvents are common.THF, DMF, Acetonitrile, Toluene. Aqueous media are used in green chemistry protocols.[13]
Temperature Room temperature is often sufficient for reactive substrates (Ar-I).[1] Less reactive partners (Ar-Br/Cl) require heating (50-120 °C).25 °C to 100 °C.
Table 2: Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized). 2. Insufficiently reactive aryl halide. 3. Base is too weak.1. Ensure rigorous inert atmosphere; use fresh catalyst. 2. Increase temperature; switch to a more active ligand (e.g., XPhos); switch from Ar-Cl/Br to Ar-I. 3. Switch to a stronger base (e.g., from Et₃N to Cs₂CO₃).
Glaser Homocoupling 1. Copper(I) catalyst promoting oxidative coupling. 2. Presence of oxygen.1. Switch to a copper-free protocol. 2. Thoroughly degas solvents and maintain a strict inert atmosphere.
Dehalogenation of Ar-X The base or solvent is reducing the aryl halide.Use a non-protic, non-reducing solvent and a carefully selected base.

Conclusion

1-(2-Ethynylphenyl)ethanone is a highly effective and strategic substrate for Sonogashira cross-coupling reactions. Its utility extends beyond the simple formation of a C-C bond, providing a gateway to valuable heterocyclic structures like 2-substituted indoles through a tandem reaction sequence. By understanding the mechanistic nuances and carefully selecting catalysts, ligands, and conditions, researchers can leverage this powerful reaction to accelerate projects in drug discovery and materials science. The protocols and optimization guides provided herein serve as a robust starting point for the successful application of this versatile chemical transformation.

References

  • Current time inform
  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
  • Sonogashira Coupling Definition - Organic Chemistry Key Term - Fiveable. Fiveable.
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia. Wikipedia.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. MDPI.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. KAUST Repository.
  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach - ACS Publications.
  • Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand - PubMed. PubMed.
  • Copper-free Sonogashira coupling - The chemical reaction database.
  • Sonogashira coupling - Golden. Golden.
  • Sonogashira Coupling - BYJU'S. BYJU'S.
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate.
  • Optimization of Sonogashira coupling conditions catalyzed by aromatic tri‐palladium complexes [Pd3]⁺ … - ResearchGate.
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Royal Society of Chemistry.
  • Sonogashira coupling in natural product synthesis - ResearchGate.
  • Influence of base on the Sonogashira coupling reactiona - ResearchGate.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications.
  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium - MDPI. MDPI.
  • One-Pot Synthesis of 2-Substituted Indoles and 7- Azaindoles via Sequential Alkynylation and Cycliz
  • Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide) Precatalysts in the Sonogashira Reaction | Organometallics - ACS Publications.
  • Sonogashira Cross-Coupling - J&K Scientific LLC. J&K Scientific LLC.
  • A Simple Synthesis of 2-Substituted Indoles - Combinatorial Chemistry Review.
  • Synthesis of 3-substituted indoles via reactive alkylideneindolenine intermediates.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • The Synthesis of 2- and 3-Substituted Indoles - CORE. CORE.
  • TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry Co., Ltd.(JP). TCI Chemicals.
  • 1-(3-Ethynylphenyl)ethanone|CAS 139697-98-6 - Benchchem. Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Sonogashira coupling - YouTube. YouTube.
  • Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran - Benchchem. Benchchem.
  • Sonogashira cross-coupling reaction - YouTube. YouTube.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Synthesis of ethanone derived from 2-benzoxazolinones and their antimicrobial activities. Taylor & Francis Online.

Sources

Application

Application Note: 1-(2-Ethynylphenyl)ethanone as a Cornerstone Precursor for Modern Heterocyclic Synthesis

An In-Depth Guide for Medicinal and Process Chemists Introduction: The Strategic Value of a Bifunctional Precursor In the landscape of contemporary drug discovery and materials science, the efficient construction of comp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal and Process Chemists

Introduction: The Strategic Value of a Bifunctional Precursor

In the landscape of contemporary drug discovery and materials science, the efficient construction of complex heterocyclic scaffolds is of paramount importance. 1-(2-Ethynylphenyl)ethanone, a readily accessible aromatic compound, has emerged as a particularly valuable and versatile precursor. Its strategic architecture, featuring an acetyl group and an ethynyl moiety in an ortho-relationship, provides a unique platform for a diverse array of intramolecular cyclization and cycloaddition reactions. The proximate electrophilic carbonyl carbon and the nucleophilic alkyne π-system, often activated by transition metal catalysts, can be orchestrated to form a variety of fused and non-fused five- and six-membered heterocycles. This guide provides detailed protocols and mechanistic insights into the application of this powerful building block for the synthesis of quinolines, indoles, and isoxazoles, targeting researchers and professionals in synthetic and medicinal chemistry.

Synthesis of the Precursor: 1-(2-Ethynylphenyl)ethanone

The most common and efficient route to 1-(2-ethynylphenyl)ethanone is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][2] The use of trimethylsilylacetylene followed by a straightforward deprotection step often provides higher yields and cleaner reactions by preventing the self-coupling (Glaser coupling) of the terminal alkyne.

Protocol 1: Two-Step Synthesis via Sonogashira Coupling

This protocol details the coupling of 2'-bromoacetophenone with trimethylsilylacetylene, followed by in-situ desilylation.

Step A: Sonogashira Coupling

Sonogashira_Coupling ArylHalide 2'-Bromoacetophenone CoupledProduct 1-(2-((Trimethylsilyl)ethynyl)phenyl)ethanone ArylHalide->CoupledProduct Alkyne Trimethylsilylacetylene Alkyne->CoupledProduct Catalyst Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) Et₃N (base) Catalyst->CoupledProduct THF, 60°C

Caption: Sonogashira coupling workflow.

  • Reagents & Materials:

    • 2'-Bromoacetophenone

    • Trimethylsilylacetylene

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF), anhydrous

    • Nitrogen or Argon atmosphere setup

  • Procedure:

    • To a dry, nitrogen-flushed flask, add 2'-bromoacetophenone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Add anhydrous THF, followed by triethylamine (2.5 eq).

    • To the stirring suspension, add trimethylsilylacetylene (1.2 eq) dropwise.

    • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst residues.

    • Concentrate the filtrate under reduced pressure. The crude product, 1-(2-((trimethylsilyl)ethynyl)phenyl)ethanone, is typically used in the next step without further purification.

Step B: Desilylation

Desilylation SilylProduct 1-(2-((Trimethylsilyl)ethynyl)phenyl)ethanone FinalProduct 1-(2-Ethynylphenyl)ethanone (CAS: 104190-22-9) SilylProduct->FinalProduct Base K₂CO₃ Methanol Base->FinalProduct

Caption: Desilylation to yield the final precursor.

  • Reagents & Materials:

    • Crude product from Step A

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Dissolve the crude silylated product in methanol.

    • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(2-ethynylphenyl)ethanone as a solid.[3]

Application in Quinolone Synthesis

The synthesis of quinolines and their derivatives from 1-(2-ethynylphenyl)ethanone typically proceeds via an initial condensation of the ketone with an amine, followed by an intramolecular cyclization. Gold-catalyzed reactions are particularly effective, as the gold(I) species activates the alkyne toward nucleophilic attack by the enamine intermediate.[4]

Mechanism: Gold-Catalyzed Enamine-Alkyne Cyclization

The reaction is initiated by the formation of an enamine from 1-(2-ethynylphenyl)ethanone and a primary amine. The gold(I) catalyst then coordinates to the alkyne, rendering it highly electrophilic. A 6-endo-dig intramolecular cyclization occurs as the enamine nitrogen attacks the activated alkyne. Subsequent protonolysis and catalyst regeneration yield the aromatic quinoline product.

Gold_Catalyzed_Quinoline_Synthesis Start 1-(2-Ethynylphenyl)ethanone + R-NH₂ Enamine Enamine Intermediate Start->Enamine - H₂O Gold_Activation Gold-Alkyne Complex Au(I) activation Enamine->Gold_Activation + [Au]⁺ Cyclization 6-endo-dig Cyclization N attacks alkyne Gold_Activation->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Product Substituted Quinoline + Au(I) catalyst Intermediate->Product Protodeauration

Caption: Gold-catalyzed quinoline synthesis pathway.

Protocol 2: Synthesis of 2,4-Disubstituted Quinolines
  • Reagents & Materials:

    • 1-(2-Ethynylphenyl)ethanone (1.0 eq)

    • Aniline derivative (e.g., p-toluidine) (1.1 eq)

    • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (0.05 eq)

    • Silver trifluoromethanesulfonate (AgOTf) (0.05 eq)

    • 1,2-Dichloroethane (DCE), anhydrous

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a dry, nitrogen-flushed vial, combine Ph₃PAuCl and AgOTf in anhydrous DCE. Stir for 10 minutes in the dark to generate the active cationic gold(I) catalyst.

    • Add 1-(2-ethynylphenyl)ethanone and the aniline derivative.

    • Seal the vial and heat the mixture to 80°C for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired quinoline derivative.

EntryAmineProductYield (%)
1Aniline4-Methyl-2-phenylquinoline~85%
2p-Toluidine4-Methyl-2-(p-tolyl)quinoline~90%
3p-Anisidine2-(4-Methoxyphenyl)-4-methylquinoline~88%
4Benzylamine2-Benzyl-4-methylquinoline~75%
Yields are representative and may vary based on specific conditions and substrates.

Application in Indole Synthesis

The Fischer indole synthesis is a classic method for preparing indoles.[5][6] By first converting 1-(2-ethynylphenyl)ethanone into its corresponding phenylhydrazone, an acid-catalyzed intramolecular cyclization can be initiated. The ethynyl group can then participate in subsequent transformations or remain as a useful synthetic handle.

Protocol 3: Fischer Indole Synthesis Route

Step A: Phenylhydrazone Formation

  • Dissolve 1-(2-ethynylphenyl)ethanone (1.0 eq) in ethanol.

  • Add phenylhydrazine (1.05 eq) followed by a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 2-4 hours. The product often precipitates from the solution.

  • Collect the solid phenylhydrazone by filtration, wash with cold ethanol, and dry under vacuum.

Step B: Acid-Catalyzed Cyclization

  • Add the dried phenylhydrazone (1.0 eq) to a solution of polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H).

  • Heat the mixture to 80-100°C for 1-3 hours.

  • Carefully pour the hot mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) until pH > 9.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield 2-methyl-3-(phenylethynyl)-1H-indole.

Application in Isoxazole Synthesis

Isoxazoles can be synthesized from 1-(2-ethynylphenyl)ethanone by first forming an oxime, which then undergoes an intramolecular cyclization.[7][8] This transformation leverages the reactivity of the acetylenic group as a Michael acceptor or as a partner in a cycloaddition after tautomerization.

Protocol 4: Synthesis of 3-(2-Acetylphenyl)isoxazole

This protocol involves the formation of an α,β-acetylenic oxime followed by a base-mediated cyclization.

Step A: Oxime Formation

  • To a solution of 1-(2-ethynylphenyl)ethanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate, dry the organic phase, and concentrate to obtain the crude 1-(2-ethynylphenyl)ethanone oxime.

Step B: Intramolecular Cyclization

  • Dissolve the crude oxime in a solvent such as DMF.

  • Add a base like potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq).

  • Heat the reaction to 60-80°C for 2-5 hours.

  • Monitor the reaction by TLC.

  • After completion, quench with water and extract with an appropriate organic solvent.

  • Purify by column chromatography to obtain the 3-(2-acetylphenyl)isoxazole product.

Conclusion

1-(2-Ethynylphenyl)ethanone stands out as a highly effective and adaptable precursor for constructing a range of medicinally relevant heterocyclic systems. The ortho-disposition of its reactive functional groups enables efficient intramolecular cyclizations, which can be finely controlled through the choice of reaction partners and catalysts. The protocols outlined in this guide demonstrate its utility in synthesizing quinolines, indoles, and isoxazoles, providing a solid foundation for further exploration in drug development and chemical research.

References

  • (No specific reference used for this general st
  • (No specific reference used for this general st
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Garcı́a, P., et al. (2023). Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ChemistryViews. (2021, September 19). Synthesis of Indole-Fused Polycycles. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Frontiers. (n.d.). Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions. Retrieved from [Link]

  • Al-Harrasi, A., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Retrieved from [Link]

  • Kumar, R., et al. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC. Retrieved from [Link]

  • (Reference not directly applicable to a specific claim in the text)
  • Chem-Station Int. Ed. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Priyanka, G., et al. (2015). SYNTHESIS OF ISOXAZOLE INCORPORATED 1,2,3-TRIAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AND ANTIFUNGAL AGENTS. Connect Journals.
  • Devi, N., et al. (n.d.).
  • (Reference not directly applicable to a specific claim in the text)
  • (Reference not directly applicable to a specific claim in the text)
  • (Reference not directly applicable to a specific claim in the text)
  • (Reference not directly applicable to a specific claim in the text)
  • (Reference not directly applicable to a specific claim in the text)

Sources

Method

Unlocking the Indanone Scaffold: Advanced Synthetic Protocols from 1-(2-Ethynylphenyl)ethanone

An Application Note for Medicinal and Process Chemistry Authored by: Dr. Gemini, Senior Application Scientist Abstract The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 1-indanone core is a privileged scaffold in medicinal chemistry, forming the structural basis for numerous therapeutic agents and natural products. Its rigid, fused-ring system provides a valuable platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This application note provides an in-depth guide to the synthesis of functionalized indanones, starting from the readily accessible precursor, 1-(2-ethynylphenyl)ethanone. We will explore and provide detailed protocols for several modern catalytic strategies, including gold-catalyzed hydroarylation/cyclization and palladium-catalyzed tandem reactions. The causality behind experimental choices, mechanistic underpinnings, and practical considerations for each route are discussed to empower researchers in drug discovery and process development.

Introduction: The Significance of the Indanone Moiety

Functionalized indanones are integral components of a wide array of biologically active molecules.[1][2] Their prevalence stems from their conformational rigidity and the synthetic tractability that allows for diverse substitution patterns. From anti-inflammatory drugs like Sulindac to potent inhibitors in oncology and neuroscience research, the indanone framework consistently appears in molecules of high pharmaceutical significance.[3][4]

The synthetic challenge lies in the efficient and controlled construction of this bicyclic system, often with specific stereochemical and electronic requirements. Traditional methods like the Friedel-Crafts acylation of arylpropionic acids have limitations in scope and functional group tolerance.[2][5] Modern synthetic chemistry has turned to transition-metal catalysis to overcome these hurdles. Starting with 1-(2-ethynylphenyl)ethanone, a molecule possessing both an electrophilic carbonyl and a nucleophilic alkyne, offers a convergent and powerful platform for intramolecular cyclization strategies. This guide details robust and reproducible protocols for achieving this transformation.

Gold-Catalyzed Intramolecular Cyclization: A Mild and Efficient Approach

Gold(I) catalysts have emerged as exceptionally powerful tools for alkyne activation under mild conditions.[6][7] Their high affinity for carbon-carbon triple bonds (π-acidity) allows for facile intramolecular cyclization of 1-(2-ethynylphenyl)ethanone, proceeding through a 5-exo-dig pathway to furnish the desired indanone scaffold. This method is noted for its excellent functional group tolerance and often proceeds at room temperature.

Mechanistic Rationale

The catalytic cycle, supported by numerous studies on related systems, is initiated by the coordination of the cationic gold(I) catalyst to the alkyne moiety of the substrate 1 .[8][9] This activation renders the alkyne highly electrophilic, priming it for intramolecular nucleophilic attack by the enol or enolate form of the ketone. The resulting vinyl-gold intermediate (III) undergoes protodeauration to release the indanone product 2 and regenerate the active gold catalyst.

Gold_Catalyzed_Mechanism Figure 1: Proposed Mechanism for Gold-Catalyzed Indanone Synthesis cluster_cycle Catalytic Cycle S1 1-(2-Ethynylphenyl)ethanone (1) I π-Complex (I) S1->I + [Au(I)L]+ Cat_in [Au(I)L]+ II Oxonium Intermediate (II) (5-exo-dig cyclization) I->II Intramolecular Nucleophilic Attack III Vinyl-Gold Species (III) II->III Rearrangement P Functionalized Indanone (2) III->P Protodeauration (+ H+) Cat_out [Au(I)L]+

Caption: Proposed Mechanism for Gold-Catalyzed Indanone Synthesis.

Experimental Protocol: Gold-Catalyzed Synthesis of 2-Substituted-1-Indanones

This protocol describes a general procedure for the cyclization of 1-(2-ethynylphenyl)ethanone derivatives. The choice of a non-coordinating solvent like dichloromethane (DCM) is critical to prevent competitive binding to the gold catalyst, ensuring high catalytic activity.

Materials:

  • 1-(2-Ethynylphenyl)ethanone substrate (1.0 eq)

  • (Triphenylphosphine)gold(I) chloride (Ph₃PAuCl) (2 mol%)

  • Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF₆) (2 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation (In Situ): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (Ph₃PAuCl) (0.02 eq) and the silver salt co-catalyst (AgOTf or AgSbF₆, 0.02 eq). Rationale: The silver salt acts as a halide scavenger, abstracting the chloride from the gold precursor to generate the highly active cationic [Ph₃PAu]⁺ species in situ.

  • Add anhydrous DCM (approx. 0.1 M concentration relative to substrate) and stir the mixture in the dark for 15 minutes. A fine white precipitate of AgCl will form.

  • Reaction Initiation: Dissolve the 1-(2-ethynylphenyl)ethanone substrate (1.0 eq) in a minimal amount of anhydrous DCM and add it to the catalyst mixture via syringe.

  • Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure functionalized indanone.

Substrate Scope and Data

The gold-catalyzed method is tolerant of a wide range of functional groups on both the aromatic ring and the acetyl group of the starting material.

EntryR¹ (on Phenyl Ring)R² (Acetyl Group)Yield (%)Reference
1HCH₃92[8]
24-MeOCH₃88[9]
34-ClCH₃95[8]
4HPh85[9]

Palladium-Catalyzed Tandem Reactions

Palladium catalysis offers a complementary and highly versatile approach to indanone synthesis.[3][4] While various palladium-catalyzed methods exist, tandem reactions that form multiple bonds in a single operation are particularly efficient. For instance, a tandem Michael addition followed by an intramolecular Heck cyclization can construct highly functionalized indanones from simpler precursors, although a more direct cyclization of 1-(2-ethynylphenyl)ethanone can also be achieved.[3][10][11]

Mechanistic Rationale

A plausible pathway for a direct palladium-catalyzed cyclization involves an intramolecular carbopalladation. The cycle begins with the coordination of Pd(0) to the alkyne. Subsequent intramolecular insertion of the carbonyl group (or a related species) followed by reductive elimination can yield the indanone product. Alternatively, C-H activation pathways can also be operative.[12][13]

Palladium_Catalyzed_Workflow Figure 2: General Workflow for Catalytic Indanone Synthesis start Start setup Reaction Setup 1. Add catalyst and solvent 2. Add substrate under inert gas start->setup reaction Reaction 1. Stir at specified temperature 2. Monitor by TLC/LC-MS setup->reaction workup Aqueous Workup 1. Quench reaction 2. Liquid-liquid extraction 3. Dry organic phase reaction->workup purify Purification 1. Concentrate crude product 2. Flash Chromatography workup->purify analysis Analysis 1. NMR Spectroscopy 2. Mass Spectrometry 3. Purity by HPLC purify->analysis end End Product analysis->end

Caption: General Workflow for Catalytic Indanone Synthesis.

Experimental Protocol: Palladium-Catalyzed Oxidative Cyclization

This protocol utilizes a Pd(II) catalyst to effect an oxidative cyclization, which can be a powerful method for generating functionalized indenones, a close relative of indanones that can be readily reduced if desired.[14][15]

Materials:

  • 1-(2-Ethynylphenyl)ethanone substrate (1.0 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • Oxidant, e.g., Diphenyl sulfoxide (Ph₂SO) or Benzoquinone (1.2 - 2.0 eq)

  • Anhydrous solvent, e.g., Toluene or Acetonitrile

  • Inert atmosphere supplies (N₂ or Ar)

  • Standard workup and purification reagents

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd(OAc)₂ (0.05 eq), the oxidant (e.g., Ph₂SO, 1.5 eq), and the 1-(2-ethynylphenyl)ethanone substrate (1.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-110 °C. Rationale: Higher temperatures are often required for palladium-catalyzed C-H activation or oxidative cyclization pathways compared to the milder gold-catalyzed reactions.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take 6-24 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium black.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent and purify the crude product by flash column chromatography to isolate the functionalized indenone/indanone.

Conclusion and Outlook

The synthesis of functionalized indanones from 1-(2-ethynylphenyl)ethanone is a strategically important transformation in modern organic and medicinal chemistry. This guide has detailed two powerful, catalyst-driven approaches. The gold-catalyzed cyclization offers a mild, rapid, and highly efficient route with broad functional group compatibility. In contrast, palladium catalysis provides a diverse toolkit of reactions, including oxidative cyclizations and tandem processes, that can lead to highly complex and varied indanone structures.

The choice of method will depend on the specific target molecule, desired substitution patterns, and available resources. Researchers are encouraged to use these protocols as a starting point for optimization and further exploration. The continued development of novel catalytic systems promises to further expand the accessibility and diversity of this critical pharmaceutical scaffold.

References

  • Fan, Y. C., & Kwon, O. (2015). Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine–Palladium Catalysis. Organic Letters. [Link]

  • Fan, Y. C., & Kwon, O. (2015). Synthesis of Functionalized Alkylidene Indanes and Indanones through Tandem Phosphine–Palladium Catalysis. PMC. [Link]

  • Organic Chemistry Portal. Indanone Synthesis. [Link]

  • Zhang, S., et al. (2017). Water-assisted metal-free catalyzed cyclization of 2-alkynylarylketones: A facile approach to indenones. ResearchGate. [Link]

  • Zhu, A., et al. (2022). One-Pot Synthesis of 2,3-Disubstituted Indanone Derivatives in Water under Exogenous Ligand-Free and Mild Conditions. The Journal of Organic Chemistry. [Link]

  • Jans, A., & de Koning, C. B. (2011). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. [Link]

  • Synthesis of indanones. Reaction conditions. ResearchGate. [Link]

  • Miki, K., et al. (2020). Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives. PubMed. [Link]

  • Reddy, A. V., et al. (2015). Palladium(ii)-catalyzed synthesis of functionalized indenones via oxidation and cyclization of 2-(2-arylethynylphenyl)acetonitriles. Organic & Biomolecular Chemistry. [Link]

  • Miki, K., et al. (2020). Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives. Semantic Scholar. [Link]

  • Palladium(ii)-catalyzed synthesis of indenones through the cyclization of benzenecarbaldehydes with internal alkynes. Semantic Scholar. [Link]

  • Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. ResearchGate. [Link]

  • Chen, K., et al. (2024). Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes. PubMed. [Link]

  • Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. [Link]

  • Zhang, J., et al. (2016). Synthesis of Indole-Substituted Indanones via Palladium(II)-Catalyzed Tandem Reaction of ortho-Electron-Deficient Alkynyl-Substituted Aryl Aldehydes with Indoles. ResearchGate. [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks. PMC - NIH. [Link]

  • Sadowski, R., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC - NIH. [Link]

  • Sakamoto, K., & Nishimura, T. (2019). Iridium-Catalyzed Asymmetric Hydroarylation of Chromene Derivatives with Aromatic Ketones: Enantioselective Synthesis of 2-Arylchromanes. J-STAGE. [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

  • Gandon, V., et al. (2021). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. PMC - NIH. [Link]

  • Sadowski, R., & Klajn, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]

  • Types of Intramolecular Hydroarylation to Alkynes. ResearchGate. [Link]

  • Gold-Catalyzed Cascade Reaction of 2-Alkynyl Aryl Azides with Enecarbamates for Direct Synthesis of α-(3-Indolyl)ketones. PubMed. [Link]

  • Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry. [Link]

  • Deacylative arylation and alkynylation of unstrained ketones. PubMed. [Link]

  • Synthesis of 4-Substituted-1,2-Dihydroquinolines by Means of Gold-Catalyzed Intramolecular Hydroarylation Reaction of N-Ethoxycarbonyl-N-Propargylanilines. PMC - NIH. [Link]

Sources

Application

Application Notes & Protocols: The Strategic Role of 1-(2-Ethynylphenyl)ethanone in Click Chemistry Reactions

Abstract This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic implementation of 1-(2-Ethynylphenyl)ethanone in click chemistry. We will...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic implementation of 1-(2-Ethynylphenyl)ethanone in click chemistry. We will delve into the nuanced physicochemical properties of this reagent, provide detailed, field-proven protocols for its application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and elucidate the mechanistic rationale behind its enhanced reactivity. Furthermore, we will explore its utility as a versatile scaffold in the synthesis of complex molecular architectures for applications ranging from drug discovery to advanced materials science.

Introduction: A Multifaceted Building Block for Modern Synthesis

Click chemistry has emerged as a paradigm-shifting strategy in chemical synthesis, emphasizing reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the heart of this chemical philosophy lies the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that stereospecifically unites an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage.[1] The selection of the alkyne component is a critical determinant of the reaction's efficiency and the subsequent utility of the triazole product. In this context, 1-(2-Ethynylphenyl)ethanone has garnered significant attention as a highly versatile and strategically valuable building block.

The unique value of 1-(2-Ethynylphenyl)ethanone stems from the ortho-disposition of its ethynyl and acetyl functionalities. The electron-withdrawing nature of the acetyl group enhances the acidity of the terminal alkyne proton, thereby facilitating the rate-determining deprotonation step in the CuAAC catalytic cycle. This intrinsic reactivity often translates to milder reaction conditions and improved yields. Beyond its role in accelerating the click reaction, the acetyl group serves as a convenient synthetic handle for post-cyclization modifications, enabling the construction of intricate and diverse molecular libraries from a common triazole core. This dual functionality makes 1-(2-Ethynylphenyl)ethanone an invaluable tool for applications demanding both efficient ligation and subsequent molecular elaboration, particularly in the realms of medicinal chemistry and materials science.

Physicochemical Properties and Safe Handling

A comprehensive understanding of the material's properties is paramount for its effective and safe utilization.

PropertyValueSource
Molecular Formula C₁₀H₈O[2]
Molecular Weight 144.17 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[3]
Boiling Point 119-121 °C (at 10 mmHg)[4]
Density Approximately 0.997 g/mL[4]
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, THF)General Knowledge

Safety and Handling: 1-(2-Ethynylphenyl)ethanone should be handled in a well-ventilated fume hood, employing standard personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Core Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone application of 1-(2-Ethynylphenyl)ethanone, providing a robust method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

General Reaction Scheme & Mechanism

The reaction proceeds via the copper(I)-catalyzed cycloaddition of the terminal alkyne of 1-(2-ethynylphenyl)ethanone with an organic azide (R-N₃).

CuAAC_Reaction reactant1 1-(2-Ethynylphenyl)ethanone catalyst Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) reactant1->catalyst reactant2 R-N3 (Azide) reactant2->catalyst product 1-(2-(1-R-1H-1,2,3-triazol-4-yl)phenyl)ethanone catalyst->product Click Reaction

Figure 1. General workflow for the CuAAC reaction.

The accepted mechanism involves the in situ formation of a copper(I) acetylide intermediate. The electron-withdrawing acetyl group in 1-(2-ethynylphenyl)ethanone increases the acidity of the alkyne C-H bond, facilitating the formation of this key intermediate and thereby accelerating the reaction rate compared to electron-neutral or -donating alkynes.

Detailed Protocol: Synthesis of 1-(2-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)ethanone

This protocol outlines a representative procedure for the CuAAC reaction between 1-(2-ethynylphenyl)ethanone and benzyl azide.

Materials:

  • 1-(2-Ethynylphenyl)ethanone (1.0 eq)

  • Benzyl azide (1.05 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.1 eq)

  • Dimethyl sulfoxide (DMSO) and Water (H₂O) (1:1 v/v)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous solution of sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • Reaction Setup: To a round-bottom flask, add 1-(2-ethynylphenyl)ethanone (1.0 mmol, 144.2 mg) and benzyl azide (1.05 mmol, 139.8 mg).

  • Solvent Addition: Add a 1:1 mixture of DMSO and water (5 mL). Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 12.5 mg) in 0.5 mL of water. In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 19.8 mg) in 0.5 mL of water.

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the addition of the copper(II) sulfate solution. The reaction mixture will typically change color.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate eluent system). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, add water (20 mL) to the reaction mixture. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the pure 1-(2-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)ethanone as a solid.

Advanced Applications: A Scaffold for Molecular Diversity

The true synthetic power of 1-(2-ethynylphenyl)ethanone is realized in the post-synthetic modifications of the resulting triazole. The acetyl group provides a reactive center for a multitude of chemical transformations, enabling the creation of diverse molecular libraries.

Drug Discovery and Medicinal Chemistry

The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to participate in hydrogen bonding interactions. The acetyl group on the phenyl ring of the triazole product can be readily modified to explore structure-activity relationships (SAR).

Drug_Discovery_Workflow cluster_0 Core Synthesis cluster_1 Scaffold Elaboration cluster_2 Screening and Optimization A 1-(2-Ethynylphenyl)ethanone + Azide Library B CuAAC Reaction A->B C Acetyl-Triazole Scaffold Library B->C D Acetyl Group Chemistry (e.g., Aldol, Reduction, Reductive Amination) C->D E Diverse Final Compounds D->E F Biological Screening E->F G Hit Identification F->G H Lead Optimization G->H

Figure 2. A workflow illustrating the use of 1-(2-ethynylphenyl)ethanone in generating diverse compound libraries for drug discovery.

Examples of post-synthetic modifications of the acetyl group include:

  • Aldol condensation to introduce new carbon-carbon bonds.

  • Reduction to the corresponding alcohol, which can be further functionalized.

  • Reductive amination to introduce secondary or tertiary amines.

  • Formation of hydrazones, oximes, or other heterocycles.

Materials Science and Bioconjugation

In materials science, the robust nature of the triazole linkage makes it ideal for connecting molecular components in polymers and functional materials. The acetyl group can be used to tune the electronic properties of these materials or to provide a point of attachment to surfaces or other molecules. In bioconjugation, the ability to perform the click reaction under mild, aqueous conditions, followed by a secondary reaction at the acetyl group, allows for the construction of complex bioconjugates.[5]

Conclusion

1-(2-Ethynylphenyl)ethanone is a powerful and versatile reagent in the click chemistry toolbox. Its enhanced reactivity, coupled with the potential for post-synthetic modification of the resulting triazole, makes it an ideal building block for the efficient construction of complex molecules. The protocols and scientific rationale presented in this guide are intended to empower researchers to leverage the full potential of this unique compound in their synthetic endeavors, from the design of novel therapeutics to the creation of advanced functional materials.

References

  • PubChem. 1-(2-(Phenylethynyl)phenyl)ethanone. National Center for Biotechnology Information.
  • Güven, Ö. Ö., Tahtaci, H., Coles, S. J., & Hökelek, T. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1604.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Kaur, H., & Singh, S. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Trade Science Inc.
  • Li, Z., & Wang, J. (2013). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of organic chemistry, 78(22), 11444–11453.
  • Samala, S., & Saikia, L. (2023). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules (Basel, Switzerland), 28(21), 7319.
  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
  • Vaithiyalingam, D., Nelson, M., Chinnamadhaiyan, M., & Ayyanar, S. (2021). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Journal of Chemistry, 2021, 1-20.
  • Yaremenko, F. G., Demydchuk, B. A., & Shablykin, O. V. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Arkivoc, 2005(8), 89-98.
  • PubChem. 1-(2-(Phenylamino)phenyl)ethanone. National Center for Biotechnology Information.
  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis and biological evaluation of novel tamoxifen-1,2,4-triazole conjugates. Archiv der Pharmazie, 342(10), 601–607.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • CymitQuimica. CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl)-.
  • Singh, R. K., Singh, A. K., & Singh, R. M. (2015). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Mini reviews in medicinal chemistry, 15(14), 1176–1197.
  • ChemSynthesis. 1-(2,4-dimethylphenyl)ethanone.
  • ChemHelpASAP. (2022, January 10).
  • BenchChem. (2024). Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)
  • PubChem. 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. National Center for Biotechnology Information.
  • Al-Hourani, B. J., El-Zaria, M. E., & Al-Masoudi, N. A. (2016). Cu(I)-catalyzed alkyne–azide 'click' cycloaddition (CuAAC): a clean, efficient, and mild synthesis of new 1,4-disubstituted 1H-1,2,3-triazole-linked 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile–crystal structure. Journal of the Iranian Chemical Society, 13(8), 1465–1473.
  • Güven, Ö. Ö., Tahtaci, H., Coles, S. J., & Hökelek, T. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone.
  • Genady, A. R., Shaaban, S., & Fokin, V. V. (2015). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various Amounts of PEG-tris-trz-Cu I Catalyst a. Organic letters, 17(23), 5854–5857.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS chemical biology, 6(9), 912–920.
  • Alonso, F., Moglie, Y., & Radivoy, G. (2015). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC).
  • PubChem. 1-Phenyl-2-(4-phenyl-[2][5][6]triazol-1-yl)-ethanone. National Center for Biotechnology Information. PubChem Compound Database; CID=16720859.

  • Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., ... & Bourne, P. E. (2000). The Protein Data Bank. Nucleic acids research, 28(1), 235–242.
  • Hein, C. D., Liu, X. M., & Wang, D. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1304–1315.
  • Güven, Ö. Ö., Tahtaci, H., Coles, S. J., & Hökelek, T. (2008). 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta crystallographica. Section E, Structure reports online, 64(Pt 8), o1604.

Sources

Method

experimental protocol for the synthesis of Erlotinib using 1-(2-Ethynylphenyl)ethanone

An editorial note on the starting material: The prompt specifies the use of 1-(2-Ethynylphenyl)ethanone for the synthesis of Erlotinib. However, a comprehensive review of established synthetic routes reveals that the key...

Author: BenchChem Technical Support Team. Date: January 2026

An editorial note on the starting material: The prompt specifies the use of 1-(2-Ethynylphenyl)ethanone for the synthesis of Erlotinib. However, a comprehensive review of established synthetic routes reveals that the key ethynyl-containing precursor for Erlotinib is 3-ethynylaniline . The structure of Erlotinib requires the ethynylphenyl group to be attached to the 4-position of the quinazoline ring via an amino linkage, making 3-ethynylaniline the correct and widely documented starting material for this portion of the molecule. This application note will, therefore, detail the scientifically validated and commonly practiced synthesis of Erlotinib using 3-ethynylaniline to ensure accuracy and reproducibility for researchers.

Introduction

Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, marketed under the trade name Tarceva®.[1][2][3] It functions by competitively binding to the ATP-binding site within the intracellular catalytic domain of the EGFR, thereby preventing the receptor's autophosphorylation and blocking the downstream signaling cascades that promote cell proliferation, survival, and metastasis.[4][5] This targeted mode of action has established Erlotinib as a crucial therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer, particularly in patients with tumors harboring activating EGFR mutations.[1][5]

The synthesis of 4-anilinoquinazolines, the structural class to which Erlotinib belongs, typically involves the construction of a quinazoline core followed by the introduction of the aniline moiety.[4] The most common and industrially relevant approach involves the nucleophilic aromatic substitution reaction between a 4-chloro-substituted quinazoline intermediate and a suitably substituted aniline.[4][6] This application note provides a detailed, step-by-step protocol for the synthesis of Erlotinib hydrochloride, focusing on the final coupling step between the key intermediate, 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, and 3-ethynylaniline.

Overall Synthetic Strategy

The synthesis of Erlotinib is a multi-step process that culminates in the formation of the final active pharmaceutical ingredient. While various synthetic routes have been reported, a convergent approach is often favored for its efficiency.[2][3] This strategy involves the separate preparation of two key fragments: the quinazoline core and the aniline side-chain, which are then coupled in the final step.

The general workflow can be summarized as follows:

  • Formation of the Quinazoline Core: Synthesis of 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one from readily available starting materials like 3,4-dihydroxybenzoic acid.[1][4]

  • Chlorination: Conversion of the quinazolinone to the more reactive 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline intermediate. This is a critical activation step.[1][6][7]

  • Nucleophilic Aromatic Substitution: The final coupling reaction where the 4-chloroquinazoline intermediate is reacted with 3-ethynylaniline to form the Erlotinib base.[1][6][8]

  • Salt Formation: Conversion of the Erlotinib base to its more stable and water-soluble hydrochloride salt.[1][7]

This application note will focus on the final two steps, which are pivotal for the construction of the target molecule.

Visualized Reaction Scheme

G cluster_0 Final Steps in Erlotinib Synthesis A 4-chloro-6,7-bis- (2-methoxyethoxy)quinazoline C Erlotinib A->C Nucleophilic Aromatic Substitution (Isopropanol or Water) B 3-ethynylaniline B->C D Erlotinib HCl C->D HCl

Caption: Final coupling and salt formation steps in the synthesis of Erlotinib.

Experimental Protocols

Part A: Synthesis of 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

This protocol outlines the chlorination of the quinazolinone precursor. The choice of chlorinating agent is critical for achieving a high yield and purity of the activated intermediate. Phosphoryl chloride (POCl₃) is an effective reagent for this transformation.[1]

Materials and Reagents:

  • 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Toluene

  • Ethyl acetate

  • Ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one in toluene.

  • Add a catalytic amount of DMF to the suspension.

  • Slowly add phosphoryl chloride (POCl₃) to the mixture at room temperature.

  • Heat the reaction mixture to 85-90°C and maintain for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

  • After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

  • To the residue, add toluene and evaporate again to ensure complete removal of residual POCl₃.

  • Carefully pour the residue into a beaker containing ice water with vigorous stirring.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline as a solid. This intermediate is often used in the next step without further purification.

Part B: Synthesis of Erlotinib Hydrochloride

This final step involves the coupling of the chloroquinazoline intermediate with 3-ethynylaniline. The reaction is typically carried out in a protic solvent, and the acidic conditions facilitate the substitution and subsequent precipitation of the hydrochloride salt.[1][4]

Materials and Reagents:

  • 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline

  • 3-ethynylaniline

  • Isopropanol or Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Suspend 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1 equivalent) in isopropanol or water in a round-bottom flask.[1][6]

  • Add 3-ethynylaniline (approximately 1.1 equivalents) to the suspension at room temperature (25-30°C).[1]

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to 40-85°C and stir for 1.5 to 6 hours.[1][6] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A solid precipitate of Erlotinib hydrochloride will gradually form.

  • After the reaction is complete, cool the mixture in an ice bath.

  • Filter the resulting solid precipitate and wash it sequentially with water and a mixture of ethyl acetate:n-hexane (e.g., 50:50 v/v) to remove unreacted starting materials and impurities.[4]

  • Dry the collected white to off-white solid in a vacuum oven at 40-50°C to obtain pure Erlotinib hydrochloride.

Table of Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Key Role/Function
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneC₁₄H₁₈N₂O₅294.30Quinazoline core precursor
Phosphoryl chloride (POCl₃)POCl₃153.33Chlorinating agent for quinazolinone activation
4-chloro-6,7-bis(2-methoxyethoxy)quinazolineC₁₄H₁₇ClN₂O₄312.75Key activated intermediate
3-ethynylanilineC₈H₇N117.15Aniline side-chain precursor
IsopropanolC₃H₈O60.10Reaction solvent
Hydrochloric Acid (HCl)HCl36.46Catalyst and salt formation reagent

Mechanism and Rationale

The synthesis of Erlotinib hinges on a classic nucleophilic aromatic substitution (SNAr) reaction. The quinazoline ring, being electron-deficient, is susceptible to nucleophilic attack, especially when activated with a good leaving group at the 4-position.

  • Activation of the Quinazoline Core: The hydroxyl group at the 4-position of the quinazolinone tautomer is a poor leaving group. Chlorination with POCl₃ replaces it with a chloride ion, which is an excellent leaving group. This step is crucial for activating the quinazoline ring for the subsequent nucleophilic attack.

  • Nucleophilic Attack: The amino group of 3-ethynylaniline acts as the nucleophile. It attacks the electron-deficient C4 carbon of the 4-chloroquinazoline intermediate. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring facilitates this attack.

  • Proton Transfer and Leaving Group Departure: The reaction proceeds through a Meisenheimer-like intermediate. A proton is lost from the attacking amino group, and the chloride ion is expelled, restoring the aromaticity of the quinazoline ring and forming the C-N bond that links the two key fragments of Erlotinib. The presence of acid in the final step helps to protonate the quinazoline ring, further activating it towards nucleophilic attack and also enables the direct formation of the hydrochloride salt.

Purification and Characterization

Purification: The final product, Erlotinib hydrochloride, often precipitates directly from the reaction mixture in high purity.[1] The primary purification method involves washing the filtered solid with appropriate solvents to remove any unreacted 3-ethynylaniline and other soluble impurities. For higher purity, recrystallization from a suitable solvent system can be employed.

Characterization: The identity and purity of the synthesized Erlotinib hydrochloride should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any process-related impurities.[9][10] A reverse-phase C18 column with a mobile phase of acetonitrile and an ammonium acetate buffer is often effective.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.[1][4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[1]

Safety Precautions

  • Phosphoryl chloride (POCl₃) is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn.

  • Concentrated Hydrochloric Acid (HCl) is corrosive and can cause severe burns. Handle with care in a fume hood.

  • Organic solvents such as toluene, ethyl acetate, and isopropanol are flammable. Avoid open flames and ensure proper ventilation.

  • All reactions should be performed in a fume hood to avoid inhalation of vapors.

Conclusion

This application note provides a reliable and well-documented protocol for the synthesis of the EGFR inhibitor Erlotinib hydrochloride. The described method, centered on the nucleophilic aromatic substitution between 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline and 3-ethynylaniline, represents an efficient and commonly employed route in medicinal chemistry and pharmaceutical development. By following this protocol and adhering to the outlined safety precautions, researchers can successfully synthesize this important anti-cancer agent for further study and application.

References

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES.
  • Modified Synthesis of Erlotinib Hydrochloride. PMC - NIH.
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. NIH.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
  • Erlotinib synthesis. (i) Pd(CH3CN)2Cl2 (0.2 mol %), sSPhos (0.6 mol %),... ResearchGate.
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE.
  • Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers.
  • Synthesis and purification method of erlotinib hydrochloride. Google Patents.
  • A rapid and convenient method for synthesis of anilinoquinazoline: an improved synthesis of erlotinib derivatives. Trends in Pharmaceutical Sciences.
  • Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo. J-Stage.
  • Scheme 1: Conventional (from the left) and decarboxylative (from the right) Pd-catalyzed Sonogashira coupling reactions for the preparation of 4-(3-aminophenyl)-2-methyl-3-butin-2-ol (2a), which is used as an intermediate for the synthesis of Erlotinib hydrochloride (3). ResearchGate.
  • Process for the preparation of erlotinib. Google Patents.
  • Process for the synthesis of erlotinib by quinazoline-thione route. ResearchGate.
  • Exploration of anti-tumor activity of erlotinib derivatives enabled by a Pd-catalyzed late-stage Sonogashira reaction. ResearchGate.
  • Process for the preparation of erlotinib. Google Patents.
  • Multistep continuous flow synthesis of Erlotinib. East China Normal University.
  • What is the mechanism of Erlotinib Hydrochloride?. Patsnap Synapse.
  • (PDF) Separation and Determination of Process-Related Impurities of Erlotinib Using Reverse-Phase HPLC with a Photo-Diode Array Detector. ResearchGate.
  • Impurity of erlotinib hydrochloride as well as preparation method and detection method thereof. Google Patents.

Sources

Application

Application Notes & Protocols: 1-(2-Ethynylphenyl)ethanone in the Synthesis of Quinolone-Based Fluorescent Probes

Abstract Fluorescent probes are indispensable tools in molecular biology, medicine, and materials science, enabling the visualization and detection of specific biomolecules and cellular processes.[1] Quinoline-based scaf...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fluorescent probes are indispensable tools in molecular biology, medicine, and materials science, enabling the visualization and detection of specific biomolecules and cellular processes.[1] Quinoline-based scaffolds are a privileged class of heterocyclic aromatic compounds extensively explored for developing these probes due to their robust photophysical properties, environmental sensitivity, and significant biological activities.[1][2][3] This document provides a detailed guide to the use of 1-(2-ethynylphenyl)ethanone as a versatile and strategic precursor for the synthesis of polysubstituted quinoline-based fluorescent probes. We will delve into the underlying chemical principles, provide a detailed experimental protocol for a representative synthesis, and discuss the expected outcomes and characterization methods. The primary synthetic strategy highlighted is the Friedländer annulation, a classic and highly efficient method for constructing the quinoline core.[4]

Introduction: The Strategic Advantage of 1-(2-Ethynylphenyl)ethanone

1-(2-Ethynylphenyl)ethanone is a bifunctional aromatic compound featuring a ketone and a terminal alkyne. This unique arrangement makes it an ideal starting material for constructing complex heterocyclic systems. For fluorescent probe development, its most powerful application lies in its ability to undergo intramolecular cyclization or condensation reactions to form the quinoline ring system.

Quinolines are prized in probe design for several reasons:

  • Favorable Photophysical Properties: They often exhibit strong fluorescence with high quantum yields.[3]

  • Environmental Sensitivity: The emission properties of quinoline derivatives can be highly sensitive to the local environment (e.g., polarity, pH, ion concentration), making them excellent candidates for "turn-on" or ratiometric sensors.

  • Synthetic Accessibility: The quinoline core can be readily synthesized and functionalized, allowing for fine-tuning of its spectral and biological properties.[5]

  • Biological Relevance: The quinoline motif is found in numerous biologically active compounds and can be used to target specific cellular compartments or biomolecules.[1][2][3]

The most common and efficient route to convert 1-(2-ethynylphenyl)ethanone derivatives into quinolines is the Friedländer Annulation . This reaction involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis, to yield a substituted quinoline.[4][6][7]

Core Mechanism: The Friedländer Annulation

The Friedländer synthesis provides a direct and modular approach to quinoline derivatives. When starting with a 2-aminoaryl ketone (which can be derived from 1-(2-ethynylphenyl)ethanone), the reaction proceeds via a cyclocondensation mechanism.

Causality Behind the Mechanism:

  • Initial Condensation: The reaction can initiate in one of two ways: either an aldol-type condensation between the ketone partner and the 2-aminoaryl ketone, or the formation of a Schiff base between the amine and the ketone.[6]

  • Cyclization and Dehydration: The intermediate formed then undergoes an intramolecular cyclization followed by dehydration (loss of a water molecule) to form the stable aromatic quinoline ring.

  • Catalysis: Acid catalysts (e.g., p-toluenesulfonic acid, trifluoroacetic acid) protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the condensation steps.[6][8] Base catalysts (e.g., KOH, piperidine) facilitate the formation of an enolate from the methylene ketone, which is a key nucleophile in the reaction.[8]

The general mechanism is depicted below:

Friedlander_Mechanism General Friedländer Annulation Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Aminoaryl Ketone I1 Schiff Base / Aldol Adduct R1->I1 + R2 - H2O R2 α-Methylene Ketone R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Aldol Condensation P1 Substituted Quinoline I2->P1 Dehydration (-H2O) Workflow Experimental Workflow for Probe Development cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application Reactants 1. Mix Reactants (2-Aminoaryl Ketone + Methylene Cmpd) Reaction 2. Catalytic Reaction (p-TsOH, 80-90°C) Reactants->Reaction Workup 3. Neutralization & Extraction Reaction->Workup Purify 4. Purification (Chromatography/Recrystallization) Workup->Purify Structure 5. Structural Verification (NMR, Mass Spec) Purify->Structure Pure Compound Photophys 6. Photophysical Analysis (Abs, Em, Quantum Yield) Structure->Photophys Verified Structure Validation 7. In Vitro Validation (Sensing, Cell Staining) Photophys->Validation Characterized Probe Imaging 8. Bioimaging (Fluorescence Microscopy) Validation->Imaging

Sources

Method

Application Notes and Protocols for 1-(2-Ethynylphenyl)ethanone in Materials Science

Introduction: The Unique Potential of a Bifunctional Building Block 1-(2-Ethynylphenyl)ethanone, with CAS Number 104190-22-9, is an aromatic organic compound that possesses a unique bifunctional structure, incorporating...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Bifunctional Building Block

1-(2-Ethynylphenyl)ethanone, with CAS Number 104190-22-9, is an aromatic organic compound that possesses a unique bifunctional structure, incorporating both a ketone and a terminal alkyne group.[1][2] This strategic arrangement of reactive sites makes it a highly versatile building block for the synthesis of advanced functional materials. The ethynyl group offers a gateway to polymerization and cycloaddition reactions, while the acetyl moiety provides a site for further chemical modification or can influence the electronic and physical properties of the resulting materials.[1] These attributes position 1-(2-ethynylphenyl)ethanone as a molecule of significant interest for researchers and scientists in materials science, particularly in the development of novel polymers, functional coatings, and advanced composites.

This document serves as a detailed guide to the application of 1-(2-ethynylphenyl)ethanone in materials science. It provides not only the theoretical underpinnings of its utility but also detailed experimental protocols to facilitate its use in a research and development setting.

Core Applications in Materials Science

The primary applications of 1-(2-ethynylphenyl)ethanone in materials science stem from the reactivity of its ethynyl group. This allows for its use as a monomer in the synthesis of substituted polyacetylenes and as a reactive agent for surface functionalization via "click" chemistry.

Synthesis of Functional Polymers: Poly(o-acetylphenylacetylene)

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest for their potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic semiconductors.[3][4] The properties of these polymers can be finely tuned by altering the substituent groups on the phenyl ring. The presence of the ortho-acetyl group in poly(o-acetylphenylacetylene) is anticipated to influence the polymer's solubility, thermal stability, and electronic properties.

The polymerization of phenylacetylene derivatives can be achieved through several methods, with transition metal-catalyzed polymerization being one of the most effective.[5] Rhodium-based catalysts, in particular, have been shown to be efficient for the polymerization of substituted acetylenes.[6]

This protocol describes a general procedure for the polymerization of 1-(2-ethynylphenyl)ethanone using a rhodium-based catalyst. The specific conditions may require optimization for desired molecular weight and polydispersity.

Materials:

  • 1-(2-Ethynylphenyl)ethanone (monomer)

  • (Bicyclo[2.2.1]hepta-2,5-diene)chlororhodium(I) dimer ([(nbd)RhCl]₂) (catalyst)

  • Triethylamine (co-catalyst)

  • Anhydrous toluene (solvent)

  • Methanol (for precipitation)

  • Schlenk flask and standard Schlenk line equipment

  • Nitrogen or Argon gas (inert atmosphere)

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, dissolve the required amount of [(nbd)RhCl]₂ in anhydrous toluene to achieve the desired catalyst concentration (e.g., 2 mM).

  • Co-catalyst Addition: To the catalyst solution, add the co-catalyst, triethylamine, typically at a concentration of 20 mM.

  • Monomer Addition: In a separate flask, prepare a solution of 1-(2-ethynylphenyl)ethanone in anhydrous toluene (e.g., 0.2 M).

  • Polymerization: Using a syringe, add the monomer solution to the catalyst solution. The reaction is typically carried out at room temperature (around 30°C) for 24 hours.

  • Precipitation and Purification: After the reaction period, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Isolation: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

Characterization:

The resulting poly(o-acetylphenylacetylene) can be characterized by:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (Mw/Mn).

  • FT-IR Spectroscopy: To confirm the disappearance of the acetylenic C-H and C≡C stretching vibrations.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the polymer structure.

  • UV-Vis Spectroscopy: To study the electronic properties of the conjugated polymer.

Data Summary Table:

ParameterTypical Value/RangePurpose
Monomer Concentration0.1 - 0.5 MAffects reaction rate and polymer molecular weight.
Catalyst Concentration1 - 5 mMInfluences polymerization kinetics.
Co-catalyst Concentration10 - 50 mMActivates the rhodium catalyst.
Reaction Temperature25 - 60 °CCan affect reaction rate and polymer properties.
Reaction Time12 - 48 hoursDetermines the extent of polymerization.

Workflow Diagram:

PolymerizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst Prepare Catalyst Solution ([(nbd)RhCl]₂ in Toluene) mix Mix Catalyst, Co-catalyst, and Monomer Solutions catalyst->mix monomer Prepare Monomer Solution (1-(2-Ethynylphenyl)ethanone in Toluene) monomer->mix polymerize Polymerize under Inert Atmosphere mix->polymerize precipitate Precipitate Polymer in Methanol polymerize->precipitate isolate Filter, Wash, and Dry the Polymer precipitate->isolate characterize Characterize Polymer (GPC, NMR, FT-IR, UV-Vis) isolate->characterize SurfaceModification cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product surface Azide-Functionalized Surface (e.g., Silica) product Functionalized Surface with Tethered Acetylphenyl Groups surface->product Click Reaction molecule 1-(2-Ethynylphenyl)ethanone molecule->product catalyst Cu(I) Catalyst (from CuSO₄ + Na Ascorbate) catalyst->product catalyzes

Caption: Schematic of surface functionalization via click chemistry.

Future Outlook and Potential Applications

The unique bifunctionality of 1-(2-ethynylphenyl)ethanone opens up a wide range of possibilities for the creation of novel materials. The polymers derived from this monomer could find use in organic electronics, where the acetyl group could be used for cross-linking or as a site for further functionalization to tune the material's properties. In the realm of surface science, materials functionalized with this molecule could be used to create surfaces with tailored properties for applications in sensing, catalysis, and biomedical devices. Further research into the polymerization of this monomer with other comonomers could lead to the development of copolymers with a broad spectrum of tunable properties.

References

  • OSTI.GOV. Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. [Link]

  • MDPI. Recent Advances in the Synthesis of Substituted Polyacetylenes. [Link]

  • ACS Publications. Supramolecular Assemblies from Poly(phenylacetylene)s. [Link]

  • National Center for Biotechnology Information. Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality. [Link]

  • MDPI. Recent Developments in Functional Polymers via the Kabachnik–Fields Reaction: The State of the Art. [Link]

  • Semantic Scholar. Synthesis and characterization of poly[[o-(trimethylsilyl)phenyl]acetylene]. [Link]

  • National Center for Biotechnology Information. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. [Link]

  • Royal Society of Chemistry. Surface functionalization of low density polyethylene films with grafted poly(ethylene glycol) derivatives. [Link]

  • MDPI. Synthesis and Characterization of Polymers Containing Ethynylene and Ethynylene-Thiophene Based Alternating Polymers Containing 2,1,3-Linked Naphthothiadiazole Units as Acceptor Linked with Fluorine as Donor: Electrochemical and Spectroscopic Studies. [Link]

  • ResearchGate. Investigating the Effect of Various Oxidizing Agents on the Surface Functionalization of Microporous Polypropylene Membranes. [Link]

  • National Center for Biotechnology Information. Organic Semiconductor Single Crystals for Electronics and Photonics. [Link]

  • Beilstein Journals. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. [Link]

  • National Center for Biotechnology Information. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. [Link]

  • ResearchGate. Synthesis of heterobifunctional polyethylene glycols: Polymerization from functional initiators. [Link]

  • MDPI. Patterning of Organic Semiconductors Leads to Functional Integration: From Unit Device to Integrated Electronics. [Link]

  • National Center for Biotechnology Information. 1-(2-(Phenylamino)phenyl)ethanone. [Link]

  • ResearchGate. Integration of metal-organic frameworks into an electrochemical dielectric thin film for electronic applications. [Link]

  • MDPI. A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. [Link]

Sources

Application

Synthetic Utility of 1-(2-Ethynylphenyl)ethanone: A Versatile Building Block for Complex Molecule Synthesis

Introduction: The Strategic Advantage of a Bifunctional Building Block In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex mol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1-(2-Ethynylphenyl)ethanone, also known as 2-ethynylacetophenone, emerges as a preeminent building block due to the unique reactivity conferred by its ortho-disposed acetyl and ethynyl functionalities.[1] This specific arrangement of a nucleophilic alkyne and an electrophilic ketone on an aromatic scaffold provides a powerful platform for a diverse array of chemical transformations. Its utility spans from the synthesis of pharmaceuticals and agrochemicals to applications in materials science.[1] This guide explores the key synthetic applications of this versatile molecule, providing detailed protocols and mechanistic insights for researchers in organic chemistry and drug development.

The core advantage of 1-(2-ethynylphenyl)ethanone lies in its capacity to undergo intramolecular cyclization and tandem reactions, enabling the rapid assembly of fused ring systems that are prevalent in biologically active molecules. Furthermore, each functional group can be addressed independently, allowing for stepwise, controlled modifications.

Key Synthetic Transformations and Applications

The reactivity of 1-(2-ethynylphenyl)ethanone can be broadly categorized into several key areas, each offering a distinct pathway to valuable chemical entities.

Intramolecular Cyclization: A Gateway to Fused Carbocycles and Heterocycles

The proximate acetyl and ethynyl groups are perfectly poised for intramolecular reactions, particularly when activated by transition metal catalysts. Gold-catalyzed cyclizations, for instance, are highly effective for activating the alkyne toward nucleophilic attack by the ketone oxygen or a derivative thereof.[2][3][4] This strategy provides efficient access to substituted indenones and other carbocyclic systems.[2][3]

Logical Workflow for Gold-Catalyzed Cyclization

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Start 1-(2-Ethynylphenyl)ethanone Mix Combine Reactants & Solvent Start->Mix Catalyst Gold(I) Catalyst (e.g., IPrAuCl) Catalyst->Mix CoCat Silver Salt Co-catalyst (e.g., AgSbF6) CoCat->Mix Solvent Anhydrous Solvent (e.g., DCE) Solvent->Mix Inert Inert Atmosphere (N2 or Ar) Inert->Mix Maintain Heat Heat to Reaction Temp. (e.g., 80 °C) Mix->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool & Quench Reaction Monitor->Quench Upon Completion Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Isolated Indenone Derivative Purify->Product

Caption: General workflow for a gold-catalyzed intramolecular cyclization.

Synthesis of Heterocycles: Constructing Quinolines

A cornerstone application of 1-(2-ethynylphenyl)ethanone is in the synthesis of quinolines, a privileged scaffold in medicinal chemistry.[5][6][7][8] The Friedländer annulation, a classic method for quinoline synthesis, can be adapted to utilize this building block. By reacting 1-(2-ethynylphenyl)ethanone with an amine, followed by acid- or base-catalyzed cyclization, various substituted quinolines can be prepared. More advanced methods involve tandem reactions where the ketone is first transformed into an intermediate that more readily participates in cyclization with a nitrogen source.

For example, reaction with amines can lead to an enamine intermediate, which then undergoes intramolecular cyclization onto the alkyne, followed by aromatization to yield the quinoline core. This approach is highly modular, allowing for diverse substitutions on the resulting quinoline ring.

Cross-Coupling Reactions: Extending the Molecular Framework

The terminal alkyne of 1-(2-ethynylphenyl)ethanone is an excellent handle for carbon-carbon bond formation via cross-coupling reactions. The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides using a palladium and copper co-catalyst system, is particularly noteworthy.[9][10][11] This reaction allows for the direct attachment of various aryl or vinyl substituents to the ethynyl group, significantly expanding the molecular complexity and providing access to a wide range of conjugated systems.[12]

Table 1: Representative Sonogashira Coupling Conditions

EntryAryl HalideCatalyst SystemBaseSolventYield (%)
1IodobenzenePd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)Et₃NTHF95
24-BromotoluenePd(PPh₃)₄ (3 mol%), CuI (5 mol%)DiPEADMF88
31-IodonaphthalenePd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (4 mol%)Et₃N/DMF1:192
43-BromopyridinePdCl₂(dppf) (3 mol%), CuI (5 mol%)Cs₂CO₃Dioxane85

Yields are illustrative and depend on specific substrate and reaction optimization.

This reaction is tolerant of many functional groups, making it ideal for the late-stage functionalization of complex molecules.[10]

Multi-Component and Tandem Reactions

The dual functionality of 1-(2-ethynylphenyl)ethanone makes it an ideal substrate for tandem or domino reactions, where multiple bond-forming events occur in a single pot.[13][14][15][16] For instance, a reaction could be initiated at the ketone (e.g., condensation with a nitrogen nucleophile), with the resulting intermediate undergoing a subsequent intramolecular cyclization involving the alkyne. These processes are highly atom-economical and streamline synthetic pathways by reducing the number of intermediate purification steps.

Experimental Protocols

The following protocols are provided as a guide and should be adapted and optimized for specific substrates and laboratory conditions.

Protocol 1: Gold-Catalyzed Synthesis of 2-Methyl-1H-inden-1-one

This protocol describes the intramolecular cyclization of 1-(2-ethynylphenyl)ethanone to form an indenone derivative, a common transformation leveraging the unique ortho-arrangement of the functional groups.

Materials:

  • 1-(2-Ethynylphenyl)ethanone (1.0 mmol, 144.2 mg)

  • (IPr)AuCl (JohnPhos)AuCl (0.02 mmol, 11.9 mg)

  • Silver hexafluoroantimonate (AgSbF₆) (0.02 mmol, 6.9 mg)

  • 1,2-Dichloroethane (DCE), anhydrous (10 mL)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Argon), add (IPr)AuCl (0.02 mmol) and AgSbF₆ (0.02 mmol). Add anhydrous DCE (5 mL) and stir the mixture at room temperature for 15 minutes. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold catalyst.

    • Scientist's Note: Pre-activation of the gold chloride with a silver salt is crucial to generate the catalytically active cationic gold species, [Au(IPr)]⁺, which is a powerful π-acid for alkyne activation.[17] Anhydrous conditions are essential to prevent catalyst deactivation.

  • Reaction Setup: In a separate dry Schlenk flask, dissolve 1-(2-ethynylphenyl)ethanone (1.0 mmol) in anhydrous DCE (5 mL).

  • Initiation: Transfer the solution of the substrate to the flask containing the activated catalyst via cannula.

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove insoluble salts, washing with DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methyl-1H-inden-1-one.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling with Iodobenzene

This protocol details the coupling of 1-(2-ethynylphenyl)ethanone with iodobenzene to synthesize 1-(2-(phenylethynyl)phenyl)ethanone.

Materials:

  • 1-(2-Ethynylphenyl)ethanone (1.0 mmol, 144.2 mg)

  • Iodobenzene (1.1 mmol, 123 µL, 224.4 mg)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21.1 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg)

  • Triethylamine (Et₃N), anhydrous (3.0 mmol, 418 µL)

  • Tetrahydrofuran (THF), anhydrous (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 1-(2-ethynylphenyl)ethanone (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

  • Solvent and Reagents: Add anhydrous THF (10 mL) and anhydrous Et₃N (3.0 mmol). Stir to dissolve the solids. Add iodobenzene (1.1 mmol) to the mixture via syringe.

    • Scientist's Note: Triethylamine acts as both the solvent and the base required to deprotonate the terminal alkyne and to neutralize the HI generated during the catalytic cycle.[10] The use of a copper(I) co-catalyst is standard for the Sonogashira reaction, as it facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[9][11]

  • Reaction: Stir the reaction at room temperature. The reaction is often accompanied by the formation of a precipitate (triethylammonium iodide). Monitor the reaction by TLC until completion (typically 2-6 hours).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Reaction Mechanism Overview (Sonogashira Coupling)

G Pd0 Pd(0)L2 PdII R-Pd(II)-XL2 Pd0->PdII Oxidative Addition PdII_C R-Pd(II)-C≡CR'L2 PdII->PdII_C CuAc R'C≡CCu CuAc->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product R-C≡C-R' PdII_C->Product CuX CuX CuX->CuAc Alkyne R'C≡CH Alkyne->CuAc Base Base Base->CuAc RX R-X RX->PdII

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Conclusion and Future Outlook

1-(2-Ethynylphenyl)ethanone is a powerful and versatile building block in organic synthesis. Its unique bifunctional nature enables the rapid construction of complex carbocyclic and heterocyclic scaffolds through intramolecular cyclizations, multi-component reactions, and well-established cross-coupling chemistries. The protocols and insights provided herein demonstrate its utility for accessing diverse molecular architectures relevant to pharmaceutical and materials science research. Future applications will likely focus on its incorporation into more complex tandem reactions and its use in the synthesis of novel conjugated materials and biologically active compounds.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • ChemSynthesis. 1-[4-[2-(4-acetyl-phenyl)-ethynyl]-phenyl]-ethanone. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • J&K Scientific LLC. Sonogashira Cross-Coupling. (2021). [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • ResearchGate. Quinolines and isoquinolines: reactions and synthesis. [Link]

  • Sravanthi, T., & Manju, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Yamada, T., Park, K., Tachikawa, T., et al. (2020). Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives. Organic Letters. [Link]

  • Organic Chemistry Portal. Gold-Catalyzed Cyclization of 2-Alkynylaldehyde Cyclic Acetals via Hydride Shift for the Synthesis of Indenone Derivatives. [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • Bernard, A. M., & Piras, P. P. (2005). Combining two-directional synthesis and tandem reactions: synthesis of trioxadispiroketals. Organic Letters. [Link]

  • MDPI. A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. [Link]

  • Organic Chemistry Portal. Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. [Link]

  • Toste, F. D., & Grotjahn, D. B. (2006). Gold(I)-Catalyzed Cycloisomerization of 1,5-Allenynes via Dual Activation of an Ene Reaction. Journal of the American Chemical Society. [Link]

  • PubChem. 1-(2-(Phenylamino)phenyl)ethanone. [Link]

  • University of Huddersfield Repository. Synthesis, Reactivity and Applications of 1,2-Oxathiine 2,2-Dioxides. [Link]

  • Royal Society of Chemistry. Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. [Link]

  • MDPI. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. [Link]

  • Zhang, D., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. The Journal of Organic Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 2-Chloro-1-(4-methoxyphenyl)ethanone as a Building Block in Heterocyclic Synthesis. [Link]

  • ResearchGate. Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. [Link]

  • Beilstein-Institut. New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. [Link]

  • NIST. Ethanone, 1-(2-methylphenyl)-. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(2-Ethynylphenyl)ethanone by Column Chromatography

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-ethynylphenyl)ethanone via column chromatography. It is designed to be a...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-ethynylphenyl)ethanone via column chromatography. It is designed to be a practical resource, moving beyond procedural steps to explain the underlying principles and offering robust troubleshooting advice.

I. Overview of the Purification Challenge

1-(2-Ethynylphenyl)ethanone is a valuable building block in organic synthesis, often prepared via Sonogashira coupling of an aryl halide with a terminal alkyne.[1][2] The purification of this compound by column chromatography is a critical step to remove unreacted starting materials, catalysts, and byproducts. Common impurities can include residual palladium and copper catalysts, homo-coupled alkyne dimers (Glaser coupling products), and unreacted 2'-bromoacetophenone or other aryl halides.[3] The polarity of 1-(2-ethynylphenyl)ethanone, conferred by the ketone and the phenyl group, alongside the relatively nonpolar ethynyl group, requires a carefully optimized chromatographic system for effective separation.

II. Recommended General Protocol

A well-developed protocol is the foundation of a successful purification. The following is a reliable starting point for the purification of 1-(2-ethynylphenyl)ethanone.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Final Steps tlc 1. TLC Analysis (Determine optimal solvent system) column_prep 2. Column Packing (Slurry pack with silica gel) tlc->column_prep Informs solvent choice sample_loading 3. Sample Loading (Dry or wet loading) column_prep->sample_loading elution 4. Elution (Isocratic or gradient) sample_loading->elution fraction_collection 5. Fraction Collection elution->fraction_collection fraction_analysis 6. Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling 7. Pooling Pure Fractions fraction_analysis->pooling solvent_removal 8. Solvent Removal (Rotary Evaporation) pooling->solvent_removal final_product Final Pure Product solvent_removal->final_product

Caption: Workflow for the purification of 1-(2-ethynylphenyl)ethanone.

Step-by-Step Protocol
  • Solvent System Selection via Thin-Layer Chromatography (TLC):

    • Objective: To identify a solvent system that provides good separation between the desired product and impurities.

    • Procedure:

      • Spot the crude reaction mixture on a silica gel TLC plate.

      • Develop the plate in various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate.[4][5]

      • Aim for an Rf value of 0.25-0.35 for the product spot.[6] This ensures the compound spends sufficient time on the stationary phase for effective separation.[6]

    • Data Interpretation:

      Solvent System (Hexanes:EtOAc) Observed Rf of Product Recommendation
      9:1 ~0.1 Increase polarity (e.g., 8:2)
      8:2 ~0.3 Optimal for column

      | 7:3 | ~0.5 | Decrease polarity (e.g., 8:2) |

  • Column Preparation:

    • Stationary Phase: Silica gel is the standard choice for this separation due to its polarity.[7][8][9]

    • Packing Method: The "wet" or slurry packing method is generally preferred to avoid air bubbles and ensure a uniformly packed column.[10]

      • Prepare a slurry of silica gel in the chosen eluent.

      • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.

      • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.[11]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.[12]

    • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a more polar solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[12] This powder can then be carefully added to the top of the column.[12]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes or vials.

    • If TLC analysis shows impurities that are very close to the product, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.[7][13]

  • Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify those containing the pure product.[14]

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 1-(2-ethynylphenyl)ethanone.

III. Troubleshooting Guide

This section addresses common issues encountered during the column chromatography of 1-(2-ethynylphenyl)ethanone in a question-and-answer format.

Troubleshooting Logic Diagram

G cluster_separation Separation Issues cluster_peak_shape Peak Shape Issues cluster_column Column & Flow Issues start Problem Observed poor_separation Poor Separation of Spots start->poor_separation no_elution Product Not Eluting start->no_elution fast_elution Product Eluting Too Fast start->fast_elution tailing Peak Tailing start->tailing fronting Peak Fronting start->fronting slow_flow Slow Solvent Flow start->slow_flow cracking Cracked Silica Bed start->cracking sol1 sol1 poor_separation->sol1 Optimize solvent system (TLC trials) sol2 sol2 poor_separation->sol2 Use a longer column sol3 sol3 no_elution->sol3 Increase eluent polarity sol4 sol4 fast_elution->sol4 Decrease eluent polarity sol5 sol5 tailing->sol5 Check for column overload (dilute sample) sol6 sol6 tailing->sol6 Ensure proper column packing sol7 sol7 fronting->sol7 Check sample solubility in eluent (dry load if needed) sol8 sol8 slow_flow->sol8 Check for clogged frit sol9 sol9 slow_flow->sol9 Apply gentle pressure (flash chromatography) sol10 sol10 cracking->sol10 Repack column, avoid letting it run dry

Caption: Decision tree for troubleshooting common column chromatography issues.

Q1: My TLC shows good separation, but the column is giving me mixed fractions. What's going on?

A1: This is a common issue that can arise from several factors:

  • Column Overloading: Loading too much sample onto the column can lead to broad bands that overlap.[15][16] As a rule of thumb, the amount of crude material should be 1-5% of the mass of the silica gel.[17] Try running the column with a smaller amount of your crude product.

  • Improper Column Packing: Voids or channels in the silica bed can cause the solvent to flow unevenly, leading to poor separation.[15] Ensure your column is packed uniformly.

  • Sample Application: If the initial band of the sample is too wide, it will lead to broader bands during elution. Dissolve your sample in the minimum amount of solvent for loading.

Q2: My product is not coming off the column, even after I've passed a large volume of the eluent.

A2: This indicates that your eluent is not polar enough to displace the product from the silica gel.

  • Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.[7][13] For a hexanes:ethyl acetate system, you could move from 8:2 to 7:3 or even 6:4.

  • Check for Decomposition: It is possible, though less likely for this compound, that your product is decomposing on the silica gel.[18] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

Q3: The product is eluting too quickly, along with nonpolar impurities.

A3: This is the opposite problem of Q2; your eluent is too polar.

  • Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent. For example, if you are using 7:3 hexanes:ethyl acetate, try 8:2 or 9:1.

Q4: The spots on my TLC after the column are "tailing" (streaking). Why is this happening?

A4: Peak tailing can be caused by several factors:[15][19]

  • Acidic Nature of Silica: Silica gel is slightly acidic and can interact strongly with basic compounds or, in this case, the ketone's lone pairs, causing tailing. While 1-(2-ethynylphenyl)ethanone is not strongly basic, this interaction can still occur. Adding a very small amount of triethylamine (e.g., 0.1%) to the eluent can sometimes mitigate this.

  • Column Overload: As mentioned in A1, too much sample can lead to tailing.[15][19]

  • Inappropriate pH of the mobile phase: If the pH of the mobile phase is too close to the pKa of your compound, it can lead to tailing.[15]

Q5: The solvent is flowing very slowly or has stopped completely.

A5: This is usually due to a blockage or improper packing.

  • Clogged Frit: Fine particles from the silica or the sample may have clogged the frit at the bottom of the column.

  • Column Packed Too Tightly: If the silica is packed too densely, it can impede solvent flow.

  • Flash Chromatography: Applying gentle positive pressure (e.g., from a nitrogen line or an aquarium pump) can increase the flow rate. This technique is known as flash chromatography.[14]

IV. Frequently Asked Questions (FAQs)

Q1: Can I use alumina instead of silica gel for this purification?

A1: Yes, alumina can be used as the stationary phase.[7] Alumina is available in acidic, neutral, and basic forms. For a neutral compound like 1-(2-ethynylphenyl)ethanone, neutral alumina would be a suitable choice. However, silica gel is more commonly used and generally provides good results for this type of compound.

Q2: How much silica gel should I use?

A2: The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A general guideline is a 20-50:1 ratio of silica gel to crude material by weight.[7] For more difficult separations, a higher ratio is recommended.

Q3: My crude product is a dark oil. How can I tell where my colorless product is during the column?

A3: Since the product is colorless, you will need to rely on TLC analysis of the collected fractions to determine which ones contain your pure compound.[14]

Q4: I don't have hexanes. Can I use petroleum ether instead?

A4: Yes, petroleum ether is a suitable nonpolar substitute for hexanes.[7][20] It is a mixture of alkanes and has similar properties to hexanes in chromatography.

Q5: Is it necessary to degas the solvents before use?

A5: For standard gravity or flash column chromatography, degassing the solvents is generally not necessary. However, ensuring your solvents are of high purity is important to avoid introducing impurities.

V. References

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from

  • Peak Tailing In Chromatography: Troubleshooting Basics. (n.d.). GMP Insiders. Retrieved from

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from

  • Column Chromatography (Animation). (2022, December 27). YouTube. Retrieved from

  • Column chromatography. (n.d.). Retrieved from

  • TROUBLESHOOTING GUIDE. (n.d.). Retrieved from

  • Column chromatography (video). (n.d.). Khan Academy. Retrieved from

  • B. Column Chromatography. (2023, August 29). Chemistry LibreTexts. Retrieved from

  • How do I select the right column for the column chromatography? (2024, May 8). AAT Bioquest. Retrieved from

  • Column Chromatography. (n.d.). Organic Chemistry at CU Boulder. Retrieved from

  • The Basics of Running a Chromatography Column. (n.d.). Bitesize Bio. Retrieved from

  • How Column Chromatography Works to Separate Proteins. (n.d.). GoldBio. Retrieved from

  • How To Choose Solvent System For Column Chromatography? (2025, January 16). Chemistry For Everyone. Retrieved from

  • Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved from

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from

  • Frequently Asked Questions about Chromatography and Purification. (n.d.). SiliCycle. Retrieved from

  • How can I select the solvent system for column chromatography? (2015, June 18). ResearchGate. Retrieved from

  • Solvent Systems For Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. Retrieved from

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from

  • Column chromatography (video). (n.d.). Khan Academy. Retrieved from

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from

  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. Retrieved from

  • Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews. Retrieved from

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2023, July 28). MDPI. Retrieved from

  • CAS 42472-69-5: Ethanone,1-(4-ethynylphenyl). (n.d.). CymitQuimica. Retrieved from

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Retrieved from

  • Quick Overview of Column Chromatography. (n.d.). SiliCycle. Retrieved from

  • Chromatography. (2024, January 11). PubMed. Retrieved from

  • Column Chromatography. (2020, November 29). Reddit. Retrieved from

  • Minimizing solvent impurities in 1-(2-Chloro-5-methylphenyl)ethanone samples. (n.d.). Benchchem. Retrieved from

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from

  • How do I separate two compound with a very similar Rf-Value? (2022, November 9). ResearchGate. Retrieved from

  • Silica gel-mediated catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to highly toxic methyl vinyl ketone without volatilization. (n.d.). ResearchGate. Retrieved from

  • RF Values[MarZ Chemistry]. (n.d.). Chromatography. Retrieved from

  • Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. (n.d.). PMC - NIH. Retrieved from

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from

  • Sonogashira coupling confusion: where did my reactant go? (2018, February 28). Reddit. Retrieved from

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from

  • Sonogashira Coupling Reaction Practice Problems. (n.d.). Retrieved from

  • Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols. (n.d.). NSF Public Access Repository. Retrieved from

Sources

Optimization

troubleshooting common side reactions in 1-(2-Ethynylphenyl)ethanone synthesis

Welcome to the technical support center for the synthesis of 1-(2-Ethynylphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Ethynylphenyl)ethanone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important building block. Here, we address common challenges, particularly side reactions encountered during its synthesis via the Sonogashira cross-coupling reaction, and provide field-proven troubleshooting strategies in a direct question-and-answer format.

Introduction: The Synthetic Challenge

The synthesis of 1-(2-Ethynylphenyl)ethanone, a valuable intermediate in medicinal chemistry and materials science, is most commonly achieved through a two-step sequence: a palladium- and copper-catalyzed Sonogashira coupling of a 2-haloacetophenone with a silyl-protected alkyne (typically trimethylsilylacetylene, TMSA), followed by selective deprotection of the silyl group. While robust, this pathway is prone to several side reactions that can complicate purification and significantly reduce yields. This guide provides expert insights into identifying, understanding, and overcoming these hurdles.

Section 1: Troubleshooting the Sonogashira Coupling Reaction

The core of the synthesis lies in the Sonogashira cross-coupling.[1][2] Success at this stage is critical. Below are answers to the most frequent issues encountered.

Q1: My primary side-product is 1,4-bis(trimethylsilyl)buta-1,3-diyne. How do I prevent this alkyne homocoupling?

This is the most common side reaction, known as Glaser or Hay coupling, and it arises from the oxidative dimerization of the terminal alkyne.[1][3][4] The copper(I) cocatalyst, essential for activating the alkyne, can be oxidized to copper(II) by atmospheric oxygen, which then promotes this undesired pathway.[4][5]

Root Cause Analysis & Solutions:

  • Oxygen Contamination: The primary culprit is dissolved oxygen in the reaction mixture.

    • Expert Protocol: You must ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Solvents and the amine base (e.g., triethylamine) must be rigorously deoxygenated before use. A standard method is to bubble argon through the liquids for 30-60 minutes or to use several freeze-pump-thaw cycles.[1][2]

  • Catalyst System: The presence of copper, while accelerating the desired reaction, is also what enables the homocoupling pathway.[3]

    • Mitigation Strategy 1 (Copper-Free Conditions): For many substrates, a copper-free Sonogashira protocol can eliminate homocoupling.[1][6][7] This requires a more active palladium catalyst system, often involving bulky, electron-rich phosphine ligands, to facilitate the catalytic cycle without the aid of copper.[3]

    • Mitigation Strategy 2 (Controlled Conditions): If using copper, minimizing its concentration and ensuring a reductive environment can suppress dimerization. Some protocols suggest adding a small amount of a reducing agent or using a hydrogen/argon atmosphere to keep the copper in its +1 oxidation state.[5]

Below is a diagram illustrating the competition between the desired cross-coupling and the undesired homocoupling pathways.

Sonogashira_vs_Glaser cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Undesired) ArX 2-Iodoacetophenone Pd_Complex Ar-Pd(II)-X ArX->Pd_Complex Oxidative Addition TMSA TMS-Acetylene Cu_Acetylide Cu-C≡C-TMS TMSA->Cu_Acetylide Deprotonation Pd0 Pd(0) Catalyst Pd0->Pd_Complex CuI Cu(I) Co-catalyst CuI->Cu_Acetylide CuII Cu(II) CuI->CuII Oxidation Base Amine Base Base->Cu_Acetylide Cross_Product Desired Product (TMS-protected) Pd_Complex->Cross_Product Reductive Elimination Cu_Acetylide->Pd_Complex Transmetalation Cu_Acetylide->Pd_Complex Homo_Product Undesired Dimer (Glaser Product) Cu_Acetylide->Homo_Product Oxidative Dimerization Cu_Acetylide->Homo_Product Oxygen O₂ (Air) Oxygen->CuII CuII->Homo_Product

Caption: Competing pathways: Sonogashira cross-coupling vs. oxidative Glaser homocoupling.

Q2: My reaction is stalled, and I'm recovering unreacted 2-iodoacetophenone. What's wrong?

Stalled reactions are typically due to catalyst deactivation, poor reagent quality, or suboptimal conditions. The black precipitate often observed is palladium black, a sign of catalyst decomposition.[8]

Troubleshooting Workflow:

Troubleshooting_Workflow Start Stalled Reaction: Recovering Starting Material Cause1 Is Palladium Black Precipitate Visible? Start->Cause1 Cause2 Check Reagent Quality & Purity Start->Cause2 Cause3 Review Reaction Conditions Start->Cause3 Cause1->Cause2 No Sol1a Catalyst Deactivation. Solution: Use robust phosphine ligands (e.g., P(t-Bu)₃, XPhos). Cause1->Sol1a Yes Sol1b Insufficient Degassing. Solution: Improve inert atmosphere protocol (freeze-pump-thaw). Cause1->Sol1b Yes Sol2a Amine Base: Old or wet? Solution: Distill triethylamine over CaH₂ before use. Cause2->Sol2a Sol2b Aryl Halide: Impure? Solution: Recrystallize or filter 2-iodoacetophenone through silica. Cause2->Sol2b Sol2c Solvent: Anhydrous? Solution: Use freshly dried, degassed solvents (e.g., THF, DMF). Cause2->Sol2c Sol3a Temperature Too Low? Solution: For aryl bromides or hindered substrates, gently heat to 40-60 °C. Cause3->Sol3a Sol3b Incorrect Halide Reactivity? Solution: Reactivity is I > Br >> Cl. Use 2-iodoacetophenone for higher reactivity at RT. Cause3->Sol3b

Caption: Troubleshooting workflow for a stalled Sonogashira reaction.

Key Considerations:

  • Aryl Halide Choice: The reactivity order for the aryl halide is I > OTf > Br > Cl.[9] For this synthesis, 2-iodoacetophenone is highly recommended as it reacts under milder conditions than 2-bromoacetophenone, reducing the risk of side reactions and catalyst decomposition.[8]

  • Base Quality: The amine base (e.g., triethylamine) acts as both a base and sometimes a solvent. It must be anhydrous and free of peroxides. Using a freshly distilled bottle is advisable.[8]

ParameterRecommendation for 1-(2-Iodoacetophenone) + TMSARationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Readily available and effective for aryl iodides.[3]
Cu Co-catalyst CuI (1-5 mol%)Standard and effective; ensure it is a light tan powder, not green/blue (oxidized).
Ligand PPh₃ (often included in the catalyst)Sufficient for reactive aryl iodides. For less reactive bromides, consider bulkier ligands.
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)Must be anhydrous and deoxygenated. Serves as base and often co-solvent.[1]
Solvent THF, DMF, or neat amineMust be anhydrous and deoxygenated.
Temperature Room Temperature (20-25 °C)2-Iodoacetophenone is sufficiently reactive to couple at room temperature, minimizing side reactions.[4]

Table 1: Recommended starting conditions for Sonogashira coupling.

Section 2: Troubleshooting the TMS-Deprotection Step

Once the silyl-protected intermediate, 1-(2-((trimethylsilyl)ethynyl)phenyl)ethanone, is successfully synthesized and purified, the final step is the removal of the TMS group. This step can be deceptively tricky.

Q3: My product is degrading during TMS deprotection. How can I remove the silyl group under mild conditions?

The ethynyl ketone moiety can be sensitive to both strongly acidic and basic conditions, which are often used for desilylation. The goal is to find a method that is fast and selective for the Si-C bond without affecting the rest of the molecule.

Root Cause Analysis & Solutions:

  • Strongly Basic Conditions (e.g., NaOH/MeOH): Can lead to side reactions at the ketone, such as aldol condensation or other decompositions.

  • Strongly Acidic Conditions (e.g., HCl/MeOH): Can also promote unwanted side reactions.[10]

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common choice but its basicity can sometimes be an issue, and the workup can be complicated by emulsions.[10]

Recommended Mild Deprotection Methods:

MethodReagents & ConditionsProsCons
Potassium Carbonate K₂CO₃ (catalytic to 1.1 equiv) in Methanol (MeOH) at RT.Very mild, inexpensive, easy workup. Often the best first choice.[11]Can be slow for very hindered groups.
TBAF (Buffered) TBAF (1.1 equiv) in THF, often buffered with a mild acid like acetic acid.Highly effective and generally fast.Workup can be difficult; potential for basic side reactions if unbuffered.[10]
Silver Fluoride AgF (1.5 equiv) in MeOH at RT.Very effective for sterically hindered silyl groups like TIPS, and works well for TMS.[12]More expensive than other methods.

Table 2: Comparison of mild TMS deprotection methods.

Expert Protocol: Mild Deprotection with K₂CO₃/Methanol

  • Dissolution: Dissolve the purified 1-(2-((trimethylsilyl)ethynyl)phenyl)ethanone (1.0 equiv) in anhydrous methanol (approx. 0.1 M concentration).

  • Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 1.1 equiv) to the solution at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Once the starting material is consumed, filter the mixture to remove the K₂CO₃.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

This method avoids harsh conditions and fluoride salts, leading to a cleaner product and simpler purification.[11]

Section 3: General Protocols and References

Experimental Protocol: Optimized Sonogashira Coupling

This protocol is optimized to minimize homocoupling and catalyst deactivation.

  • Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add 2-iodoacetophenone (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Solvent Addition: Add anhydrous, degassed THF and anhydrous, degassed triethylamine (2.0 equiv). Stir for 5 minutes to ensure dissolution.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 equiv) dropwise via syringe over 5-10 minutes.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC, staining with potassium permanganate to visualize the alkyne spots.

  • Workup:

    • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove catalyst residues and amine salts.

    • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the TMS-protected product.

References
  • Al-Masum, M. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. IntechOpen. [URL: https://www.intechopen.com/chapters/40589]
  • Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
  • Golden, M. (n.d.). Sonogashira coupling. [URL: https://golden.com/wiki/Sonogashira_coupling-D2P8M9W]
  • ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-of-the-Sonogashira-type-coupling-reaction-a_tbl1_323380121]
  • ResearchGate. (n.d.). Optimization of Sonogashira conditions. [URL: https://www.researchgate.net/figure/Optimization-of-Sonogashira-conditions_tbl1_330613203]
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [URL: https://repository.kaust.edu.sa/handle/10754/625624]
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-Sonogashira-reaction-a_tbl1_323380121]
  • YouTube. (2020). Sonogashira Coupling. [URL: https://www.youtube.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [URL: https://pubs.acs.org/doi/10.1021/cr050992x]
  • Shaaban, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7396–7424. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10575a]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/p3h3j3/struggling_to_make_a_sonogashira_coupling/]
  • Shroder, M. (n.d.). The Sonogashira Coupling. [URL: https://www.cpp.edu/~lsstarkey/courses/316/316_handouts/sonogashira_coupling_ms.pdf]
  • ResearchGate. (n.d.). A Guide to Sonogashira Cross-Coupling Reactions. [URL: https://www.researchgate.net/publication/372957134_A_Guide_to_Sonogashira_Cross-Coupling_Reactions_The_Influence_of_Substituents_in_Aryl_Bromides_Acetylenes_and_Phosphines]
  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/learning-engagement-tools/clutch-prep/organic-chemistry-2/sonogashira-coupling-reaction.html]
  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [URL: https://www.mdpi.com/2073-4344/12/10/1142]
  • Reddit. (2021). TMS deprotection of acid- and base-sensitive substrate. r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/n0f3d6/tms_deprotection_of_acid_and_basesensitive/]
  • Reddit. (2022). preventing TMS alkyne deprotecting in reaction. r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/z1o2h9/preventing_tms_alkyne_deprotecting_in_reaction/]
  • ChemScene. (n.d.). 1-(2-Ethynylphenyl)ethanone. [URL: https://www.chemscene.com/products/1-(2-Ethynylphenyl)ethanone.html]
  • MDPI. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. [URL: https://www.mdpi.com/1420-3049/26/22/6871]
  • ResearchGate. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [URL: https://www.researchgate.net/post/What_the_best_procedure_for_Sonogashira_coupling_reaction_with_1-Trimethylsilyl-1-pentyne]
  • ThalesNano. (n.d.). Flow Chemistry: Sonogashira Coupling. [URL: https://thalestech.com/wp-content/uploads/2018/09/TN_AS_012_SonogashiraCoupling.pdf]
  • Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 55(3), 133-136. [URL: https://www.redalyc.org/pdf/475/47521153003.pdf]
  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [URL: https://www.tdcommons.org/dpubs_series/6059]
  • Gelest. (n.d.). Deprotection of Silyl Ethers. [URL: https://www.gelest.com/wp-content/uploads/deprotection_of_silyl_ethers.pdf]
  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. [URL: https://www.gelest.com/wp-content/uploads/cross-coupling_of_alkynylsilanes.pdf]
  • ResearchGate. (n.d.). Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene. [URL: https://www.researchgate.net/figure/Yields-of-Sonogashira-coupling-between-4-iodoacetophenone-and-TMS-acetylene-conditions_fig3_379207865]
  • ResearchGate. (n.d.). Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers. [URL: https://www.researchgate.net/publication/257659567_Selective_Convenient_and_Efficient_Deprotection_of_Trimethylsilyl_and_Tetrahydropyranyl_Ethers_Ethylene_Acetals_and_Ketals_with_Oxone_under_Nonaqueous_Conditions]
  • ResearchGate. (n.d.). Synthesis and Reactions of 2-Chloro-2-(hydroximino)-1-(4-methyl-2-phenylthiazol-5-yl)ethanone. [URL: https://www.researchgate.net/publication/258524339_Synthesis_and_Reactions_of_2-Chloro-2-hydroximino-1-4-methyl-2-phenylthiazol-5-ylethanone]
  • MDPI. (2023). Synthesis and Characteristics of 1,2,4,5-Tetrazines for Using as High Energy Density Materials (HEDMs). [URL: https://www.mdpi.com/1420-3049/28/13/5053]
  • BLD Pharm. (n.d.). 1-(3-Ethynylphenyl)ethanone. [URL: https://www.bldpharm.com/products/139697-98-6.html]

Sources

Troubleshooting

optimization of reaction conditions for Sonogashira coupling with 2-ethynylacetophenone

Welcome to the technical support center for the optimization of Sonogashira coupling reactions involving 2-ethynylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Sonogashira coupling reactions involving 2-ethynylacetophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific transformation. The electron-withdrawing nature of the acetyl group in 2-ethynylacetophenone introduces unique challenges and opportunities for optimization that differ from standard Sonogashira protocols. This resource provides in-depth, field-proven insights to help you achieve high yields and purity in your coupling reactions.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Sonogashira coupling of 2-ethynylacetophenone with aryl halides. Each question is followed by a detailed explanation of the underlying causes and actionable troubleshooting steps.

Q1: My reaction is showing low to no conversion of the starting materials. What are the likely causes and how can I improve the yield?

Low or no product formation is a common issue that can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Underlying Causes & Solutions:

  • Inactive Catalyst: The palladium catalyst is the heart of the reaction. Its activity can be compromised by improper storage or handling.

    • Troubleshooting:

      • Use a fresh batch of palladium catalyst, especially if using air-sensitive Pd(0) sources like Pd(PPh₃)₄.

      • Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation.

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient alkynes, the choice of ligand can be particularly important.

    • Troubleshooting:

      • For sterically undemanding alkynes like 2-ethynylacetophenone, bulky and electron-rich phosphine ligands such as P(t-Bu)₃ or P(c-Hex)₃ can be highly effective.

      • If standard phosphine ligands are failing, consider N-heterocyclic carbene (NHC) ligands, which have shown success in challenging coupling reactions.

  • Suboptimal Base: The base is responsible for deprotonating the terminal alkyne, a crucial step in the catalytic cycle. The pKa of 2-ethynylacetophenone's acetylenic proton is lower than that of alkyl or aryl acetylenes, which can influence the choice of base.

    • Troubleshooting:

      • While triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices, a stronger base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) might be beneficial, especially in copper-free systems.

      • Ensure the base is anhydrous, as water can interfere with the reaction.

  • Insufficient Temperature: While many Sonogashira reactions proceed at room temperature, coupling with less reactive aryl halides (e.g., bromides or chlorides) often requires heating.

    • Troubleshooting:

      • Gradually increase the reaction temperature in increments of 10-20 °C.

      • For low-boiling solvents, consider switching to a higher-boiling solvent like DMF, dioxane, or toluene to allow for higher reaction temperatures.

Q2: I am observing a significant amount of a side product that I suspect is the homocoupling of 2-ethynylacetophenone (Glaser coupling). How can I minimize this?

The formation of a 1,4-disubstituted diacetylene is a classic side reaction in Sonogashira couplings, known as the Glaser coupling. This is particularly prevalent in copper-catalyzed reactions and can be exacerbated by the presence of oxygen.

Underlying Causes & Solutions:

  • Oxygen in the Reaction Mixture: Oxygen promotes the oxidative homocoupling of the copper acetylide intermediate.

    • Troubleshooting:

      • Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution.

      • Maintain a positive pressure of an inert gas throughout the reaction.

  • High Copper Catalyst Loading: While copper (I) iodide is a common and effective co-catalyst, excessive amounts can increase the rate of homocoupling.

    • Troubleshooting:

      • Reduce the loading of CuI to the minimum effective amount, typically 1-5 mol%.

      • Consider a copper-free Sonogashira protocol . This is often the most effective way to eliminate Glaser coupling. Copper-free systems may require a different choice of base (e.g., Cs₂CO₃) and ligand.

Q3: My reaction mixture turns black, and I'm getting a poor yield. What is happening?

The formation of a black precipitate, commonly referred to as "palladium black," is a sign of catalyst decomposition. This reduces the concentration of the active catalytic species in the solution, leading to low conversion.

Underlying Causes & Solutions:

  • Unstable Catalyst Complex: The palladium catalyst may not be sufficiently stabilized under the reaction conditions.

    • Troubleshooting:

      • Increase the ligand-to-palladium ratio to better stabilize the catalytic species.

      • Switch to a more robust ligand, such as a bidentate phosphine (e.g., dppf) or an N-heterocyclic carbene (NHC) ligand.

  • Incompatible Solvent: Certain solvents can promote the agglomeration and precipitation of the palladium catalyst.

    • Troubleshooting:

      • If using THF, consider switching to a different solvent like DMF, acetonitrile, or toluene, as THF has been anecdotally reported to promote palladium black formation.

  • High Temperature: Excessive heat can lead to the thermal decomposition of the catalyst.

    • Troubleshooting:

      • If heating is necessary, try to use the lowest effective temperature.

      • Consider using a more thermally stable catalyst system if high temperatures are unavoidable.

Optimization of Reaction Parameters

The following tables provide a starting point for the optimization of your Sonogashira coupling with 2-ethynylacetophenone.

Table 1: Recommended Catalyst and Ligand Combinations

Catalyst PrecursorLigandTypical Loading (mol%)Notes
PdCl₂(PPh₃)₂-1-5A common, air-stable precatalyst.
Pd(PPh₃)₄-1-5An active Pd(0) source, but air-sensitive.
Pd₂(dba)₃P(t-Bu)₃0.5-2 (Pd), 1-4 (Ligand)A highly active system for many substrates.
Pd(OAc)₂XPhos or SPhos0.5-2 (Pd), 1-4 (Ligand)Buchwald ligands, excellent for challenging couplings.
Pd-NHC complexes-1-5Often show high stability and activity.

Table 2: Solvent and Base Selection Guide

SolventBaseTemperature Range (°C)Suitability
Triethylamine (Et₃N)Et₃NRoom Temp - 80Often used as both solvent and base.
Tetrahydrofuran (THF)Et₃N, DIPEARoom Temp - 66Common aprotic solvent.
Acetonitrile (MeCN)Et₃N, K₂CO₃Room Temp - 82Good for a range of polarities.
N,N-Dimethylformamide (DMF)Et₃N, Cs₂CO₃Room Temp - 150High boiling point, good for unreactive halides.
TolueneEt₃N, DIPEARoom Temp - 110Non-polar solvent, can be useful for certain substrates.

Visualizing the Sonogashira Coupling

The following diagrams illustrate the catalytic cycle and a logical workflow for troubleshooting common issues.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) Transmetalation Transmetalation (Cu-C≡CR') PdII_Alkynyl Ar-Pd(II)-C≡CR'(L)₂ PdII_Aryl->PdII_Alkynyl Transmetalation (from Cu cycle) PdII_Alkynyl->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-C≡CR' PdII_Alkynyl->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide + Cu(I)X + Base Base Base CuX Cu(I)X Cu_Acetylide->PdII_Aryl To Transmetalation

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction CheckCatalyst Is the catalyst active and properly handled? Start->CheckCatalyst YesCatalyst Yes CheckCatalyst->YesCatalyst Yes NoCatalyst No CheckCatalyst->NoCatalyst No CheckConditions Are the reaction conditions (base, solvent, temp.) optimal? YesConditions Yes CheckConditions->YesConditions Yes NoConditions No CheckConditions->NoConditions No CheckHomocoupling Is Glaser homocoupling observed? CheckPdBlack Is palladium black precipitating? CheckHomocoupling->CheckPdBlack No YesHomocoupling Yes CheckHomocoupling->YesHomocoupling Yes YesPdBlack Yes CheckPdBlack->YesPdBlack Yes YesCatalyst->CheckConditions Sol_Catalyst Use fresh catalyst, consider a more stable precatalyst (e.g., Pd(II)). NoCatalyst->Sol_Catalyst YesConditions->CheckHomocoupling Sol_Conditions Screen bases (e.g., Et₃N, DIPEA, Cs₂CO₃), solvents (e.g., THF, DMF, Toluene), and increase temperature. NoConditions->Sol_Conditions Sol_Homocoupling Degas reagents thoroughly, reduce CuI loading, or switch to a copper-free protocol. YesHomocoupling->Sol_Homocoupling Sol_PdBlack Increase ligand ratio, change ligand (e.g., to bulky phosphine or NHC), or change solvent. YesPdBlack->Sol_PdBlack

Optimization

Technical Support Center: Troubleshooting the Purification of Crude 1-(2-Ethynylphenyl)ethanone

Welcome to the technical support guide for the purification of 1-(2-Ethynylphenyl)ethanone. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(2-Ethynylphenyl)ethanone. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile synthetic intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.

Introduction: The Synthetic Context and Common Impurities

1-(2-Ethynylphenyl)ethanone is commonly synthesized via a Sonogashira coupling reaction between an ortho-substituted aryl halide (e.g., 2-bromoacetophenone or 2-iodoacetophenone) and a suitable acetylene source, often trimethylsilylacetylene followed by deprotection.[1] While a powerful C-C bond-forming reaction, the Sonogashira coupling can generate a variety of impurities that complicate purification.

Understanding the potential impurities is the first step in designing an effective purification strategy.

Impurity Class Specific Examples Origin
Starting Materials 2-bromoacetophenone, 2-iodoacetophenone, unreacted alkyneIncomplete reaction
Catalyst Residues Palladium complexes (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), Copper(I) saltsRemnants from the Sonogashira coupling reaction
Homocoupling Products Glaser coupling byproduct (diacetylene)Undesired dimerization of the terminal alkyne, often promoted by the copper co-catalyst in the presence of oxygen[1][2]
Side-Reaction Products Dehalogenated starting material (acetophenone), products from reaction with the amine baseVarious side reactions occurring under the reaction conditions
Solvent Residues Triethylamine, DMF, THF, TolueneSolvents used in the reaction or work-up[3]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 1-(2-Ethynylphenyl)ethanone in a question-and-answer format.

Q1: My crude product is a dark, oily residue. What are the initial steps to clean it up?

A1: Initial Work-up and Extraction Best Practices

A dark and oily crude product often indicates the presence of residual catalyst, polymeric materials, and other colored impurities. A thorough aqueous work-up is the first line of defense.

Step-by-Step Protocol: Basic Aqueous Work-up

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with the following aqueous solutions:

    • Saturated Ammonium Chloride (NH₄Cl) solution: This helps to remove the copper co-catalyst.[3]

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: To neutralize any acidic byproducts.

    • Brine (saturated NaCl solution): To reduce the solubility of organic compounds in the aqueous layer and aid in phase separation.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Expert Insight: If you observe a persistent dark color, especially a yellow, orange, or brown hue, it might be due to residual halogenated reagents. A wash with a dilute solution of sodium thiosulfate can help to remove these.[4]

Q2: I'm seeing multiple spots on my TLC plate after the initial work-up. How do I choose the right purification method?

A2: Selecting the Appropriate Purification Technique

The choice of purification method depends on the nature and polarity of the impurities. Thin-Layer Chromatography (TLC) is an invaluable tool for diagnosing the complexity of your mixture and for developing a purification strategy.[5]

Purification Method Best Suited For Key Considerations
Column Chromatography Complex mixtures with components of varying polarities.The most common and versatile method for purifying 1-(2-Ethynylphenyl)ethanone.
Recrystallization Crude product that is mostly pure (>90%) with solid impurities.Requires finding a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures.[6]
Distillation Thermally stable liquid products with boiling points significantly different from impurities.May not be suitable if impurities are non-volatile or have similar boiling points.
Q3: I've decided on column chromatography, but my compound is either not moving or running too fast on the column. How do I optimize the conditions?

A3: Optimizing Flash Column Chromatography

Flash column chromatography is the workhorse for purifying compounds like 1-(2-Ethynylphenyl)ethanone.[7] The key to a successful separation is selecting the right stationary and mobile phases.

Step-by-Step Protocol: Column Chromatography Purification

  • Stationary Phase Selection: Silica gel is the most common stationary phase.[8] For compounds that may be sensitive to the acidic nature of silica, consider using deactivated (neutral) silica gel.[9][10]

  • Mobile Phase (Eluent) Selection:

    • Start by developing a solvent system using TLC. A good starting point for 1-(2-Ethynylphenyl)ethanone is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for your desired product on the TLC plate for optimal separation on the column.[5]

  • Column Packing and Loading:

    • Pack the column with a slurry of silica gel in the chosen eluent to avoid air bubbles.[8]

    • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. If the product is not very soluble, you can pre-adsorb it onto a small amount of silica gel.[11]

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. If impurities are close to your product, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.[11]

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[7]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

  • Streaking on TLC/Column: This can indicate that your compound is degrading on the silica gel. Using a less acidic stationary phase or adding a small amount of a base like triethylamine to your eluent can mitigate this.[9]

  • Poor Separation: If your spots are too close on the TLC, try a different solvent system. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/hexane system can provide better resolution.

Q4: My product is a solid. Can I use recrystallization, and how do I find the right solvent?

A4: The Art of Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[6] The key is finding a solvent where your product is soluble when hot but insoluble when cold.

Step-by-Step Protocol: Recrystallization

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Good candidates for aryl ketones include ethanol, methanol, isopropanol, or mixed solvent systems like ethyl acetate/hexanes or acetone/water.[12][13]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Troubleshooting Recrystallization:

  • Oiling Out: If your product separates as an oil instead of crystals, it may be because the solution is too saturated or the melting point of the solid is below the boiling point of thesolvent. Try using more solvent or a different solvent system.[6]

  • No Crystals Form: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product to induce crystallization.[6]

Q5: After purification, my product is still slightly colored. What are these persistent impurities and how can I remove them?

A5: Dealing with Trace Colored Impurities

A persistent color, often yellow or brown, can be due to trace amounts of catalyst residues or highly conjugated byproducts.

Advanced Purification Techniques:

  • Activated Carbon Treatment: Dissolving the partially purified product in a suitable solvent and stirring with a small amount of activated carbon can help adsorb colored impurities. The carbon is then removed by filtration through a pad of celite.[9] Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

  • Filtration through a Short Plug of Silica Gel: If the colored impurities are highly polar, passing a solution of your product through a short plug of silica gel can effectively remove them while minimizing product loss.[10][11]

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 1-(2-Ethynylphenyl)ethanone.

Purification_Workflow Crude Crude 1-(2-Ethynylphenyl)ethanone Workup Aqueous Work-up (NH4Cl, NaHCO3, Brine) Crude->Workup TLC TLC Analysis Workup->TLC Complex_Mixture Complex Mixture? TLC->Complex_Mixture Column Column Chromatography Pure_Product Pure Product Column->Pure_Product Recrystallization Recrystallization Recrystallization->Pure_Product Complex_Mixture->Column Yes Mostly_Solid Mostly Solid? Complex_Mixture->Mostly_Solid No Mostly_Solid->Column No Mostly_Solid->Recrystallization Yes

Caption: Decision workflow for purification.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Dodd, T. L., & Wallace, O. B. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-24). Royal Society of Chemistry.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Nichols, L. (2022). Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]

  • Sastry, T. U., Rao, K. N., Reddy, T. A., & Gandhi, P. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9235–9238.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(2-Ethynylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(2-Ethynylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(2-Ethynylphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling this important synthetic intermediate. We will address common challenges, provide robust troubleshooting strategies, and offer detailed protocols based on field-proven insights to ensure the successful and efficient scale-up of your synthesis.

Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially relevant method for synthesizing 1-(2-Ethynylphenyl)ethanone?

The most prevalent method for synthesizing 1-(2-Ethynylphenyl)ethanone is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne (like trimethylsilylacetylene, followed by deprotection) and an aryl halide, typically 1-(2-iodophenyl)ethanone (2'-iodoacetophenone).[1] Its reliability and functional group tolerance have made it a cornerstone in organic synthesis.[3][4]

Q2: Why does the traditional Sonogashira reaction present challenges during scale-up for pharmaceutical applications?

While highly effective at the bench scale, the classic Sonogashira coupling presents several scale-up hurdles:

  • Byproduct Formation: The use of a copper(I) co-catalyst can promote the undesired oxidative homocoupling of the terminal alkyne, known as Glaser-Hay coupling, which forms a symmetrical 1,3-diyne byproduct.[5] This complicates purification and reduces the yield of the target molecule.

  • Catalyst Residues: Both palladium and copper are transition metals with strict limits in final active pharmaceutical ingredients (APIs).[6] Removing these metal residues to parts-per-million (ppm) levels can be a significant purification challenge.

  • Safety and Robustness: The reaction requires a strictly inert atmosphere to prevent both Glaser-Hay coupling and deactivation of the palladium catalyst.[7] Maintaining such conditions in large-scale reactors can be demanding. Furthermore, the use of phosphine ligands can be costly and they are prone to oxidation.

Q3: Is the copper(I) co-catalyst essential for the Sonogashira reaction?

No, it is not essential. While the original protocol utilizes a copper(I) salt (e.g., CuI) to accelerate the reaction by forming a copper acetylide intermediate, numerous "copper-free" Sonogashira protocols have been developed.[5][8] For scale-up and pharmaceutical manufacturing, copper-free conditions are often preferred as they completely eliminate the primary pathway for Glaser-Hay homocoupling, simplifying purification and improving process robustness.[5][8]

Q4: What are the critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

The key parameters that must be carefully controlled are:

  • Inert Atmosphere: Oxygen is detrimental. Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strict nitrogen or argon atmosphere.

  • Catalyst and Ligand Choice: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is critical for catalyst activity and stability.[9] For copper-free conditions, bulky electron-rich phosphine ligands like XPhos are often effective.[5]

  • Base Selection: The base (e.g., K₂CO₃, Et₃N, DBU) is crucial for both the deprotonation of the alkyne and the regeneration of the Pd(0) catalyst. Its strength and solubility can significantly impact reaction kinetics and byproduct formation.

  • Temperature: While many Sonogashira couplings are run at room temperature or slightly elevated temperatures, precise temperature control is necessary to prevent catalyst decomposition and minimize side reactions.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or No Yield of Desired Product Inactive Palladium Catalyst: The Pd(0) species is oxidized or degraded.• Use a fresh source of palladium catalyst or a more robust precatalyst.• Ensure the chosen ligand is appropriate and not degraded.[5][9]• Consider using a palladacycle precatalyst for enhanced stability.[9]
Insufficiently Anhydrous or Degassed Conditions: Oxygen or moisture is quenching the catalyst or reacting with intermediates.• Dry all solvents and reagents thoroughly before use.• Degas solvents by sparging with an inert gas (N₂ or Ar) for an extended period or via freeze-pump-thaw cycles.• Maintain a positive pressure of inert gas throughout the reaction.[7]
Inappropriate Base: The chosen base may be too weak, too strong, or poorly soluble, leading to incomplete reaction.• The choice of base can be critical. Experiment with different organic (e.g., DBU, DIPEA) or inorganic (e.g., K₂CO₃, Cs₂CO₃) bases to find the optimal conditions for your specific substrates.[5]
2. High Percentage of Glaser-Hay Homocoupling Byproduct Presence of Copper(I) Co-catalyst: The Cu(I) salt is the primary catalyst for this undesired side reaction.[5]The most effective solution is to switch to a copper-free Sonogashira protocol. This eliminates the root cause of the problem.[8]
Oxygen in the Reaction Mixture: Even in copper-catalyzed reactions, oxygen promotes the oxidative coupling.• If a copper-free protocol is not an option, ensure all solvents are rigorously degassed and the reaction is run under a strict inert atmosphere.[5]
3. Reaction Stalls Before Full Conversion of Starting Material Catalyst Deactivation: The active Pd(0) species may degrade over the course of the reaction.• Monitor the reaction closely by TLC, GC-MS, or LC-MS.[10]• If deactivation is suspected, a second, small charge of the palladium catalyst and ligand can be added to the reaction mixture.
Poor Solubility of Reagents: As the reaction progresses, changes in the mixture composition may cause reagents or intermediates to precipitate.• Ensure the chosen solvent provides good solubility for all components throughout the reaction. A solvent screen may be necessary during process development.
4. Difficulty Removing Metal Residues Post-Reaction Strong Chelation of Product to Metals: The product's structure may lead to strong binding with palladium or copper.• Minimize catalyst loading to the lowest effective level (often in the ppm range for modern catalysts).[6]• After the reaction, treat the mixture with a metal scavenger (e.g., activated carbon, functionalized silica gels) to capture residual metals.• Optimize the final product crystallization to effectively purge metal impurities into the mother liquor.[6]
Visualizations and Diagrams
Sonogashira Catalytic Cycles

The following diagram illustrates the two interconnected catalytic cycles in a traditional Sonogashira reaction. In copper-free variants, the alkyne is believed to coordinate directly with the palladium complex.

Sonogashira_Mechanism Figure 1: Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)-X(L₂) pd0->pd_oxidative Oxidative Addition (R¹-X) pd_transmetal R¹-Pd(II)-C≡CR²(L₂) pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-C≡C-R² (Product) pd_transmetal->product cu_x CuX cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide Base cu_acetylide->pd_oxidative Feeds into transmetalation cu_acetylide->cu_x (to Pd cycle) alkyne H-C≡C-R² alkyne->cu_acetylide reactant_aryl 1-(2-iodophenyl)ethanone (R¹-X) reactant_aryl->pd0

Caption: The interconnected Palladium and Copper catalytic cycles in a traditional Sonogashira reaction.

Troubleshooting Workflow

This workflow provides a logical decision tree for diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow start Reaction Issue Identified: Low Yield / High Impurities check_byproduct Dominant Impurity is Homocoupled Diyne? start->check_byproduct check_conversion Low Conversion of Starting Material? check_byproduct->check_conversion No sol_copper_free Action: Switch to Copper-Free Protocol. Ensure Strict Inert Atmosphere. check_byproduct->sol_copper_free Yes check_mass_balance Poor Mass Balance / Unidentified Byproducts? check_conversion->check_mass_balance No sol_catalyst Action: Check Catalyst/Ligand Quality. Verify Inert Atmosphere. Screen Alternative Bases. check_conversion->sol_catalyst Yes sol_conditions Action: Lower Reaction Temperature. Reduce Reaction Time. Monitor by LC-MS. check_mass_balance->sol_conditions Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Experimental Protocols
Protocol 1: Recommended Copper-Free Sonogashira Coupling for Scale-Up

This protocol is optimized to avoid Glaser-Hay homocoupling and is suitable for scaling.

Reagents:

  • 1-(2-Iodophenyl)ethanone (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 - 1 mol%)

  • XPhos (1.0 - 2.0 mol%)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Anhydrous, degassed 1,4-Dioxane or Toluene (approx. 5-10 mL per mmol of starting material)

Procedure:

  • Vessel Preparation: To an oven-dried, jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen/vacuum inlet, add anhydrous potassium carbonate.

  • Inerting: Evacuate the reactor and backfill with nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Under a positive flow of nitrogen, add 1-(2-Iodophenyl)ethanone, Pd(OAc)₂, and XPhos to the reactor.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula or a pressure-equalizing dropping funnel.

  • Stirring and Heating: Begin stirring and heat the mixture to the desired temperature (typically 60-80 °C).

  • Alkyne Addition: Add trimethylsilylacetylene dropwise over 15-30 minutes.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via GC-MS or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up (Aqueous): Once complete, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Deprotection (In-situ or separate step): The trimethylsilyl (TMS) protecting group is typically removed by treatment with a mild base like K₂CO₃ in methanol or a fluoride source like TBAF. This can often be accomplished during the work-up.

  • Purification: Concentrate the crude product in vacuo. Purify by column chromatography on silica gel or, for large scale, by crystallization to yield 1-(2-Ethynylphenyl)ethanone.

Protocol 2: Quality Control - Reaction Monitoring by LC-MS

Objective: To track the consumption of 1-(2-Iodophenyl)ethanone and the formation of the desired product and key byproducts.

Procedure:

  • Sampling: Under a positive flow of nitrogen, carefully withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 1 mL of acetonitrile or methanol to stop the reaction and precipitate the catalyst.

  • Preparation: Vortex the sample and filter it through a 0.22 µm syringe filter into an LC vial.

  • Analysis: Analyze the sample using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

  • Data Interpretation: Monitor the peak areas corresponding to the starting material, the silylated product, and any potential homocoupled byproduct. The reaction is considered complete when the starting material peak area is <1% of its initial value.

References
  • Al-Masum, M. (2011). Recent Advances in Sonogashira Reactions. IntechOpen. [Link]

  • ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES. [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Eurofins. [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • National Institutes of Health. (n.d.). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. NIH. [Link]

  • National Institutes of Health. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [Link]

  • ResearchGate. (n.d.). Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD) and other triazolinedione derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (n.d.). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers. [Link]

  • Frontiers. (2024). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Catalysis. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2022). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • SciELO. (2014). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. Journal of the Brazilian Chemical Society. [Link]

Sources

Optimization

optimizing catalyst loading for reactions with 1-(2-Ethynylphenyl)ethanone

A Guide to Optimizing Catalyst Loading Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-ethynylphenyl)ethanone. This versatile building block is a...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Optimizing Catalyst Loading

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(2-ethynylphenyl)ethanone. This versatile building block is a key precursor in the synthesis of a variety of heterocyclic compounds, including indanones, cinnolines, and isoindazoles, often via metal-catalyzed cyclization or cross-coupling reactions.[1][2]

Achieving optimal reaction outcomes—high yield, excellent selectivity, and good reproducibility—is critically dependent on fine-tuning the catalyst loading. This guide provides a structured approach to troubleshooting and optimizing this crucial parameter, moving beyond simple step-by-step instructions to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions with 1-(2-Ethynylphenyl)ethanone?

The primary reactions for this substrate are palladium-catalyzed cross-couplings (like the Sonogashira reaction) and transition-metal-catalyzed cyclizations (using gold, palladium, or copper).[1][3][4] For Sonogashira couplings, palladium complexes such as PdCl₂(PPh₃)₂ are common.[5] For cyclization reactions, the choice of catalyst can dramatically influence the product outcome; for instance, thermal conditions might yield cinnolines, while a copper catalyst can lead to isoindazoles.[1]

Q2: What is a sensible starting point for catalyst loading?

For screening purposes, a catalyst loading of 1-5 mol% is a conventional starting point for many transition metal-catalyzed reactions.[5][6] Some highly efficient protocols, particularly in Sonogashira couplings, have demonstrated success with loadings as low as 0.025-0.25 mol%.[7] It is always advisable to consult the literature for the specific transformation you are attempting. Starting with a higher loading (e.g., 2-5 mol%) can help confirm catalyst activity before optimizing downwards.

Q3: My reaction is stalled or shows low conversion. Is adding more catalyst the right solution?

Not necessarily. While low conversion can indicate insufficient catalyst, it is more often a symptom of catalyst deactivation, a prevalent issue in reactions involving acetylenic compounds.[3][8] Alkynes can polymerize on the catalyst surface, blocking active sites, a phenomenon known as coking or fouling.[8][9][10] Additionally, the active form of the catalyst may be unstable under the reaction conditions, such as the reduction of Pd(II) to inactive Pd(0) nanoparticles.[3] Simply adding more catalyst without addressing the root cause can be inefficient and costly. A systematic approach to diagnose the issue is recommended (see Troubleshooting Guide below).

Q4: I'm observing significant byproduct formation. Could this be related to catalyst loading?

Absolutely. Excessively high catalyst loading can accelerate undesired side reactions. In the context of a Sonogashira coupling, high concentrations of the palladium catalyst, especially in the presence of a copper co-catalyst, can promote the homocoupling of the alkyne (Glaser coupling) to form symmetric diynes. Reducing the catalyst loading is a primary strategy to improve selectivity.[11]

Q5: What are the primary mechanisms of catalyst deactivation with acetylenic substrates?

For reactions involving alkynes, several deactivation pathways are well-documented:

  • Polymerization/Coking: Acetylene derivatives can polymerize on the catalyst surface, physically blocking access to the active sites.[8][10]

  • Change in Oxidation State: The active catalytic species may be reduced to an inactive state. For example, in many Pd(II)-catalyzed cycloisomerizations, the formation of catalytically inactive Pd(0) is a major cause of deactivation.[3]

  • Sintering: At elevated temperatures, active metal nanoparticles on a solid support can agglomerate into larger, less active particles, reducing the available catalytic surface area.[9]

  • Leaching: For heterogeneous catalysts, the active metal can detach from the support and leach into the solution, leading to a loss of activity over time.

Troubleshooting & Optimization Guides

Problem 1: Low Conversion or Stalled Reaction

Low product yield is the most common issue. Before adjusting catalyst loading, verify the quality of your reagents and solvents. If the issue persists, the following workflow can help diagnose the problem.

LowConversionWorkflow start Low Conversion Observed check_reagents Verify Reagent/Solvent Purity & Reaction Conditions (T, t) start->check_reagents decision_activity Is Catalyst Known to be Active? check_reagents->decision_activity screen_catalysts Screen Alternative Catalysts/ Ligands/Additives decision_activity->screen_catalysts No investigate_loading Systematically Increase Catalyst Loading decision_activity->investigate_loading Yes optimized Optimized Conversion screen_catalysts->optimized decision_deactivation Did Conversion Improve? investigate_loading->decision_deactivation investigate_deactivation Investigate Catalyst Deactivation (See Protocol 2) decision_deactivation->investigate_deactivation No/Marginally decision_deactivation->optimized Yes investigate_deactivation->optimized

Caption: A decision-making workflow for troubleshooting low reaction conversion.

If catalyst deactivation is not the primary issue, a systematic increase in loading is warranted. Document your results clearly to identify the optimal concentration.

ExperimentCatalyst Loading (mol%)Conversion (%)Key Observations
10.515%Reaction stalled after 2 hours.
21.045%Reaction progressed steadily for 8 hours.
32.088%Complete conversion within 6 hours.
45.090%Faster initial rate, but slight increase in byproducts.
Problem 2: Poor Selectivity and Byproduct Formation

The formation of undesired products often indicates that the catalyst loading is too high or the reaction conditions are promoting side reactions.

SelectivityWorkflow start Poor Selectivity / Byproducts Observed investigate_loading Systematically Decrease Catalyst Loading start->investigate_loading decision_selectivity Selectivity Improved? investigate_loading->decision_selectivity decision_conversion Conversion Acceptable? decision_selectivity->decision_conversion Yes modify_conditions Modify Conditions to Suppress Side Reaction (e.g., Temp, Solvent, Copper-free Sonogashira) decision_selectivity->modify_conditions No decision_conversion->modify_conditions No optimized Optimized Selectivity decision_conversion->optimized Yes modify_conditions->optimized

Caption: A workflow for optimizing reaction selectivity by adjusting catalyst loading.

When targeting higher selectivity, reducing the catalyst loading can be highly effective.

ExperimentCatalyst Loading (mol%)Desired Product : Byproduct RatioConversion (%)
15.070 : 3095%
22.085 : 1592%
31.095 : 589%
40.5>98 : <265%

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a parallel screening approach to efficiently determine the optimal catalyst loading.

  • Preparation: In an inert atmosphere glovebox, prepare a stock solution of the catalyst (e.g., PdCl₂(PPh₃)₂) in an appropriate anhydrous solvent (e.g., THF or Dioxane). This minimizes weighing errors associated with small amounts of catalyst.

  • Reaction Setup: Arrange a series of reaction vials, each containing a stir bar. To each vial, add 1-(2-Ethynylphenyl)ethanone (1.0 eq) and any other necessary reagents (e.g., coupling partner, base).

  • Solvent Addition: Add the reaction solvent to each vial to achieve the desired final concentration.

  • Catalyst Addition: Using a calibrated micropipette, add the calculated volume of the catalyst stock solution to each vial to achieve the target mol% (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mol%).

  • Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated reaction block.

  • Monitoring: Monitor the reactions at set time points (e.g., 1, 2, 4, 8, 24 hours) by taking small aliquots for analysis by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the conversion rates and product/byproduct ratios across the different catalyst loadings to identify the optimal range.

Protocol 2: Investigating Potential Catalyst Deactivation

This protocol helps determine if catalyst deactivation is the cause of a stalled reaction.

  • Baseline Reaction: Set up a standard reaction using the conditions that resulted in low conversion. Monitor it until the reaction rate slows or stops completely.

  • Catalyst Spiking: Once the reaction has stalled, add a second charge of fresh catalyst (e.g., half of the initial loading) to the reaction mixture.

  • Observation:

    • Scenario A: Reaction reinitiates. If the reaction rate increases significantly after the second addition, it strongly suggests that the initial catalyst charge was deactivated during the reaction.[3] The focus should then shift to mitigating deactivation (e.g., using additives, changing the solvent, lowering the temperature).

    • Scenario B: Reaction does not reinitiate. If there is no significant change in the reaction rate, the issue may be related to substrate decomposition, product inhibition, or the presence of an undiscovered poison in the reagents.

References

  • Catalytic Reactions of Acetylene: A Feedstock for the Chemical Industry Revisited. (Source: Google Scholar)
  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (Source: National Institutes of Health) [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (Source: KAUST Repository) [Link]

  • Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. (Source: ScienceDirect) [Link]

  • Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination. (Source: MDPI) [Link]

  • Deactivation mechanism of AuCl3 catalyst in acetylene hydrochlorination reaction: a DFT study. (Source: RSC Publishing) [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction a. (Source: ResearchGate) [Link]

  • Alkyne Hydroacylation: Switching Regioselectivity by Tandem Ruthenium Catalysis. (Source: National Institutes of Health) [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. (Source: ACS Publications) [Link]

  • Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalysts in Raspberry Colloid-Templated SiO₂. (Source: Oak Ridge National Laboratory) [Link]

  • Selective hydrogenation of mixed alkyne/alkene streams at elevated pressure over a palladium sulfide catalyst. (Source: ResearchGate) [Link]

  • Selective hydrogenation of mixed alkyne/alkene streams at elevated pressure over a palladium sulfide catalyst. (Source: The University of Aberdeen Research Portal) [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (Source: MDPI) [Link]

  • Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. (Source: Organic Chemistry Portal) [Link]

  • Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines. (Source: National Institutes of Health) [Link]

  • Two unusual, competitive mechanisms for (2-ethynylphenyl)triazene cyclization: pseudocoarctate versus pericyclic reactivity. (Source: PubMed) [Link]

  • Revealing Mechanism and Origin of Reactivity of Au(I)-Catalyzed Functionalized Indenone Formation of Cyclic and Acyclic Acetals of Alkynylaldehydes. (Source: ResearchGate) [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1-(2-Ethynylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for the purification of 1-(2-Ethynylphenyl)ethanone via recrystallization. Designed for researchers and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for the purification of 1-(2-Ethynylphenyl)ethanone via recrystallization. Designed for researchers and drug development professionals, this document moves beyond simple instructions to explain the underlying principles, enabling you to troubleshoot and adapt the methodology effectively.

Section 1: Compound Properties & Initial Considerations

Q: What are the key physical properties of 1-(2-Ethynylphenyl)ethanone that I should be aware of before starting?

Understanding the physicochemical properties of your compound is the foundation of a successful recrystallization. For 1-(2-Ethynylphenyl)ethanone (also known as 2'-Ethynylacetophenone), here are the essential details:

  • Molecular Formula: C₁₀H₈O

  • Molecular Weight: 144.17 g/mol

  • Appearance: The related isomer, 1-(4-ethynylphenyl)ethanone, is described as a colorless to pale yellow liquid or solid, suggesting a similar appearance for the target compound.[1] Crude products may appear as yellow or brown oils or solids due to impurities.

  • Melting Point: A definitive, experimentally verified melting point for 1-(2-Ethynylphenyl)ethanone is not consistently reported in standard chemical databases. This is not uncommon for specialized reagents. Therefore, a key outcome of your initial purification will be to establish a melting point range for your purified material. A pure compound should exhibit a sharp melting range (typically < 2 °C). This value will serve as a critical benchmark for future batches.

Q: What primary safety precautions should be taken?

Standard laboratory safety protocols are required. Handle 1-(2-Ethynylphenyl)ethanone and all organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves.

Section 2: Solvent Selection - The Critical First Step

The choice of solvent is the most critical variable in recrystallization. An ideal solvent will dissolve the compound completely when hot (at or near its boiling point) but only sparingly when cold.[2] This differential solubility is what enables purification.

Q: How do I choose the best solvent for 1-(2-Ethynylphenyl)ethanone?

Since specific solubility data is not available, an empirical approach is necessary. The principle of "like dissolves like" provides a starting point. 1-(2-Ethynylphenyl)ethanone is a moderately polar molecule due to the ketone functional group, but also possesses significant non-polar character from the phenyl and ethynyl groups. This suggests that solvents of intermediate polarity are excellent candidates.

A rule of thumb is that solvents containing the same functional group as the compound are often good solubilizers; therefore, acetone (a ketone) could be a good "soluble" solvent.[3]

The following diagram outlines the logical process for selecting a suitable solvent system.

start Start: Obtain ~50mg of crude compound test_solvents Test solubility in candidate solvents (~1 mL each) at room temp. start->test_solvents dissolves_cold Dissolves completely at room temp? test_solvents->dissolves_cold reject_solvent Reject Solvent: Too soluble. Poor recovery expected. dissolves_cold->reject_solvent Yes insoluble_cold Insoluble or sparingly soluble at room temp. dissolves_cold->insoluble_cold No heat_solvent Heat the suspension to the solvent's boiling point. insoluble_cold->heat_solvent dissolves_hot Dissolves completely when hot? heat_solvent->dissolves_hot reject_insoluble Reject Solvent: Insoluble. Not suitable for recrystallization. dissolves_hot->reject_insoluble No cool_solution Soluble when hot. Cool solution slowly to room temp, then in an ice bath. dissolves_hot->cool_solution Yes crystals_form Abundant, high-quality crystals form? cool_solution->crystals_form select_solvent Select Solvent: Ideal for single-solvent recrystallization. crystals_form->select_solvent Yes consider_mixed Consider for Mixed-Solvent System: This is a good 'soluble' solvent (Solvent 1). crystals_form->consider_mixed No / Poor Recovery start Start: Crude Solid in Erlenmeyer Flask add_solvent Add minimum amount of hot solvent to dissolve solid. start->add_solvent hot_filtration Perform hot gravity filtration (if insoluble impurities are present). add_solvent->hot_filtration cool_slowly Allow filtrate to cool slowly and undisturbed to room temperature. hot_filtration->cool_slowly ice_bath Place flask in an ice bath to maximize crystal formation. cool_slowly->ice_bath vacuum_filtration Collect crystals by vacuum filtration using a Büchner funnel. ice_bath->vacuum_filtration wash_crystals Wash crystals with a small amount of ice-cold solvent. vacuum_filtration->wash_crystals dry_crystals Dry the purified crystals completely. wash_crystals->dry_crystals end End: Pure, Crystalline Product dry_crystals->end

Caption: Step-by-step workflow for a standard recrystallization.

Protocol: Recrystallization of 1-(2-Ethynylphenyl)ethanone
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a stir bar and a small amount of the selected solvent. Heat the mixture to boiling with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.

    • Expert Tip: Avoid adding an excess of solvent, as this will reduce the final yield. [4]The goal is to create a saturated solution at the boiling point.

  • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves pouring the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly and undisturbed on a benchtop. Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Collection: Collect the purified crystals using vacuum filtration with a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by leaving them in the funnel with the vacuum on for a period, followed by drying in a vacuum oven. The final product should be a dry, crystalline solid.

Section 4: Troubleshooting Common Recrystallization Problems

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its own melting point. This is common if the boiling point of the solvent is too high or if the crude material is highly impure, causing a significant melting point depression.

Solution:

  • Re-heat the solution until the oil completely redissolves.

  • Add a small amount of additional "good" solvent (e.g., 5-10% more volume) to ensure the compound stays dissolved at a slightly lower temperature during the cooling phase.

  • If using a single solvent, try a different solvent with a lower boiling point.

  • If using a mixed-solvent system, add more of the "good" solvent to the hot mixture before allowing it to cool again, more slowly this time.

Q: No crystals are forming, even after the solution is cold. What should I do?

Causality: This is almost always due to using too much solvent, resulting in a solution that is not supersaturated at the lower temperature.

Solutions (in order of preference):

  • Induce Crystallization: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" crystal provides a template for further crystallization.

  • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 25%) and then attempt to cool it again.

  • Add an Anti-solvent: If you know a solvent in which your compound is insoluble (e.g., water or hexanes), you can add this "anti-solvent" dropwise to the solution until it becomes cloudy, then warm slightly to clarify and cool again. This effectively lowers the solubility of your compound in the mixed-solvent system.

Q: My crystals formed instantly as a fine powder. Are they pure?

Causality: This is known as "crashing out" and is caused by cooling the solution too rapidly. While the solid you've collected is your compound, it likely contains significant impurities trapped during the rapid precipitation process.

Solution: The purpose of recrystallization is purification, which requires slow crystal growth. You should re-dissolve the powder in the minimum amount of hot solvent (you may need to add slightly more solvent this time) and allow it to cool much more slowly. Insulating the flask with a cloth or paper towels can help slow the cooling rate.

Q: The recovery of my purified compound is very low. How can I improve the yield?

Causality: Low yield can result from several factors:

  • Using too much solvent.

  • Washing the final crystals with too much cold solvent, or with solvent that was not cold enough.

  • Incomplete crystallization (not cooling for long enough or at a low enough temperature).

  • The chosen solvent having a relatively high solubility for the compound even when cold.

Solution:

  • Ensure you are using the absolute minimum amount of hot solvent required for dissolution.

  • After collecting the crystals, you can try to obtain a second crop by boiling off some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.

  • Always wash the collected crystals with a minimal amount of ice-cold solvent.

Section 5: Advanced FAQs

Q: When is a mixed-solvent recrystallization necessary?

A mixed-solvent system is ideal when no single solvent has the desired property of dissolving the compound when hot but not when cold. [4]This is often the case when a compound is extremely soluble in one solvent (like acetone) and nearly insoluble in another (like hexanes).

Q: How do I perform a mixed-solvent recrystallization?

The procedure involves using a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible. [4]

  • Dissolve the crude compound in the minimum amount of the hot "good" solvent (e.g., ethyl acetate).

  • While keeping the solution hot, add the "poor" solvent (e.g., hexanes) dropwise until you observe persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • At this point, the solution is saturated. Allow it to cool slowly as you would for a single-solvent recrystallization.

Q: How can I confirm the purity of my final product?
  • Melting Point Analysis: This is the most common and immediate method. A purified compound will have a higher and much sharper melting point range than the impure starting material. Compare the melting point of your crude material with your final product.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure compound should ideally show a single spot, whereas the crude material may show multiple spots corresponding to impurities.

  • Spectroscopic Methods: For absolute confirmation of identity and purity, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are used.

References

  • PubChem. (n.d.). 1-(2-(Phenylethynyl)phenyl)ethanone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • ChemSynthesis. (n.d.). 1-[4-[2-(4-acetyl-phenyl)-ethynyl]-phenyl]-ethanone. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1-(2-(Phenylamino)phenyl)ethanone. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 12, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-methylphenyl)- (CAS 577-16-2). Retrieved January 12, 2026, from [Link]

  • Quora. (2017, February 16). What is the best solvent for recrystallization?. Retrieved January 12, 2026, from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 12, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved January 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Structural Validation of 1-(2-Ethynylphenyl)ethanone by ¹H and ¹³C NMR Spectroscopy

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Any ambiguity in structure can lead to misinterpreted bio...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Any ambiguity in structure can lead to misinterpreted biological data and wasted resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds. This guide provides an in-depth comparison and analysis of the ¹H and ¹³C NMR spectra for the validation of 1-(2-Ethynylphenyl)ethanone, demonstrating how spectral data provides a self-validating confirmation of its molecular architecture.

The choice of NMR as the primary validation tool is dictated by its ability to provide a detailed atomic-level map of the molecule. It allows us to observe the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) nucleus, offering insights into connectivity, symmetry, and the influence of neighboring functional groups.

Predicted Spectral Characteristics of 1-(2-Ethynylphenyl)ethanone

Before analyzing experimental data, a thorough understanding of the expected NMR spectrum is crucial. This predictive step is grounded in the fundamental principles of chemical shifts and spin-spin coupling, which are influenced by the molecule's electronic structure.

The structure of 1-(2-Ethynylphenyl)ethanone features three key regions that will produce distinct NMR signals:

  • An acetyl group (-COCH₃), featuring a carbonyl and a methyl group.

  • An ortho-disubstituted aromatic ring .

  • An ethynyl group (-C≡CH), also known as an acetylene group.

Caption: Structure of 1-(2-Ethynylphenyl)ethanone with labeled carbons and protons.

¹H NMR Predictions

The proton NMR spectrum is expected to show three main groups of signals corresponding to the aromatic, acetyl, and alkynyl protons.

  • Aromatic Protons (4H): These protons are located on the benzene ring and will appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the ring current. The electron-withdrawing nature of the adjacent acetyl group will further shift these protons downfield. We expect four distinct signals due to the lack of symmetry, likely appearing as complex multiplets (doublets, triplets, or doublet of doublets) due to coupling with their neighbors.

  • Acetyl Protons (-CH₃, 3H): The three equivalent protons of the methyl group will produce a sharp singlet. Their proximity to the deshielding carbonyl group places their expected chemical shift around 2.0-2.7 ppm.[1][2]

  • Alkynyl Proton (-C≡CH, 1H): The terminal alkyne proton is unique and typically resonates around 3.0-3.5 ppm. It is expected to be a singlet, as three-bond coupling to the nearest aromatic proton is often weak or unresolved.

¹³C NMR Predictions

The proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom. Due to the molecule's asymmetry, we anticipate ten distinct signals.

  • Carbonyl Carbon (C=O): This is the most deshielded carbon and will appear furthest downfield, typically in the 190-220 ppm range for ketones.[1][3][4]

  • Aromatic Carbons (6C): These sp² hybridized carbons will resonate between 110-150 ppm.[4][5] The two carbons directly attached to the substituents (C-1 and C-2) will likely have different intensities (often weaker) than the four carbons bonded to hydrogen.

  • Alkynyl Carbons (-C≡C-): The two sp hybridized carbons of the alkyne group are expected in the 70-90 ppm range.[3]

  • Acetyl Methyl Carbon (-CH₃): This sp³ hybridized carbon will be the most shielded (upfield), appearing around 20-30 ppm.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, reproducible data, a standardized protocol is essential. The choice of solvent and instrument parameters directly impacts the resulting spectrum.[6][7][8]

G cluster_prep Sample Preparation cluster_acq Data Acquisition (e.g., 500 MHz Spectrometer) cluster_proc Data Processing A Weigh 5-10 mg of 1-(2-Ethynylphenyl)ethanone B Dissolve in ~0.7 mL of Deuterated Solvent (e.g., CDCl₃) A->B C Add Tetramethylsilane (TMS) as internal standard (0 ppm) B->C D Transfer to 5 mm NMR Tube C->D E Lock & Shim Spectrometer D->E F Acquire ¹H Spectrum (e.g., 16 scans) E->F G Acquire ¹³C Spectrum (e.g., 1024 scans, proton decoupled) E->G I Fourier Transform F->I H Optional: Acquire 2D Spectra (COSY, HSQC, HMBC) G->H G->I J Phase Correction I->J K Baseline Correction J->K L Calibrate to TMS (0 ppm) K->L M Integrate ¹H Peaks L->M

Sources

Comparative

A Comparative Guide to the Reactivity of 1-(2-Ethynylphenyl)ethanone and 1-(4-ethynylphenyl)ethanone

For the discerning researcher in synthetic chemistry and drug development, the selection of building blocks is paramount to the success of a synthetic campaign. The positional isomerism of functional groups on an aromati...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in synthetic chemistry and drug development, the selection of building blocks is paramount to the success of a synthetic campaign. The positional isomerism of functional groups on an aromatic scaffold can dramatically alter the reactivity and synthetic utility of a molecule. This guide provides an in-depth technical comparison of the reactivity of two such isomers: 1-(2-ethynylphenyl)ethanone (the ortho isomer) and 1-(4-ethynylphenyl)ethanone (the para isomer). We will explore how the placement of the acetyl group profoundly influences the chemical behavior of the ethynyl moiety, dictating divergent reaction pathways and, consequently, their applications in synthesis.

Structural and Electronic Considerations: The Root of Divergent Reactivity

The fundamental difference in the reactivity of 1-(2-ethynylphenyl)ethanone and 1-(4-ethynylphenyl)ethanone stems from the spatial and electronic interplay between the acetyl and ethynyl groups.

1.1. 1-(2-Ethynylphenyl)ethanone (Ortho Isomer): A Tale of Proximity

In the ortho isomer, the acetyl and ethynyl groups are neighbors on the phenyl ring. This proximity introduces two critical factors:

  • Steric Hindrance: The bulky acetyl group can sterically hinder the approach of reagents to the ethynyl group, potentially slowing down intermolecular reactions. This steric crowding can be a significant factor in reactions involving large catalysts or substrates.[1][2]

1.2. 1-(4-Ethynylphenyl)ethanone (Para Isomer): Unrestricted Reactivity

In the para isomer, the acetyl and ethynyl groups are positioned at opposite ends of the phenyl ring. This arrangement leads to:

  • Minimal Steric Hindrance: The ethynyl group is sterically unencumbered and readily accessible to incoming reagents, favoring intermolecular reactions.[2]

  • Electronic Effects: The acetyl group is a moderate electron-withdrawing group.[3] Through resonance and inductive effects, it reduces the electron density of the aromatic ring and can influence the acidity of the terminal alkyne's proton. This electronic deactivation of the ring can affect its reactivity in electrophilic aromatic substitution reactions, though the primary reactivity of the ethynyl group in cross-coupling reactions is generally maintained.[4] The ethynyl group itself has an electron-withdrawing inductive effect and an electron-releasing resonance effect.[5][6]

The following diagram illustrates the structural differences between the two isomers.

G cluster_ortho 1-(2-Ethynylphenyl)ethanone cluster_para 1-(4-Ethynylphenyl)ethanone ortho_skel para_skel

Caption: Chemical structures of 1-(2-ethynylphenyl)ethanone (ortho) and 1-(4-ethynylphenyl)ethanone (para).

Comparative Reactivity Profiles

The structural and electronic differences manifest in distinct reactivity patterns for the two isomers. The ortho isomer is predisposed to intramolecular transformations, while the para isomer is a versatile substrate for a wide range of intermolecular reactions.

Reaction Type1-(2-Ethynylphenyl)ethanone (Ortho)1-(4-Ethynylphenyl)ethanone (Para)
Dominant Pathway Intramolecular CyclizationIntermolecular Coupling/Addition
Sonogashira Coupling Can be sluggish due to steric hindrance.Generally proceeds with high efficiency.
Click Chemistry (CuAAC) May be slower; potential for side reactions.Excellent substrate, widely used.
Nucleophilic Addition Can be influenced by the neighboring carbonyl.Behaves as a typical terminal alkyne.
Unique Reactivity Prone to acid- or metal-catalyzed cyclization to form indenone derivatives.[7]Can be used to synthesize polymers and extended conjugated systems.

Key Reaction Classes: A Deeper Dive

3.1. Intramolecular Cyclization of 1-(2-Ethynylphenyl)ethanone

A hallmark of the reactivity of the ortho isomer is its propensity to undergo intramolecular cyclization. Under acidic or metal-catalyzed conditions, the acetyl group can participate in a reaction with the neighboring ethynyl group to form substituted indenones.[7] This transformation is a powerful tool for the synthesis of polycyclic aromatic compounds.

G reactant 1-(2-Ethynylphenyl)ethanone intermediate Intermediate reactant->intermediate H+ or Metal Catalyst product Indenone Derivative intermediate->product Cyclization

Caption: Generalized workflow for the intramolecular cyclization of 1-(2-ethynylphenyl)ethanone.

Experimental Protocol: Acid-Catalyzed Cyclization of 1-(2-Ethynylphenyl)ethanone

  • Dissolution: Dissolve 1-(2-ethynylphenyl)ethanone (1.0 eq) in a suitable solvent such as toluene or dioxane.

  • Acid Addition: Add a strong acid catalyst, for example, sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), to the solution.

  • Heating: Heat the reaction mixture to a temperature ranging from 80°C to 120°C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench by carefully adding it to ice-water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

3.2. Intermolecular Reactions of 1-(4-Ethynylphenyl)ethanone

The sterically accessible ethynyl group of the para isomer makes it an ideal substrate for a variety of intermolecular reactions, most notably Sonogashira coupling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[8][9][10]

3.2.1. Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[11][12][13] 1-(4-Ethynylphenyl)ethanone is an excellent substrate for this reaction, allowing for the synthesis of a wide array of substituted alkynes.

G reactant1 1-(4-Ethynylphenyl)ethanone product Disubstituted Alkyne reactant1->product reactant2 Aryl/Vinyl Halide reactant2->product Pd Catalyst, Cu(I) co-catalyst, Base

Caption: Workflow for the Sonogashira coupling of 1-(4-ethynylphenyl)ethanone.

Experimental Protocol: Sonogashira Coupling of 1-(4-Ethynylphenyl)ethanone

  • Inert Atmosphere: To a dried Schlenk flask, add 1-(4-ethynylphenyl)ethanone (1.0 eq), the aryl/vinyl halide (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) until the starting materials are consumed, as monitored by TLC or GC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

3.2.2. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly reliable and versatile method for the formation of 1,4-disubstituted 1,2,3-triazoles.[8][9][10] The unhindered alkyne of 1-(4-ethynylphenyl)ethanone readily participates in this reaction, making it a valuable tool for bioconjugation, materials science, and drug discovery.

Experimental Protocol: CuAAC Reaction with 1-(4-Ethynylphenyl)ethanone

  • Reactant Mixture: In a vial, dissolve 1-(4-ethynylphenyl)ethanone (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system, often a mixture of t-butanol and water.

  • Copper Source: Add a copper(II) sulfate (CuSO₄) solution (e.g., 1-5 mol%).

  • Reducing Agent: Add a freshly prepared solution of a reducing agent, such as sodium ascorbate (e.g., 10-20 mol%), to generate the active Cu(I) catalyst in situ.[14]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The product can often be purified by recrystallization or column chromatography.

Conclusion

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Liang, Y., Xie, Y., & Li, J. (2007). A convenient copper-free Sonogashira coupling reaction of aryl iodides with terminal acetylenes. Tetrahedron, 63(20), 4259-4262. [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Eaborn, C., & Walton, D. R. M. (1965). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. Journal of the Chemical Society B: Physical Organic, 753-755. [Link]

  • Analysis of the Electron Withdrawing Capability of Acetylene Groups for Promoting Nucleophilic Aromatic Substitution. Digital Commons @ Colby. [Link]

  • 1, 2 vs 1, 4 Nucleophilic Additions. YouTube. [Link]

  • Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station. [Link]

  • Possible mechanism for intramolecular cyclization of 2-alkynylarylketones. ResearchGate. [Link]

  • 10.6: Electrophilic Addition Reactions of Alkynes. Chemistry LibreTexts. [Link]

  • Electrophilic Addition - 1,2 versus 1,4. OpenOChem Learn. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]

  • The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PubMed Central. [Link]

  • Electronic effect on the regioselectivity in the ring opening of para-substituted phenyloxiranes by acetylides. ResearchGate. [Link]

  • Substituent Effects. La Salle University. [Link]

  • Electrophilic aromatic directing groups. Wikipedia. [Link]

  • nucleophiles that do 1,2- or 1,4-additions. YouTube. [Link]

  • Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. AIR Unimi. [Link]

  • Efficient three-component one-pot synthesis of fully substituted pyridin-2(1H)-ones via tandem Knoevenagel condensation–ring-opening of cyclopropane–intramolecular cyclization. Chemical Communications (RSC Publishing). [Link]

  • Attempted intramolecular cyclization of 1 to 2 under acidic conditions. ResearchGate. [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. PubMed. [Link]

  • Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. ResearchGate. [Link]

  • Cascade cyclization of 1-(2-yl-3-phenylprop-2-enyl)-6-oxo-1,6-dihydropyridine-2-carbonitrile radical: Mechanistic insights from DFT study. Semantic Scholar. [Link]

  • Computational Mechanistic Study on Intramolecular Triple Cyclization of 1-Biphenylethynyl-2-phenylethynylbenzenes Giving Spiro Fluorene-Phenylenevinylenes by Dual Catalysis. ResearchGate. [Link]

Sources

Validation

Comparative Guide to Catalytic Systems for the Transformation of 1-(2-Ethynylphenyl)ethanone

In the landscape of synthetic organic chemistry, 1-(2-ethynylphenyl)ethanone stands out as a remarkably versatile building block. Its conjugated enyne motif, comprising a nucleophilic carbonyl oxygen positioned ortho to...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, 1-(2-ethynylphenyl)ethanone stands out as a remarkably versatile building block. Its conjugated enyne motif, comprising a nucleophilic carbonyl oxygen positioned ortho to an electrophilic alkyne, provides a fertile ground for intramolecular reactions. The controlled cyclization of this substrate opens a direct and atom-economical pathway to synthesize substituted indenones—a core scaffold in numerous biologically active compounds and functional materials.

This guide offers an in-depth comparison of the primary catalytic systems employed for the transformation of 1-(2-ethynylphenyl)ethanone and its close analogs. We will dissect the efficacy, mechanism, and operational considerations of gold, palladium, copper/silver, and metal-free catalytic strategies, supported by experimental data from peer-reviewed literature. Our objective is to provide researchers, chemists, and drug development professionals with the critical insights needed to select the optimal catalyst for their specific synthetic goals.

The Central Transformation: Intramolecular Cyclization to Indenones

The most prevalent and synthetically valuable reaction of 1-(2-ethynylphenyl)ethanone is its 5-exo-dig intramolecular cyclization. This transformation involves the nucleophilic attack of the carbonyl oxygen onto the catalyst-activated alkyne, leading to the formation of a five-membered ring. Subsequent rearrangement yields the stable indenone product. The choice of catalyst is paramount, as it dictates the reaction efficiency, selectivity, and functional group tolerance.

Below is a generalized workflow for this key transformation.

G cluster_workflow General Experimental Workflow A 1-(2-Ethynylphenyl)ethanone + Catalyst System B Reaction Setup (Solvent, Temp, Atmosphere) A->B Dissolution C Reaction Monitoring (TLC, GC-MS) B->C Incubation D Work-up & Purification (Quenching, Extraction, Chromatography) C->D Upon Completion E Product Characterization (NMR, HRMS) D->E Isolation

Caption: A generalized workflow for catalyst screening and product isolation.

Gold Catalysis: The Carbophilic Powerhouse

Gold(I) catalysts are renowned for their high carbophilicity, or "alkyne-philicity," making them exceptionally effective for activating C-C triple bonds towards nucleophilic attack. This property places them at the forefront of catalysts for the cyclization of 2-alkynylaryl ketones.

Mechanism and Rationale

Cationic gold(I) species, typically generated in situ from a pre-catalyst like (Ph₃P)AuCl and a silver salt activator (e.g., AgSbF₆), coordinate to the alkyne of 1-(2-ethynylphenyl)ethanone. This coordination significantly lowers the LUMO of the alkyne, rendering it highly electrophilic. The proximate carbonyl oxygen then acts as an intramolecular nucleophile, executing a 5-exo-dig cyclization. This forms a vinyl-gold intermediate, which, after protodeauration (protonolysis of the C-Au bond), releases the indenone product and regenerates the active gold catalyst.[1] This catalytic cycle is highly efficient, often requiring very low catalyst loadings (0.5–5 mol%).

G cluster_mech Simplified Gold-Catalyzed Cyclization Mechanism A Substrate + [L-Au]⁺ B π-Alkyne Complex (Activation) A->B Coordination C Oxonium Intermediate (5-exo-dig cyclization) B->C Intramolecular Attack D Vinyl-Gold Species C->D Rearrangement E Indenone Product D->E Protodeauration (+ H⁺, -[L-Au]⁺) F [L-Au]⁺ (Regenerated Catalyst)

Caption: The catalytic cycle for gold(I)-mediated indenone synthesis.

Performance Data

Gold catalysts consistently provide excellent to quantitative yields for the cyclization of 2-alkynyl carbonyl compounds.[2][3] The reactions proceed under mild conditions and are typically very clean.

Catalyst SystemSolventTemp (°C)TimeYield (%)Reference
IPrAuCl / AgSbF₆ (1 mol%)DCE8010 min>99[3]
(Ph₃P)AuCl / AgOTf (0.5 mol%)CH₂Cl₂RT1 h98[1]
(Ph₃P)AuCl / AgNTf₂ (0.05 mol%)CH₂Cl₂RT1 h98[1]
(Note: Data is for closely related 2-alkynyl carbonyl substrates, demonstrating the high efficacy of gold catalysis in this transformation.)

Palladium Catalysis: Versatility in Functionalization

Palladium catalysts, while also effective, offer a different mechanistic paradigm that can be exploited to introduce additional functionality into the indene core. Instead of solely promoting cyclization, palladium can orchestrate tandem reactions involving external nucleophiles.

Mechanism and Rationale

A common pathway involves the trans-nucleopalladation of the alkyne, where a nucleophile (e.g., acetate, halide) and the Pd(II) center add across the triple bond.[4] This is followed by an intramolecular conjugate addition of the resulting vinyl-palladium species onto the ketone. The cycle is completed by protonolysis of the carbon-palladium bond, yielding a 3-functionalized indene product. This approach provides a powerful tool for diversification.[4] Alternatively, Pd(II) can catalyze tandem reactions with nucleophiles like indoles to produce more complex indanone structures.[5]

Performance Data

Palladium catalysis is particularly advantageous when the goal is not the simple indenone but a more decorated analogue. Yields are generally good to high, though reaction conditions can be more demanding than with gold.

Catalyst SystemNucleophile/AdditiveSolventTemp (°C)Time (h)Product TypeYield (%)Reference
Pd(OAc)₂ (10 mol%)LiOAc·2H₂OAcetonitrile80243-Acetoxyindene81[4]
PdCl₂(MeCN)₂ (10 mol%)LiClAcetonitrile80243-Chloroindene91[4]
Pd(OAc)₂ (10 mol%)IndoleDioxane10012Indole-Indanone82[5]
(Note: Data is for o-alkynylbenzylidene ketones and aldehydes, which are structurally analogous to 1-(2-ethynylphenyl)ethanone.)

Copper and Silver Catalysis: Cost-Effective Alternatives

Copper and silver catalysts represent more economical choices and are effective for a range of cyclization reactions, though they may require specific conditions or co-catalysts to achieve high efficiency.

Mechanism and Rationale
  • Silver(I) Catalysis: Similar to gold, silver(I) is carbophilic and can activate the alkyne towards intramolecular nucleophilic attack.[6] It is often used as a co-catalyst with gold but can promote cyclizations independently, such as in Ficini-type [2+2] cycloadditions of related enone-ynamide systems.[7][8]

  • Copper(I) Catalysis: Copper(I) salts like CuI can catalyze cascade reactions of ortho-alkynyl arylketones.[9] The mechanism can be complex, but a key step involves the coordination of Cu(I) to the carbonyl oxygen, enhancing its nucleophilicity for the initial condensation or cyclization step.[10]

Performance Data

These catalysts are effective for a variety of substrates, often leading to complex heterocyclic products through cascade sequences.

Catalyst SystemSubstrate TypeSolventTemp (°C)Yield (%)Reference
AgOAc (5 mol%)Alkynyl TetrazoleCH₂Cl₂RT94[6]
AgNTf₂ (20 mol%)Ynamide-EnoneCH₂Cl₂4085[8]
CuI (20 mol%)Arylsulfonylhydrazone of o-alkynyl arylketoneDioxane11086[9]
CuI (10 mol%)2-alkynylanilineToluene10085[11]

Metal-Free Conditions: The Green Chemistry Approach

Driven by the principles of sustainable chemistry, metal-free protocols have emerged as viable alternatives. These reactions typically rely on strong bases or simply the presence of water to promote the cyclization.

Mechanism and Rationale

In base-catalyzed systems (e.g., using Cs₂CO₃), the reaction is believed to proceed via a conjugate addition mechanism, although the exact pathway can vary.[12] For water-assisted reactions, water may act as a proton shuttle, facilitating the tautomerization and cyclization steps under thermal conditions.[13] These methods avoid the cost and toxicity associated with transition metals.

Performance Data

While potentially less efficient than the best metal-catalyzed systems, metal-free methods offer a simple and environmentally benign route to indenones and related heterocycles with good to excellent yields for suitable substrates.

Catalyst/MediatorSolventTemp (°C)Time (h)Yield (%)Reference
Cs₂CO₃ (20 mol%)DMSO801295[12]
Water (2 equiv.)Dioxane1202485[13]
(Note: Data is for related 2-ynylphenols and 2-alkynylarylketones.)

Featured Experimental Protocols

Protocol 1: Gold-Catalyzed Cyclization (High Efficiency)

This protocol is adapted from highly efficient gold-catalyzed reactions of analogous substrates.[1][3]

  • To a flame-dried Schlenk tube under an argon atmosphere, add 1-(2-ethynylphenyl)ethanone (1.0 mmol, 1.0 equiv).

  • Add dry 1,2-dichloroethane (DCE) (5.0 mL).

  • In a separate vial, prepare the catalyst solution by dissolving IPrAuCl (0.01 mmol, 1 mol%) and AgSbF₆ (0.01 mmol, 1 mol%) in DCE (1.0 mL).

  • Add the catalyst solution to the substrate solution dropwise with stirring.

  • Heat the reaction mixture to 80 °C and monitor by TLC. The reaction is typically complete within 10-30 minutes.

  • Upon completion, cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by flash column chromatography (hexanes/ethyl acetate) to afford the pure indenone product.

Protocol 2: Metal-Free Base-Catalyzed Cyclization (Green Approach)

This protocol is based on methods developed for related 2-ynylphenols.[12]

  • To a round-bottom flask, add 1-(2-ethynylphenyl)ethanone (1.0 mmol, 1.0 equiv) and cesium carbonate (Cs₂CO₃) (0.2 mmol, 20 mol%).

  • Add dimethyl sulfoxide (DMSO) (5.0 mL).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion (typically 12-24 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired indenone.

Conclusion and Recommendations

The choice of catalyst for reactions of 1-(2-ethynylphenyl)ethanone is fundamentally tied to the desired outcome, cost, and environmental considerations.

  • For highest efficiency and yield in synthesizing simple indenones , gold(I) catalysis is the undisputed champion.[1][3] Its low catalyst loading, mild conditions, and rapid reaction times make it ideal for routine synthesis and scale-up.

  • For the synthesis of functionalized indene derivatives , palladium(II) catalysis offers unmatched versatility, enabling the incorporation of various nucleophiles in a single tandem step.[4][5]

  • For cost-effective synthesis or when exploring complex cascade reactions , copper(I) and silver(I) catalysts are strong contenders, providing access to a diverse range of heterocyclic products.[6][9]

  • For applications where metal contamination is a critical concern or when prioritizing sustainability , metal-free base-catalyzed methods provide a simple and green alternative, often with very good results.[12][13]

By understanding the distinct mechanistic pathways and performance characteristics of each catalytic system, researchers can strategically harness the reactivity of 1-(2-ethynylphenyl)ethanone to achieve their synthetic objectives with precision and efficiency.

References

  • National Institutes of Health

  • Semantic Scholar

  • PubMed

  • PubMed

  • PubMed

  • American Chemical Society

  • PubMed

  • PubMed

  • National Institutes of Health

  • PubMed

  • Royal Society of Chemistry

  • Organic Chemistry Portal

  • Royal Society of Chemistry

  • Organic Chemistry Portal

  • PubMed

  • PubMed

  • PubMed

  • PubMed

  • National Institutes of Health

  • National Institutes of Health

  • ResearchGate

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Methylquinoline: Validating a Modern Route via 1-(2-Ethynylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast range of pharmaceuticals, including the renowned ant...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast range of pharmaceuticals, including the renowned antimalarial drug quinine and modern anticancer agents.[1][2] The enduring importance of this heterocycle necessitates the continuous development and validation of efficient, safe, and versatile synthetic routes. This guide provides an in-depth technical comparison of a modern synthetic approach to 2-methylquinoline, a fundamental quinoline derivative, starting from 1-(2-ethynylphenyl)ethanone. We will objectively evaluate this pathway against two of the most established and historically significant alternatives: the Friedländer Synthesis and the Doebner-von Miller Reaction.

This analysis is structured to provide not just procedural steps, but the causal logic behind experimental choices, offering field-proven insights into the advantages and limitations of each route.

Comparative Overview of Synthetic Strategies

The selection of a synthetic pathway is a critical decision in any chemical campaign, balancing factors such as precursor availability, reaction efficiency, scalability, safety, and environmental impact. The three routes to 2-methylquinoline evaluated here represent distinct strategic approaches to assembling the quinoline core.

G cluster_0 Decision Point: Choose Synthetic Route cluster_1 Route 1: Intramolecular Cyclization cluster_2 Route 2: Friedländer Synthesis cluster_3 Route 3: Doebner-von Miller Reaction start Target: 2-Methylquinoline route1_start 1-(2-Ethynylphenyl)ethanone + Ammonia Source start->route1_start route2_start 2-Aminoacetophenone + Acetone start->route2_start route3_start Aniline + Crotonaldehyde start->route3_start route1_process Base-Catalyzed Intramolecular Annulation route1_start->route1_process Convergent & Modern end_product 2-Methylquinoline route1_process->end_product route2_process Acid/Base Catalyzed Intermolecular Condensation route2_start->route2_process Classic & High-Yielding route2_process->end_product route3_process Strong Acid Catalyzed [4+2] Type Cyclization route3_start->route3_process Classic & One-Pot route3_process->end_product

Caption: High-level comparison of the three synthetic workflows to 2-methylquinoline.

Route 1 (Proposed): Base-Catalyzed Cyclization of 1-(2-Ethynylphenyl)ethanone

This modern approach leverages a highly convergent design, where the key precursor, 1-(2-ethynylphenyl)ethanone, contains both the benzene ring and the two carbon atoms (C2 and C3) required for the new pyridine ring. The synthesis is completed by an intramolecular cyclization reaction upon introduction of a nitrogen source.

Causality and Mechanistic Insight

The driving force of this reaction is the formation of a stable aromatic quinoline system. The mechanism proceeds via a tandem sequence:

  • Imine/Enamine Formation: The nitrogen source, typically ammonia (often from an ammonium salt), first condenses with the ketone carbonyl to form an imine or, more likely, its tautomeric enamine. This step transforms the carbonyl oxygen into a nitrogen nucleophile.

  • Intramolecular Cyclization (Annulation): The crucial step is a 5-exo-dig cyclization, where the enamine nitrogen attacks the proximal alkyne. This type of cyclization is kinetically favored.

  • Tautomerization: The resulting non-aromatic intermediate rapidly tautomerizes to furnish the final, thermodynamically stable 2-methylquinoline product.

The use of a base is critical to facilitate the deprotonation steps and promote the initial condensation and subsequent tautomerization.

G start 1-(2-Ethynylphenyl)ethanone + NH4OAc step1 Imine/Enamine Formation start->step1 Base, Heat step2 Intramolecular 5-exo-dig Cyclization step1->step2 Nucleophilic Attack on Alkyne step3 Tautomerization step2->step3 Proton Transfer product 2-Methylquinoline step3->product Aromatization

Caption: Workflow for the synthesis of 2-methylquinoline via intramolecular cyclization.

Experimental Protocol: Validation Synthesis
  • Materials: 1-(2-Ethynylphenyl)ethanone (1 mmol, 144.2 mg), Ammonium acetate (5 mmol, 385.4 mg), Ethanol (10 mL).

  • Procedure:

    • To a 25 mL round-bottom flask equipped with a reflux condenser, add 1-(2-ethynylphenyl)ethanone and ammonium acetate.

    • Add ethanol as the solvent and stir the mixture.

    • Heat the reaction mixture to reflux (approx. 80°C) for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (15 mL) and then brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.

    • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate gradient) to yield pure 2-methylquinoline.

Route 2 (Alternative): The Friedländer Synthesis

The Friedländer synthesis is arguably one of the most reliable and versatile methods for preparing quinolines.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] For 2-methylquinoline, this translates to the reaction between 2-aminoacetophenone and acetone.

Causality and Mechanistic Insight

The reaction can be catalyzed by either acids or bases and is believed to proceed via one of two pathways:[4]

  • Pathway A (Aldol First): An initial aldol condensation between 2-aminoacetophenone and acetone, followed by cyclodehydration where the amino group attacks the newly formed carbonyl to form an imine, leading to the quinoline.

  • Pathway B (Schiff Base First): Formation of a Schiff base (imine) between the amino group and acetone, followed by an intramolecular aldol-type condensation to close the ring.

In both cases, the final step is a dehydration that results in the aromatic quinoline ring. The choice of catalyst can influence which pathway is favored and helps to drive the multiple condensation/dehydration steps to completion.

G start 2-Aminoacetophenone + Acetone step1 Intermolecular Condensation (Aldol or Schiff Base) start->step1 Acid or Base Catalyst step2 Intramolecular Cyclization step1->step2 Ring Closure step3 Dehydration step2->step3 Elimination of H2O product 2-Methylquinoline step3->product Aromatization

Caption: Workflow for the Friedländer synthesis of 2-methylquinoline.

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis
  • Materials: 2-Aminoacetophenone (1 mmol, 135.2 mg), Acetone (5 mL, excess), p-Toluenesulfonic acid (p-TsOH) (0.1 mmol, 17.2 mg), Toluene (5 mL).

  • Procedure:

    • In a round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine 2-aminoacetophenone, acetone, p-TsOH, and toluene.

    • Heat the mixture to reflux (approx. 110-120°C). Water formed during the reaction will be collected in the Dean-Stark trap.

    • Continue refluxing for 4-6 hours, monitoring by TLC.

    • Once the reaction is complete, cool the flask to room temperature.

    • Wash the reaction mixture with a 1 M NaOH solution (10 mL) to neutralize the acid catalyst.

    • Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography or distillation to obtain 2-methylquinoline.

Route 3 (Alternative): The Doebner-von Miller Reaction

This is a classic name reaction that builds the quinoline ring from simpler, non-functionalized anilines.[6] To synthesize 2-methylquinoline, aniline is reacted with crotonaldehyde (an α,β-unsaturated aldehyde).[7]

Causality and Mechanistic Insight

The reaction is conducted under harsh, strongly acidic conditions (e.g., HCl or H₂SO₄). The mechanism is complex and still debated, but is generally understood to involve:[2][6]

  • Michael Addition: The aniline nitrogen acts as a nucleophile and undergoes a 1,4-conjugate addition to the crotonaldehyde.

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic attack on the aniline ring.

  • Dehydration and Oxidation: A series of dehydration and oxidation steps occur to form the final aromatic quinoline. An oxidizing agent, sometimes an arsenic compound in older procedures or simply air in modern variations, is required for the final aromatization step.

A significant drawback of this method is the tendency of the α,β-unsaturated aldehyde to polymerize under the strong acid conditions, leading to tar formation and often low yields.[2][8]

G start Aniline + Crotonaldehyde step1 Conjugate (Michael) Addition start->step1 Strong Acid (e.g., HCl) step2 Electrophilic Cyclization step1->step2 Intramolecular Attack step3 Dehydration & Oxidation step2->step3 Aromatization Sequence product 2-Methylquinoline step3->product

Caption: Workflow for the Doebner-von Miller synthesis of 2-methylquinoline.

Experimental Protocol: Doebner-von Miller Synthesis
  • Materials: Aniline (1.0 eq), 6 M Hydrochloric acid, Crotonaldehyde (1.2 eq), Toluene, Concentrated Sodium Hydroxide solution.

  • Procedure: [8]

    • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.

    • In a separate addition funnel, dissolve crotonaldehyde in toluene.

    • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours. This slow addition is crucial to minimize polymerization.

    • After the addition is complete, continue to reflux for an additional 4-6 hours.

    • Allow the mixture to cool to room temperature. It will likely be a dark, viscous mixture.

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is strongly basic. Caution: Exothermic reaction.

    • Extract the product with dichloromethane or ethyl acetate (3 x 50 mL). The tarry byproducts often complicate this step.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification is often challenging. Steam distillation is a classic method to separate the volatile 2-methylquinoline from non-volatile tars. Alternatively, filtration through a plug of silica gel followed by column chromatography may be effective.[8]

Performance Comparison and Data Summary

The choice between these routes depends heavily on the specific priorities of the researcher or development team. The following table provides a clear, objective comparison of key performance indicators.

ParameterRoute 1: Intramolecular Cyclization Route 2: Friedländer Synthesis Route 3: Doebner-von Miller Reaction
Starting Materials 1-(2-Ethynylphenyl)ethanone, NH₄OAc2-Aminoacetophenone, AcetoneAniline, Crotonaldehyde
Precursor Complexity More complex, requires prior synthesisModerately complexSimple, commodity chemicals
Reaction Conditions Moderate (Reflux in EtOH, ~80°C)Moderate (Reflux in Toluene, ~110°C)Harsh (Strong acid, Reflux)
Typical Yield Good to Excellent (Est. 70-90%)Excellent (Often >90%)[9]Low to Moderate (18-37%)[10]
Reaction Time 6-8 hours4-6 hours5-8 hours
Key Advantages High convergency, clean reaction profileHigh yields, reliable, well-understoodInexpensive starting materials
Key Disadvantages Requires synthesis of the starting alkyneStarting material more expensive than anilineSignificant tar formation, low yields, difficult purification[8]
Green Chemistry Good atom economy in the final stepGood, uses a catalystPoor, significant byproduct/waste (tar)
Safety Concerns Standard laboratory hazardsStandard laboratory hazardsHarsh acid, exothermic neutralization, potential for runaway polymerization

Conclusion and Recommendation

This comparative guide validates the synthetic route to 2-methylquinoline from 1-(2-ethynylphenyl)ethanone as a strong and viable modern alternative to classical methods.

  • For high-efficiency, cleanliness, and predictability, the Friedländer Synthesis (Route 2) remains the gold standard. Its high yields and reliable nature make it ideal for targeted synthesis where the 2-aminoaryl ketone precursor is readily available or easily synthesized.[5]

  • The Doebner-von Miller Reaction (Route 3), while historically important, presents significant practical challenges. Its reliance on harsh conditions, propensity for tar formation, and consequently low yields and difficult purifications make it less suitable for modern drug development and scale-up operations where efficiency and reproducibility are paramount.[2][8]

  • The proposed Intramolecular Cyclization (Route 1) offers a highly elegant and convergent strategy. While it shifts the synthetic effort to the preparation of the 1-(2-ethynylphenyl)ethanone precursor, the final ring-forming step is clean and efficient. This route is particularly attractive in diversity-oriented synthesis, where variations on the ethynylphenyl ketone core could rapidly lead to a library of substituted quinolines. Its favorable reaction profile makes it a compelling option for researchers seeking to avoid the harsh conditions and purification issues of the Doebner-von Miller reaction.

Ultimately, the validation of this route confirms that for constructing the 2-methylquinoline scaffold, both the modern intramolecular approach and the classic Friedländer synthesis offer superior performance and practicality compared to the Doebner-von Miller reaction.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved January 12, 2026, from [Link]

  • Abreu, A. R., et al. (2016). Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering. [Link]

  • Grover, T., Singh, N., & Vaja, M. (2023). Insights into Quinoline in Context of Conventional versus Green Synthesis. Current Organic Chemistry. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules. [Link]

  • Abreu, A. R., et al. (2016). Synthesis of Quinolines: A Green Perspective. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved January 12, 2026, from [Link]

  • Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Intramolecular cyclization of various 2-alkynylarylketones. Retrieved January 12, 2026, from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. [Link]

  • Scribd. (n.d.). Quinoline Synthesis. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2018). What is the complete procedure for Doebner-von miller reaction? Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 12, 2026, from [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. National Center for Biotechnology Information. [Link]

Sources

Validation

A Comparative Guide to the Reaction Kinetics of Ortho-, Meta-, and Para-Ethynylacetophenones: A Methodological Approach

This guide provides a comprehensive framework for conducting a comparative study of the reaction kinetics of ortho-, meta-, and para-ethynylacetophenones. In the absence of directly comparable kinetic data in the current...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting a comparative study of the reaction kinetics of ortho-, meta-, and para-ethynylacetophenones. In the absence of directly comparable kinetic data in the current literature, we present a detailed experimental protocol and theoretical background to enable researchers, scientists, and drug development professionals to perform such a study. The focus is on understanding the influence of isomeric substitution on the reactivity of the ethynyl group, a crucial aspect for the controlled synthesis of complex organic molecules.

Introduction: The Significance of Isomeric Effects in Reaction Kinetics

Ethynylacetophenones are versatile building blocks in organic synthesis, featuring two reactive functional groups: a terminal alkyne and a ketone. The relative positions of these groups on the aromatic ring—ortho (1,2), meta (1,3), or para (1,4)—profoundly influence the molecule's electronic properties and steric environment. Consequently, the kinetics of reactions involving either the ethynyl or the acetyl group are expected to vary significantly among these isomers. A systematic study of these kinetic differences is essential for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways. This guide proposes a robust methodology for such a comparative investigation, using the Sonogashira coupling as a model reaction.

Theoretical Background: Predicting Reactivity Trends

The reactivity of the ethynyl group in ethynylacetophenones is governed by the electronic effects of the acetyl group and its position on the benzene ring. The acetyl group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and the resonance delocalization of the pi electrons in the carbonyl group.[1] This electron-withdrawing nature affects the electron density of the aromatic ring and, by extension, the acidity and reactivity of the ethynyl proton.

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants.[2] The substituent constant, σ, is a measure of the electronic effect of a substituent. For the acetyl group, the Hammett constants are positive, indicating its electron-withdrawing nature (σ_m = 0.37, σ_p = 0.50).[3]

  • Para-ethynylacetophenone: The acetyl group is in the para position, exerting a strong electron-withdrawing effect through both induction and resonance. This is expected to increase the acidity of the terminal alkyne's proton, potentially accelerating reactions that involve its deprotonation, such as the Sonogashira coupling.[4]

  • Meta-ethynylacetophenone: In the meta position, the acetyl group's electron-withdrawing effect is primarily inductive.[1] This effect is generally weaker than the combined inductive and resonance effects in the para isomer. Therefore, the reactivity of the meta isomer is predicted to be intermediate between the ortho and para isomers.

  • Ortho-ethynylacetophenone: The ortho isomer introduces steric hindrance due to the proximity of the acetyl and ethynyl groups. This steric effect can hinder the approach of reactants and catalysts, potentially leading to a slower reaction rate compared to the meta and para isomers, despite the electronic effects.

Based on these considerations, the expected order of reactivity in a Sonogashira coupling, which is sensitive to both electronic and steric factors, would be:

Para > Meta > Ortho

This hypothesis can be tested experimentally using the methodology outlined below.

Proposed Experimental Design for a Comparative Kinetic Study

To empirically determine the reaction kinetics of the three isomers, a well-controlled experimental setup is required. The Sonogashira coupling is an excellent choice for this study as it is a widely used and well-understood reaction that directly involves the terminal alkyne.[5][6]

Model Reaction: Sonogashira Coupling

The proposed reaction is the palladium- and copper-catalyzed cross-coupling of each ethynylacetophenone isomer with an aryl halide (e.g., iodobenzene).

Experimental Workflow

The overall workflow for the kinetic study is depicted in the following diagram:

G cluster_prep Preparation cluster_run Kinetic Run (for each isomer) cluster_analysis Data Analysis prep_reactants Prepare stock solutions of: - Ethynylacetophenone isomers - Iodobenzene - Catalysts (Pd & Cu) - Base (e.g., triethylamine) initiate_reaction Initiate reaction by adding catalysts to the reactant mixture in the reactor prep_reactants->initiate_reaction prep_instrument Set up and equilibrate temperature-controlled reactor and UV-Vis spectrophotometer prep_instrument->initiate_reaction monitor_reaction Monitor the reaction progress by acquiring UV-Vis spectra at regular time intervals initiate_reaction->monitor_reaction process_data Extract absorbance data at a specific wavelength vs. time monitor_reaction->process_data determine_rate Determine the initial reaction rate (Method of Initial Rates) process_data->determine_rate calculate_constants Calculate the rate constant (k) for each isomer determine_rate->calculate_constants

Caption: Proposed experimental workflow for the comparative kinetic study.

Detailed Experimental Protocol

This protocol describes how to monitor the reaction kinetics using UV-Vis spectroscopy, which is a common and effective method for tracking the concentration of reactants or products over time.[7][8]

Materials and Equipment:

  • Ortho-, meta-, and para-ethynylacetophenone

  • Iodobenzene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (base and solvent)

  • Degassed solvent (e.g., THF or DMF)

  • Temperature-controlled batch reactor with a stirring mechanism[9]

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder[10]

  • Quartz cuvettes

  • Standard laboratory glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of known concentrations for each ethynylacetophenone isomer, iodobenzene, the palladium catalyst, copper(I) iodide, and triethylamine in the chosen degassed solvent.

  • Instrument Setup:

    • Set the temperature of the batch reactor and the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25°C). Allow the instruments to equilibrate.[7]

  • Kinetic Run (to be performed for each isomer):

    • In the temperature-controlled reactor, combine the stock solutions of the ethynylacetophenone isomer, iodobenzene, and triethylamine.

    • Initiate the reaction by adding the palladium catalyst and copper(I) iodide stock solutions. Start a timer immediately.

    • At regular time intervals (e.g., every 30 seconds), withdraw a small aliquot of the reaction mixture, dilute it appropriately with the solvent, and transfer it to a quartz cuvette.

    • Immediately measure the UV-Vis spectrum of the sample. The disappearance of the ethynylacetophenone or the appearance of the product can be monitored at a characteristic wavelength where there is a significant change in absorbance.[8]

  • Data Collection:

    • Record the absorbance at the chosen wavelength as a function of time for a duration sufficient to observe a significant change in concentration.

Kinetic Analysis

The collected data will be analyzed using the method of initial rates to determine the reaction order and the rate constant for each isomer.

  • Determine Initial Rates:

    • Plot absorbance versus time for each kinetic run.

    • The initial rate of the reaction is the absolute value of the slope of the tangent to the curve at time t=0.

  • Determine Reaction Orders:

    • To determine the order of the reaction with respect to each reactant (ethynylacetophenone and iodobenzene), a series of experiments should be conducted where the initial concentration of one reactant is varied while the others are kept constant.

  • Calculate Rate Constants:

    • Once the reaction orders are determined, the rate constant (k) for each isomer can be calculated from the rate law equation: Rate = k[Ethynylacetophenone]ⁿ[Iodobenzene]ᵐ where n and m are the reaction orders.

Data Presentation and Interpretation

The quantitative data obtained from the kinetic studies should be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical Kinetic Data for the Sonogashira Coupling of Ethynylacetophenone Isomers

IsomerInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
OrthoExperimental ValueExperimental Value
MetaExperimental ValueExperimental Value
ParaExperimental ValueExperimental Value

The interpretation of these results should be linked back to the theoretical predictions based on electronic and steric effects. A higher rate constant for the para isomer would support the hypothesis that the strong electron-withdrawing effect of the acetyl group in this position enhances the reactivity of the alkyne. A lower rate constant for the ortho isomer would suggest that steric hindrance is a dominant factor in its reactivity.

Visualization of the Reaction Mechanism

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

G pd0 Pd(0)L₂ pd_complex1 Oxidative Addition pd0->pd_complex1 pd_intermediate1 Ar-Pd(II)-X L₂ pd_complex1->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-C≡CR L₂ transmetalation->pd_intermediate2 cu_catalyst CuX transmetalation->cu_catalyst reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-C≡CR reductive_elimination->product aryl_halide Ar-X aryl_halide->pd_complex1 alkyne_activation Alkyne Activation cu_catalyst->alkyne_activation cu_acetylide Cu-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation base Base base->alkyne_activation alkyne R-C≡CH alkyne->alkyne_activation lab_pd Palladium Cycle lab_cu Copper Cycle

Caption: Generalized mechanism for the Sonogashira coupling reaction.

Conclusion

This guide provides a comprehensive, albeit theoretical, framework for a comparative study of the reaction kinetics of ortho-, meta-, and para-ethynylacetophenones. By following the proposed experimental protocol, researchers can obtain valuable quantitative data on the influence of isomerism on reactivity. Such data is crucial for advancing our understanding of structure-reactivity relationships and for the rational design of synthetic strategies in medicinal chemistry and materials science.

References

  • Fiveable. Experimental Methods in Chemical Kinetics. Retrieved from: [Link][9]

  • Chemistry LibreTexts. 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021-02-21). Retrieved from: [Link]

  • University of Kansas. New Kinetics Experiment for Undergraduate Chemical Engineering Laboratory. Retrieved from: [Link][10]

  • OpenStax. 16.4 Substituent Effects in Electrophilic Substitutions. (2023-09-20). Retrieved from: [Link][11]

  • Chemistry LibreTexts. 18.6: Substituent Effects on the EAS Reaction. (2020-05-30). Retrieved from: [Link]

  • Scribd. AP01 Measurement of Reaction Kinetics by UV Visible Spectroscopy. Retrieved from: [Link][8]

  • Chemistry Steps. Ortho, Para, Meta. Retrieved from: [Link][1]

  • Chemistry LibreTexts. 17.7: Experimental methods of chemical kinetics. (2022-02-20). Retrieved from: [Link]

  • Agilent. Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Retrieved from: [Link][12]

  • Chemistry LibreTexts. 1: Chemical Kinetics - The Method of Initial Rates (Experiment). (2021-09-22). Retrieved from: [Link]

  • National Center for Biotechnology Information. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. Retrieved from: [Link][13]

  • Montgomery College. A Kinetics Experiment The Rate of a Chemical Reaction: A Clock Reaction Andrea Deoudes. (2010-02-02). Retrieved from: [Link][14]

  • ResearchGate. Range of validity of the Hammett equation: Acidity of substituted ethynylbenzenes. Retrieved from: [Link][4]

  • Wikipedia. Sonogashira coupling. Retrieved from: [Link][5]

  • Michigan State University. Unit 4: Free Energy Relationships. Retrieved from: [Link][15]

  • National Center for Biotechnology Information. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from: [Link][16]

  • Wikipedia. Hammett equation. Retrieved from: [Link][2]

  • Royal Society of Chemistry. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from: [Link][17]

  • Stenutz. Hammett substituent constants. Retrieved from: [Link][3]

  • Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. Retrieved from: [Link][18]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from: [Link][6]

  • ScienceDirect. Mechanistic analysis of diverse click reactions along with their applications. Retrieved from: [Link][19]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from: [Link][20]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). Retrieved from: [Link]

  • ResearchGate. Kinetic plot of the Sonogashira reaction of iodobenzene with.... Retrieved from: [Link][21]

  • SciSpace. Kinetics of the Hydration of Ethylene Oxide in the Presence of Heterogeneous Catalyst. Retrieved from: [Link][22]

  • Royal Society of Chemistry. Kinetics of reactions of the hydrated electron; apparent conflicts between data from pulse radiolysis and steady-state experiments. Retrieved from: [Link][23]

  • ResearchGate. Kinetics of the Hydration of Ethylene Oxide in the Presence of Heterogeneous Catalyst. Retrieved from: [Link][24]

Sources

Comparative

A Senior Application Scientist's Guide to Confirming the Molecular Weight of 1-(2-Ethynylphenyl)ethanone by Mass Spectrometry

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a compound's identity is a foundational pillar of scientific rigor. For a molecule like 1-(2-Ethynylphenyl)ethanone, a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a compound's identity is a foundational pillar of scientific rigor. For a molecule like 1-(2-Ethynylphenyl)ethanone, a versatile building block in organic synthesis, precise molecular weight determination is the first step in validating its structure and purity. This guide provides an in-depth comparison of mass spectrometry techniques for this purpose, grounded in practical expertise and supported by established analytical principles.

The theoretical monoisotopic mass of 1-(2-Ethynylphenyl)ethanone (C₁₀H₈O) is 144.057515 Da, a value that serves as our benchmark for experimental validation.[1] This guide will explore the optimal methodologies to confidently confirm this mass, weighing the strengths and limitations of each approach.

The Primary Workhorse: Gas Chromatography-Mass Spectrometry (GC-MS)

For a relatively small, volatile, and thermally stable organic molecule like 1-(2-Ethynylphenyl)ethanone, Gas Chromatography-Mass Spectrometry (GC-MS) is often the analytical method of choice.[2][3] It combines the powerful separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry.[4]

The "Hard" Ionization Approach: Electron Ionization (EI)

Electron Ionization (EI) is the most common ionization technique used in GC-MS.[5] In this process, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺•).[6]

Why EI is a good starting point:

  • Reproducibility: EI spectra are highly consistent and can be compared against extensive, standardized libraries like the NIST database for rapid identification.

  • Structural Information: The high energy of EI causes the molecular ion to fragment in a predictable manner. This fragmentation pattern is a molecular fingerprint, offering valuable structural clues that complement the molecular weight data.

The Caveat of EI: A significant drawback of EI is that the high energy can cause the molecular ion to be unstable and fragment completely, resulting in a very low abundance or even absence of the M⁺• peak in the spectrum.[5] This can make unambiguous molecular weight determination challenging.

The "Soft" Ionization Alternative: Chemical Ionization (CI)

When EI fails to produce a clear molecular ion, Chemical Ionization (CI) serves as an excellent, gentler alternative within a GC-MS setup.[5] CI uses a reagent gas (like methane or ammonia) to produce ions that then react with the analyte molecule, typically through proton transfer. This results in a protonated molecule, [M+H]⁺. This process imparts much less energy to the analyte, leading to minimal fragmentation and a strong signal for the ion corresponding to the molecular weight.

An Orthogonal Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is highly effective, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) offers a powerful alternative, particularly when dealing with less volatile compounds or complex mixtures. ESI is a soft ionization technique that generates ions from a liquid solution.[7][8]

Why Consider ESI-MS?

  • Soft Ionization: ESI is exceptionally gentle, almost always producing an abundant protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with very little to no fragmentation.[7][9] This makes it ideal for unequivocally confirming the molecular weight.

  • Versatility: ESI can be used for a vast range of molecules, including those that are not suitable for GC due to low volatility or thermal instability.[10]

For a neutral molecule like 1-(2-Ethynylphenyl)ethanone, ionization in ESI is facilitated by the addition of a small amount of acid (e.g., formic acid) to the mobile phase to promote protonation, or by the presence of alkali metal salts to form adducts.[9][11]

Workflow & Decision Making

The choice of technique is guided by the sample and the information required. The following diagram illustrates a typical workflow for molecular weight confirmation.

Mass_Spectrometry_Workflow Workflow for Molecular Weight Confirmation A Sample: 1-(2-Ethynylphenyl)ethanone (Purity Check, Dissolve in Solvent) B Gas Chromatography (GC) Inlet (Vaporization) A->B GC-MS Path C Liquid Chromatography (LC) (Mobile Phase) A->C LC-MS Path D Ionization Source B->D C->D E Electron Ionization (EI) (Hard Ionization) D->E Default for GC-MS F Electrospray Ionization (ESI) (Soft Ionization) D->F Default for LC-MS G Mass Analyzer (e.g., Quadrupole, TOF) E->G F->G H Data Analysis G->H I Result: M+• at m/z 144.06 + Fragmentation Pattern H->I From EI J Result: [M+H]+ at m/z 145.06 H->J From ESI

Caption: Experimental workflow for mass spectrometry analysis.

The Gold Standard: High-Resolution Mass Spectrometry (HRMS)

For ultimate confidence and to meet publication standards in many chemical journals, High-Resolution Mass Spectrometry (HRMS) is indispensable.[12] While low-resolution instruments measure mass to the nearest whole number (e.g., 144), HRMS instruments (like Time-of-Flight (TOF) or Orbitrap analyzers) can measure mass to several decimal places.

This precision allows for the determination of the compound's elemental formula.[13] Different chemical formulas with the same nominal mass will have slightly different exact masses due to the mass defect of their constituent atoms.

Example:

  • C₁₀H₈O (1-(2-Ethynylphenyl)ethanone): Exact Mass = 144.057515

  • C₉H₆N₂ (a different possible formula): Exact Mass = 142.053098

  • C₈H₄O₃ (another possibility): Exact Mass = 148.015995

An HRMS instrument can easily distinguish between these possibilities, providing unambiguous confirmation of the elemental composition.[14] A mass measurement within 5 ppm (parts per million) of the theoretical value is typically considered confirmation of the molecular formula.[12]

Comparison of Techniques

FeatureGC-MS (EI)GC-MS (CI)LC-MS (ESI)High-Resolution MS (HRMS)
Primary Ion Observed M⁺• (Molecular Ion)[M+H]⁺[M+H]⁺, [M+Na]⁺Any of the above
Expected m/z 144.06145.07145.07, 167.05Measured to 3-4 decimal places
Fragmentation Extensive, provides structural fingerprintMinimalVery little to noneCan be induced (MS/MS)
Pros Library searchable spectra, structural dataStrong molecular ion signalBroad applicability, very gentleConfirms elemental formula
Cons Molecular ion can be weak/absentLimited structural informationCan be sensitive to matrix effectsHigher instrument cost
Best For... Initial identification and structural cluesConfirming MW when EI failsUnambiguous MW confirmationDefinitive formula confirmation

Experimental Protocols

Protocol 1: GC-MS Analysis (EI/CI)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 1-(2-Ethynylphenyl)ethanone in dichloromethane. Dilute to a final concentration of 10-50 µg/mL.

  • Instrumentation: Use a standard GC-MS system, such as an Agilent GC/MSD system, equipped with a capillary column suitable for aromatic compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).[15]

  • GC Method:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Method (EI):

    • Ion Source Temperature: 230°C

    • Ionization Energy: 70 eV

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Integrate the chromatogram to find the peak for the analyte. Examine the mass spectrum of this peak for the molecular ion at m/z 144 and compare the fragmentation pattern to library data for similar structures.[16]

  • (Optional) MS Method (CI): If the molecular ion is not observed, switch the ion source to CI mode using methane as the reagent gas and re-acquire the data. Look for the [M+H]⁺ ion at m/z 145.

Protocol 2: LC-HRMS Analysis (ESI)
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Instrumentation: Use a high-resolution LC-MS system, such as a Waters SYNAPT or Thermo Scientific Orbitrap, coupled to a UPLC/HPLC system.

  • LC Method:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS Method (Positive ESI):

    • Ion Source: ESI in positive mode.

    • Capillary Voltage: 3.0 kV.

    • Mass Range: Scan from m/z 100 to 500.

    • Resolution: Set to >20,000.

  • Data Analysis: Extract the ion chromatogram for the theoretical [M+H]⁺ ion (m/z 145.0648). Determine the exact mass from the high-resolution spectrum and calculate the mass error in ppm. A mass error of <5 ppm confirms the elemental formula C₁₀H₈O.[17]

Conclusion: A Multi-Faceted Approach to Certainty

Confirming the molecular weight of 1-(2-Ethynylphenyl)ethanone is not a one-size-fits-all process. A pragmatic approach begins with GC-MS with Electron Ionization, which provides a wealth of information including retention time, molecular mass, and a structural fingerprint from fragmentation.[5][18] Should the molecular ion prove elusive, switching to a softer ionization method like Chemical Ionization or employing the orthogonal technique of LC-ESI-MS will yield an unambiguous molecular weight.[9]

For the highest level of scientific confidence required in drug development and for publication, High-Resolution Mass Spectrometry is the definitive tool.[14] It moves beyond simple weight confirmation to provide the exact elemental formula, leaving no doubt as to the identity of the synthesized molecule.[13] By understanding the strengths and applications of each technique, researchers can design a self-validating analytical strategy that ensures data integrity and accelerates scientific discovery.

References

  • Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes - ACS Publications . American Chemical Society. Available at: [Link]

  • Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax . OpenStax. Available at: [Link]

  • Mass Spectrometry - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Applications of electrospray ionization mass spectrometry to neutral organic molecules including fullerenes - PubMed . National Library of Medicine. Available at: [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis - TIGP . Taiwan International Graduate Program. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PubMed Central . National Institutes of Health. Available at: [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci . ZefSci. Available at: [Link]

  • Electrospray ionization - Wikipedia . Wikipedia. Available at: [Link]

  • High-Resolution Mass Spectrometry Can Reveal Molecular Formulas - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Intro to Mass Spectrometry - Organic Chemistry at CU Boulder . University of Colorado Boulder. Available at: [Link]

  • Formula determination by high resolution mass spectrometry - YouTube . YouTube. Available at: [Link]

  • Highly Accurate Chemical Formula Prediction Tool Utilizing High-Resolution Mass Spectra, MS/MS Fragmentation, Heuristic Rules, and Isotope Pattern Matching | Request PDF - ResearchGate . ResearchGate. Available at: [Link]

  • Determination of the Molecular Formula by High Resolution Mass Spectrometry - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Gas chromatography–mass spectrometry - Wikipedia . Wikipedia. Available at: [Link]

  • (1E)-1-(2-thienyl)ethanone phenylhydrazone | C12H12N2S | CID 5863488 - PubChem . National Institutes of Health. Available at: [Link]

  • Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology . Hydrocarbons Chemistry & Technology. Available at: [Link]

  • 1-(2-(Phenylamino)phenyl)ethanone | C14H13NO | CID 13681760 - PubChem . National Institutes of Health. Available at: [Link]

  • From Nose to Data: How Gas Chromatography–Mass Spectrometry (GC-MS) and Related Technologies Decode Aroma Composition for Smart Pairing Decisions | by Ali Ozseven | Medium . Medium. Available at: [Link]

  • Ethanone, 1-(2,4-dimethylphenyl)- - NIST WebBook . National Institute of Standards and Technology. Available at: [Link]

  • Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops . Connect Journals. Available at: [Link]

  • How Is GC-MS Used In Aroma Analysis? - YouTube . YouTube. Available at: [Link]

  • 1-(4-Ethynylphenyl)ethanone | CAS#:42472-69-5 | Chemsrc . Chemsrc. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Assessing 1-(2-Ethynylphenyl)ethanone in Library Synthesis

In the landscape of diversity-oriented synthesis (DOS) and combinatorial chemistry, the selection of core building blocks is a critical decision that dictates the scope, diversity, and novelty of the resulting small mole...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of diversity-oriented synthesis (DOS) and combinatorial chemistry, the selection of core building blocks is a critical decision that dictates the scope, diversity, and novelty of the resulting small molecule library.[1][2] A well-chosen scaffold offers multiple reaction vectors, functional group tolerance, and the potential to generate molecules with three-dimensional complexity, a feature increasingly sought after in drug discovery to move beyond flat, sp²-rich compounds.[3] This guide provides an in-depth performance assessment of 1-(2-ethynylphenyl)ethanone, a versatile and uniquely functionalized building block, comparing its utility against key alternatives in the context of high-throughput library synthesis.

The Strategic Value of 1-(2-Ethynylphenyl)ethanone

1-(2-Ethynylphenyl)ethanone is a bifunctional reagent possessing two distinct and chemoselectively addressable reactive sites: a terminal alkyne and a ketone (acetyl group). This orthogonal reactivity is its primary strategic advantage. The terminal alkyne is a gateway to a host of powerful C-C and C-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings and cycloadditions.[4][5] The ketone provides a handle for classical carbonyl chemistry, such as reductive amination, aldol condensations, or conversion to heterocycles.

The ortho arrangement of these groups is particularly compelling. It allows for the synthesis of fused heterocyclic systems through intramolecular cyclization or tandem reactions where both groups participate, leading to rapid increases in molecular complexity from a simple starting material. This makes it an excellent candidate for generating libraries based on privileged scaffolds.[6][7]

Comparative Analysis of Building Blocks

The performance of a building block can only be judged in relation to other available options.[8] We will compare 1-(2-ethynylphenyl)ethanone against two strategic alternatives: its regioisomer, 1-(4-ethynylphenyl)ethanone, and a scaffold with different reactivity, 3-aminobenzophenone.

Building Block Structure Key Reactive Handles Primary Reaction Types Potential Library Scaffolds
1-(2-Ethynylphenyl)ethanone Terminal Alkyne, Ketone (ortho)Sonogashira Coupling,[9] Azide-Alkyne Cycloaddition,[10] Carbonyl Chemistry, Intramolecular CyclizationsQuinolines, Indenones, Fused Heterocycles
1-(4-Ethynylphenyl)ethanone Terminal Alkyne, Ketone (para)Sonogashira Coupling,[11] Azide-Alkyne Cycloaddition, Carbonyl ChemistryLinear Biaryls, Extended Conjugated Systems, Triazoles
3-Aminobenzophenone Aryl Amine, KetoneAmide Coupling, Reductive Amination, Buchwald-Hartwig Coupling, Sandmeyer ReactionsBenzodiazepines, Amide Libraries, N-Aryl Scaffolds

Causality Behind Performance Differences:

  • Regiochemistry (Ortho vs. Para): The primary distinction between 1-(2-ethynylphenyl)ethanone and its para-isomer lies in the potential for intramolecular reactions. The proximity of the alkyne and ketone in the ortho isomer is a powerful design element for creating rigid, fused ring systems that explore a distinct and often more three-dimensional chemical space. The para isomer is ideal for creating linear, extended structures, acting as a rigid linker to connect different pharmacophores.[12]

  • Reactivity Profile (Alkyne vs. Amine): Comparing the ethynylphenyl ethanones to 3-aminobenzophenone highlights a fundamental difference in library design strategy. The alkyne-based building blocks excel in C-C bond-forming reactions, generating architecturally complex carbon skeletons.[4] In contrast, 3-aminobenzophenone is a classic building block for introducing nitrogen and forming amide bonds, which are prevalent in known drugs and provide key hydrogen bonding interactions. The choice between them depends entirely on the therapeutic target and the desired physicochemical properties of the library.

Quantitative Performance in Library Synthesis

The ultimate measure of a building block is its performance in generating diverse and high-quality compound libraries.[13] The following table summarizes typical performance metrics for representative reactions.

Reaction Type Building Block Typical Conditions Avg. Yield Range Library Diversity Key Strengths
Sonogashira Coupling 1-(2/4-Ethynylphenyl)ethanonePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, RT to 60 °C[11]70-95%High (diverse aryl/vinyl halides can be used)Robust, high-yielding, functional group tolerant.[4]
[3+2] Cycloaddition 1-(2/4-Ethynylphenyl)ethanoneCu(I) catalyst, various organic azides, tBuOH/H₂O[10]80-98%High (diverse azides can be used)"Click" chemistry provides high efficiency and regioselectivity.[14]
Parallel Amidation 3-AminobenzophenoneHATU or HOBt/EDC, diverse carboxylic acids, DIPEA, DMF60-90%High (diverse carboxylic acids can be used)Well-established, reliable for generating drug-like amides.
Intramolecular Cyclization 1-(2-Ethynylphenyl)ethanoneBase (e.g., KOH) or acid-catalyzed50-85%Moderate (dependent on subsequent steps)Rapid generation of complex, fused heterocyclic cores.
Experimental Protocols: A Self-Validating System

Trustworthiness in synthesis relies on detailed, reproducible protocols. Below are step-by-step methodologies for key library-generating reactions.

Protocol 1: Parallel Sonogashira Coupling with 1-(2-Ethynylphenyl)ethanone

  • Objective: To synthesize a 96-well library of 1-(2-(arylethynyl)phenyl)ethanones.

  • Rationale: This protocol uses a standard palladium/copper co-catalyst system known for its reliability and broad substrate scope.[11] The use of an amine base is crucial as it both scavenges the HX byproduct and facilitates the formation of the copper(I) acetylide intermediate.[5]

  • Methodology:

    • Reagent Preparation: In a glovebox, prepare stock solutions of Pd(PPh₃)₂Cl₂ (0.02 M in THF) and CuI (0.04 M in THF). Prepare a 96-well plate with 96 different aryl iodides (0.1 mmol each).

    • Reaction Setup: To each well containing an aryl iodide, add 1-(2-ethynylphenyl)ethanone (14.5 mg, 0.11 mmol, 1.1 eq).

    • Catalyst and Base Addition: Add triethylamine (Et₃N) (42 µL, 0.3 mmol, 3 eq) to each well. Then, add the Pd(PPh₃)₂Cl₂ stock solution (100 µL, 0.002 mmol, 2 mol%) and the CuI stock solution (100 µL, 0.004 mmol, 4 mol%).

    • Reaction Execution: Seal the plate and place it on a shaker at 50 °C for 12 hours.

    • Workup: Allow the plate to cool. Quench each well with saturated aq. NH₄Cl (0.5 mL). Extract with ethyl acetate (2 x 1 mL).

    • Purification & Analysis: Combine the organic extracts and evaporate the solvent. Purify the library via high-throughput parallel flash chromatography. Analyze purity and confirm identity by LC-MS.

Protocol 2: Parallel Amide Library Synthesis with 3-Aminobenzophenone

  • Objective: To synthesize a 96-well library of benzophenone amides.

  • Rationale: This protocol employs HATU, a highly efficient peptide coupling reagent that minimizes side reactions and racemization. DIPEA is used as a non-nucleophilic base to neutralize the carboxylic acid and the acid formed during amide bond formation.

  • Methodology:

    • Reagent Preparation: Prepare a 96-well plate with 96 different carboxylic acids (0.1 mmol each). Prepare stock solutions of HATU (0.5 M in DMF) and 3-aminobenzophenone (0.5 M in DMF).

    • Activation: To each well containing a carboxylic acid, add the HATU stock solution (220 µL, 0.11 mmol, 1.1 eq) and N,N-diisopropylethylamine (DIPEA) (52 µL, 0.3 mmol, 3 eq). Agitate for 15 minutes to form the active ester.

    • Coupling: Add the 3-aminobenzophenone stock solution (200 µL, 0.1 mmol, 1.0 eq) to each well.

    • Reaction Execution: Seal the plate and shake at room temperature for 16 hours.

    • Workup: Add water (1 mL) to each well to precipitate the product. Centrifuge the plate, decant the supernatant, and wash the solid with water (2 x 1 mL).

    • Purification & Analysis: Dry the solids under high vacuum. For many applications, the precipitated product is sufficiently pure. Further purification can be done by crystallization or chromatography if needed. Analyze by LC-MS.

Visualizing Workflows and Mechanisms

Diagrams provide an intuitive understanding of complex processes. The following are represented using Graphviz DOT language.

Diversity-Oriented Synthesis Workflow

A workflow for diversity-oriented synthesis.

Sonogashira Coupling Catalytic Cycle

sonogashira_cycle Sonogashira Catalytic Cycle cluster_cu Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex1 Oxidative Addition Ar-Pd(II)(X)L₂ pd0->pd_complex1 + Ar-X pd_complex2 Transmetalation Ar-Pd(II)(C≡CR')L₂ pd_complex1->pd_complex2 + Cu-C≡CR' cux CuX pd_complex1->cux - CuX pd_complex2->pd0 Reductive Elimination product Ar-C≡CR' pd_complex2->product arx Ar-X arx->pd_complex1 alkyne_cu Cu(I)-C≡CR' alkyne_cu->pd_complex2 alkyne R'C≡CH cu_acetylide Cu(I)-C≡CR' alkyne->cu_acetylide Base, Cu(I)X

The catalytic cycle of the Sonogashira reaction.

Conclusion and Outlook

1-(2-Ethynylphenyl)ethanone stands out as a superior building block for library synthesis campaigns aimed at producing structurally complex and diverse heterocyclic compounds. Its true power is unlocked by the ortho relationship of its functional groups, enabling intramolecular reactions that rapidly build molecular complexity. While its para-isomer is an excellent choice for linear scaffolds and 3-aminobenzophenone remains a workhorse for traditional amide libraries, the unique reactivity profile of 1-(2-ethynylphenyl)ethanone provides access to a chemical space that is both biologically relevant and less explored. For research teams focused on generating novel kinase inhibitors, GPCR modulators, or probes for chemical biology, incorporating this building block into their synthetic strategies is a highly recommended and scientifically sound decision.[6]

References

  • Gisbert, M., et al. (2009). Statistical molecular design of building blocks for combinatorial chemistry. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • A Short Review on Concept and Types of Combinatorial Chemistry. (2018). Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Golebowski, P., et al. (2011). Combinatorial Chemistry in Drug Discovery. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Shaikh, S.M., et al. (2017). A Review on Combinatorial Chemistry. Research & Reviews: Journal of Chemistry. Available at: [Link]

  • Evensen, E., et al. (2003). Comparing Performance of Computational Tools for Combinatorial Library Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Mignani, S., et al. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • DeSimone, R.W., et al. (2004). Analysis and Prediction of Combinatorial Chemistry Synthesis and Screening Data. QSAR & Combinatorial Science. Available at: [Link]

  • Evensen, E., et al. (2003). Comparing Performance of Computational Tools for Combinatorial Library Design. Journal of Medicinal Chemistry. Available at: [Link]

  • Porel, M., et al. (2021). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Garcia-Rodeja, Y., et al. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. ACS Catalysis. Available at: [Link]

  • Organic Chemistry Portal. Terminal alkyne synthesis by C-C coupling. Available at: [Link]

  • Guan, Z., et al. (2017). Synthesis of Terminal Alkynes/Diynes through Deprotection of Acetone Protected Alkynes under Mild Conditions. Hans Journal of Chemistry. Available at: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. Available at: [Link]

  • Khan Academy. Synthesis using alkynes. Available at: [Link]

  • Fortune Journals. (2024). From One to Millions: The Revolution of Combinatorial Chemistry. Available at: [Link]

  • Wikipedia. Combinatorial chemistry. Available at: [Link]

  • PubChem. 1-(2-(Phenylamino)phenyl)ethanone. Available at: [Link]

  • Molnár, Á., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-methylphenyl)-. Available at: [Link]

  • Chem Help ASAP. (2020). Sonogashira cross-coupling reaction. YouTube. Available at: [Link]

  • Laars, M., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. Available at: [Link]

  • Foley, D.J., et al. (2020). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal. Available at: [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(4-ethylphenyl)-. Available at: [Link]

  • PubChem. 1-[4-[(E)-2-phenylethenyl]phenyl]ethanone. Available at: [Link]

  • PubChem. 1-[4-(2-Phenylethynyl)phenyl]ethanone. Available at: [Link]

  • Dandapani, S., & Marcaurelle, L.A. (2010). Current strategies for diversity-oriented synthesis. Current Opinion in Chemical Biology. Available at: [Link]

  • Dondoni, A., & Marra, A. (2012). Cycloaddition reactions for antiviral compounds. Chemical Society Reviews. Available at: [Link]

  • Karageorge, G.N., et al. (2024). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Molecules. Available at: [Link]

  • de Sousa, L.R., et al. (2021). Unifying principles for the design and evaluation of natural product-inspired compound collections. Natural Product Reports. Available at: [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]

  • Dandapani, S., & Marcaurelle, L.A. (2010). Current strategies for diversity-oriented synthesis. ResearchGate. Available at: [Link]

  • Park, S.B., & Lee, J.S. (2015). Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. Molecules. Available at: [Link]

  • Mey, S., et al. (2021). Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Molecules. Available at: [Link]

  • Mykhailiuk, P.K. (2014). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Ostath, R.A.A., et al. (2024). Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies. Scientific Reports. Available at: [Link]

  • Er, M., et al. (2021). Synthesis of New 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and Investigation of Their Cytotoxic Effects. Molecules. Available at: [Link]

  • Orozco-Valencia, A.U., et al. (2023). Unveiling the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions with strained alkynes through density functional theory studies. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Comparative

validation of biological activity of derivatives synthesized from 2-ethynylacetophenone

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. 2-Ethynylacetophenone is one such scaffold, a compound...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer both synthetic versatility and potent biological activity is paramount. 2-Ethynylacetophenone is one such scaffold, a compound distinguished by its terminal alkyne and a reactive ketone. This unique bifunctionality makes it an exceptional starting material for generating a diverse library of derivatives, primarily through Sonogashira coupling at the alkyne and Claisen-Schmidt condensation at the ketone. The rigid, linear geometry imparted by the ethynyl group offers a fascinating vector for probing interactions within biological targets.

This guide provides a comprehensive framework for the synthesis and comparative biological validation of derivatives synthesized from 2-ethynylacetophenone. We will explore their potential in key therapeutic areas—oncology, inflammation, and infectious diseases—by comparing their projected activities against established alternatives. The experimental protocols detailed herein are designed to be self-validating, providing researchers with a robust roadmap for their own discovery programs.

I. Synthetic Pathways: From a Simple Acetylene to a Diverse Library

The synthetic utility of 2-ethynylacetophenone lies in the orthogonal reactivity of its two primary functional groups. This allows for a modular approach to library synthesis, as illustrated below.

Key Synthetic Transformations:
  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction is the cornerstone for functionalizing the terminal alkyne. It allows for the efficient formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp2-hybridized carbon of an aryl or vinyl halide.[1][2] This reaction is fundamental for creating a series of 2-(arylethynyl)acetophenones, enabling the exploration of how different aromatic substituents at this position impact biological activity.

  • Claisen-Schmidt Condensation: The ketone moiety readily undergoes base-catalyzed condensation with a variety of aromatic aldehydes to form chalcones (α,β-unsaturated ketones). Chalcones are a well-established class of bioactive molecules, known for their anticancer, anti-inflammatory, and antimicrobial properties.[3][4]

  • Click Chemistry: The terminal alkyne also serves as a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry."[5][6] This reaction allows for the facile conjugation of the scaffold to azide-containing molecules, including biomolecules or fluorescent probes, to create 1,2,3-triazole derivatives.[7][8]

Synthesis Acetophenone 2-Ethynylacetophenone Sonogashira Sonogashira Coupling Acetophenone->Sonogashira Click Click Chemistry (CuAAC) Acetophenone->Click ArylHalide Aryl Halide (Ar-X) ArylHalide->Sonogashira Aldehyde Aromatic Aldehyde (Ar'-CHO) ClaisenSchmidt Claisen-Schmidt Condensation Aldehyde->ClaisenSchmidt Azide Azide (R-N3) Azide->Click Product1 2-(Arylethynyl)acetophenone Sonogashira->Product1 Product2 Ethynyl-Chalcone Derivative ClaisenSchmidt->Product2 Product3 Triazole Derivative Click->Product3 Product1->ClaisenSchmidt

Synthetic routes from 2-ethynylacetophenone.

II. Comparative Validation: Anticancer Activity

Chalcones and other acetophenone derivatives have consistently demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4] The primary mechanism often involves the induction of apoptosis (programmed cell death) and the inhibition of tubulin polymerization, which disrupts the cell cycle.[9] The ethynyl-chalcone derivatives are hypothesized to exhibit enhanced activity due to the rigid linker, which can optimize interactions with target proteins.

Comparative Performance Data

The following table presents IC₅₀ values for representative chalcone derivatives against common cancer cell lines, providing a benchmark for evaluating newly synthesized 2-ethynylacetophenone analogs. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Doxorubicin (Reference) MCF-7 (Breast)0.8 - 1.5N/A
Doxorubicin (Reference) HeLa (Cervical)0.3 - 0.7N/A
Amino Chalcone (1) T47D (Breast)30.4 µg/mL[10]
Amino Chalcone (2) HeLa (Cervical)27.5 µg/mL[10]
Thiophene Chalcone (3) T-47D (Breast)56.9% inhibition[4]
Polymethoxylated Chalcone (4) MCF-7 (Breast)1.33[4]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol quantifies the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized derivatives and the reference compound (e.g., Doxorubicin) in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Mechanistic Insight: Apoptosis Induction Pathway

Many chalcones induce apoptosis by activating intrinsic and extrinsic pathways, leading to the activation of caspase enzymes.[3]

Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Chalcone Chalcone Derivative Mito Mitochondria Chalcone->Mito ROS generation FAS Fas Receptor Chalcone->FAS CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Casp8 Caspase-8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis FAS->Casp8

Simplified apoptosis pathway induced by chalcones.

III. Comparative Validation: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory activity of novel compounds is often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (5-LOX), or to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE₂).[11][12]

Comparative Performance Data

This table shows the inhibitory concentrations (IC₅₀) of known anti-inflammatory agents, providing a reference for evaluating new 2-ethynylacetophenone derivatives.

CompoundTarget EnzymeIC₅₀ (µg/mL)Reference
Indomethacin (Reference) COX-1~0.6[13]
Celecoxib (Reference) COX-2~0.04[12]
Pivalate Derivative (MAK01) COX-1314[13][14]
Pivalate Derivative (MAK01) COX-2130[13][14]
Pivalate Derivative (MAK01) 5-LOX105[13][14]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the COX-2 enzyme.

  • Enzyme Preparation: Use a commercially available human recombinant COX-2 enzyme.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, hematin, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX-2 enzyme to each well and incubate for 5 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Incubation: Incubate the plate for 2 minutes at 37°C.

  • Termination and Detection: Stop the reaction by adding a solution of HCl. The amount of PGE₂ produced is then quantified using a commercial Prostaglandin E2 EIA Kit.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value using non-linear regression.

IV. Comparative Validation: Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Acetophenone derivatives, particularly those containing heterocyclic rings like thiophene, have shown promise as antibacterial and antifungal agents.[15][16]

Comparative Performance Data

The Minimum Inhibitory Concentration (MIC) is the standard measure of antimicrobial efficacy. The table below lists MIC values for various compounds against common pathogens.

CompoundMicroorganismMIC (µg/mL)Reference
Ampicillin (Reference) Staphylococcus aureus0.25 - 2N/A
Fluconazole (Reference) Candida albicans0.25 - 4N/A
2-phenylacetophenone derivativeStaphylococcus aureusLC₅₀ of 5.6 µM[15]
2-phenylacetophenone derivativeBacillus subtilisLC₅₀ of 5.8 µM[15]
Semicarbazone DerivativeStaphylococcus aureusZone of Inhibition[17]
Experimental Protocol: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth, adjusted to a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the synthesized compounds in the broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microorganism, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). A viability indicator like resazurin can be added to aid visualization.

V. Conclusion and Future Directions

The 2-ethynylacetophenone scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries through established reactions like the Sonogashira coupling and Claisen-Schmidt condensation. By employing the standardized validation protocols outlined in this guide, researchers can systematically evaluate these new derivatives against clinically relevant benchmarks.

The structure-activity relationship data generated from these assays will be crucial for guiding lead optimization. Future work should focus on exploring a wide range of substituents on the aromatic rings to fine-tune the potency and selectivity of these compounds. The ethynyl group itself may be further modified to explore its role as a hydrogen bond acceptor, a rigid linker, or a reactive handle for covalent inhibition, opening up exciting new avenues in the quest for next-generation therapeutics.

References

  • Synthesis, anticancer activity, and apoptosis mechanism of some chalcone derivatives. (2020). AIP Conference Proceedings. [Link]

  • Goto, H., Kumada, Y., Ashida, H., & Yoshida, K. (2009). Discovery of novel 2',3',4'-trihydroxy-2-phenylacetophenone derivatives as anti-gram-positive antibacterial agents. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Endait-Malkar, R. (2025). Synthesis, characterization and antibacterial study of novel 2-((E)-2-(thiophen-2-yl)vinyl)-4H-chromen-4-ones. Indian Journal of Chemistry (IJC). [Link]

  • Ye, C. L., et al. (2014). Synthesis of Chalcones with Anticancer Activities. Molecules. [Link]

  • Wang, Z., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Bioconjugate Chemistry. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. (2023). MDPI. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2023). MDPI. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. ResearchGate. [Link]

  • The one-pot regioselective and catalytic synthesis of bioactive... (2021). ResearchGate. [Link]

  • Oh, S., et al. (2006). Synthesis and evaluation of biological properties of benzylideneacetophenone derivatives. Archives of Pharmacal Research. [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). Semantic Scholar. [Link]

  • Natural and Synthetic Lactones Possessing Antitumor Activities. (2018). MDPI. [Link]

  • Sonogashira coupling in natural product synthesis. (2016). ResearchGate. [Link]

  • Khan, K. M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals. [Link]

  • Sonogashira coupling in natural product synthesis. (2016). Organic Chemistry Frontiers. [Link]

  • Meeran, M. N. (2016). Synthesis, Characterization and Antimicrobial Activity of Substituted Acetophenone Based Semicarbazones. Der Pharmacia Lettre. [Link]

  • Synthesis and cellular evaluation of click-chemistry probes to study the biological effects of alpha, beta-unsaturated carbonyls. (2022). Free Radical Biology and Medicine. [Link]

  • Khan, K. M., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity of 2-[1-(2,4-Dihydroxyphenyl)Ethylene]Hydrazine Carboxamide and its Zn(II) Metal Complex. (2018). ResearchGate. [Link]

  • Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. (2019). Chemical Science. [Link]

  • Click Chemistry: Innovative strategies and bio-orthogonal applications. (2025). ResearchGate. [Link]

  • Synthesis of 2-Phenoxyacetic Acid Analogs for Evaluation of the Anti-inflammatory Potential and Subsequent In Silico Analysis. (2024). ResearchGate. [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. (2023). MDPI. [Link]

  • Click Chemistry reagents from Jena Bioscience. (n.d.). Bio-Connect.nl. [Link]

  • Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. (2012). Semantic Scholar. [Link]

  • Design, synthesis, and biological evaluation of acetophenone derivatives as dual binding acetylcholinesterase inhibitors. (2013). ResearchGate. [Link]

  • Evaluation of Cytocompatibility and Anti-Inflammatory Activity of Carboxyxanthones Selected by In Silico Studies. (2024). MDPI. [Link]

  • Copper-free click chemistry used in mice. (2010). ScienceDaily. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-(2-Ethynylphenyl)ethanone

This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-(2-Ethynylphenyl)ethanone (CAS No. 104190-22-9).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth, procedural guide for the safe and compliant disposal of 1-(2-Ethynylphenyl)ethanone (CAS No. 104190-22-9). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the benchtop to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles that dictate these essential procedures.

Hazard Assessment: Understanding the "Why" Behind the Protocol

Before any disposal protocol can be established, a thorough understanding of the compound's inherent risks is critical. The disposal procedure is a direct consequence of the chemical's reactivity, toxicity, and physical properties. 1-(2-Ethynylphenyl)ethanone is an aromatic ketone containing a terminal alkyne (ethynyl) group. This specific combination of functional groups dictates its hazard profile.

  • Toxicity and Irritancy: The Safety Data Sheet (SDS) for 1-(2-Ethynylphenyl)ethanone classifies it as harmful if swallowed, a skin irritant, a serious eye irritant, and a potential respiratory irritant.[1] These classifications necessitate the use of comprehensive Personal Protective Equipment (PPE) at all times, including during disposal operations, to prevent accidental exposure.

  • Reactivity of the Acetylenic Group: While the compound is stable under normal conditions, acetylenic compounds as a class are noted for their potential reactivity.[1][2] Terminal alkynes can form explosive metal acetylides with certain metals, particularly copper, silver, and mercury.[2] Furthermore, the compound is incompatible with strong oxidizing agents.[3] This reactivity profile is the primary reason for mandatory segregation from other waste streams. Mixing this waste with incompatible chemicals, such as certain metal-containing solutions or strong acids, could lead to a dangerous exothermic or explosive reaction.

Therefore, every step in the following disposal protocol is designed to mitigate these specific hazards, ensuring the safety of laboratory personnel and preventing environmental contamination.

Core Disposal Principles: A Self-Validating System

Adherence to the following core principles forms a self-validating safety system for waste management.

  • Waste Classification: All waste containing 1-(2-Ethynylphenyl)ethanone, whether it is the pure compound, contaminated labware, or solutions, must be classified and handled as hazardous chemical waste .[2][4]

  • Segregation is Paramount: Never mix 1-(2-Ethynylphenyl)ethanone waste with other chemical waste streams.[5] A dedicated waste container is mandatory to prevent accidental contact with incompatible materials.[6]

  • Personal Protective Equipment (PPE): Full, uncompromised PPE is required when handling waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses with side shields or chemical splash goggles.[1]

    • A flame-resistant lab coat.

  • Designated Area: All waste handling and accumulation should occur in a well-ventilated area, preferably within a chemical fume hood.[7]

Quantitative Hazard Summary

For quick reference, the key hazard data for 1-(2-Ethynylphenyl)ethanone is summarized below.

Hazard ClassificationGHS CodeDescriptionKey Incompatibilities
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]Strong oxidizing agents[1][3]
Skin IrritationCategory 2Causes skin irritation.[1]Heavy metals (e.g., copper, silver, mercury salts)[2]
Eye IrritationCategory 2ACauses serious eye irritation.[1]Strong bases[6]
Respiratory IrritationCategory 3May cause respiratory irritation.[1]Strong acids[8]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural workflow for safe disposal.

Step 1: Waste Collection and Segregation

  • Solid Waste: Collect unadulterated 1-(2-Ethynylphenyl)ethanone and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves) in a designated solid waste container.[9]

  • Liquid Waste: If the compound is in a solvent, collect it in a separate, dedicated liquid waste container. Ensure the solvent is compatible with the container material. This waste stream should be classified as "Halogenated" or "Non-Halogenated" organic waste based on the solvent used.

  • Sharps/Glassware: Any contaminated sharps (needles, scalpels) or broken glassware must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.[9]

Step 2: Container Selection and Labeling

  • Container Choice: Use a high-density polyethylene (HDPE) or glass container that is in good condition and has a secure, screw-top lid.[9][10] Ensure the container material is compatible with the waste contents.[11]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include, at a minimum:

    • The words "HAZARDOUS WASTE ".[2][12]

    • The full chemical name: "1-(2-Ethynylphenyl)ethanone ". Do not use abbreviations.[12]

    • An accurate list of all components, including solvents.

    • The date accumulation started.[12]

Step 3: Temporary On-Site Storage

  • Keep the waste container tightly closed when not in use.[10]

  • Store the container in a designated satellite accumulation area that is under the direct control of laboratory personnel.[13]

  • The storage location must be a cool, dry, and well-ventilated space, away from heat sources and direct sunlight.[10]

  • Crucially, the container must be stored in secondary containment to prevent spills and away from any incompatible chemicals.[13]

Step 4: Final Disposition

  • The final and only acceptable disposal route is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management contractor.[13][14]

  • Follow your institution's specific procedures for requesting a waste pickup.

  • The most common and appropriate final treatment for this type of organic waste is high-temperature incineration at a licensed facility.[3]

G cluster_prep Preparation cluster_collection Waste Generation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposition cluster_prohibited Prohibited Actions A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Select & Label Compatible Waste Container (HDPE or Glass) A->B Safety First C Generate Waste (Solid, Liquid, or Labware) B->C D Segregate Waste into Labeled Container C->D E Keep Container Closed When Not in Use D->E P1 NO Sanitary Sewer Disposal P2 NO Regular Trash Disposal P3 NO In-Lab Neutralization F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment F->G H Store Away From Incompatible Materials G->H I Arrange for Pickup by Institutional EHS or Licensed Contractor H->I J Waste Transported for High-Temperature Incineration I->J

Disposal workflow for 1-(2-Ethynylphenyl)ethanone.

Prohibited Disposal Methods: Critical Exclusions

To ensure safety and compliance, the following disposal methods are strictly forbidden for 1-(2-Ethynylphenyl)ethanone and its associated waste:

  • Sanitary Sewer Disposal: This compound must not be poured down the drain.[4][14] It is not readily biodegradable and can be harmful to aquatic life.

  • Trash Disposal: Disposal in the regular solid waste stream is prohibited.[9] This action risks exposure to custodial staff and leads to environmental contamination.

  • In-Lab Treatment: Do not attempt to perform any in-lab chemical neutralization or deactivation without a validated protocol specifically approved by your institution's EHS department.[14] Given the reactivity of the acetylenic group, such attempts by untrained personnel could be dangerous.

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 1-(2-Ethynylphenyl)ethanone waste in a manner that is safe, compliant, and environmentally responsible, reinforcing the culture of safety that is paramount to our work.

References

  • Advisory 7.3 - UC EH&S . University of Cincinnati. [Link]

  • GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS . Gas Industries Association. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • 1-(2-Ethynylphenyl)ethanone Safety Data Sheet . Angene Chemical. [Link]

  • GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS . European Industrial Gases Association. [Link]

  • Ethanone, 1-(4-ethylphenyl)- Safety Data Sheet . Synerzine. [Link]

  • Ethanone, 1-(2-furanyl)- Safety Data Sheet . Synerzine. [Link]

  • Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources . U.S. Environmental Protection Agency (EPA). [Link]

  • Acetylene Cylinders Disposal . Synergy Recycling. [Link]

  • Chemical Waste Management for Laboratories . UFF. [Link]

  • Ethanone, 1-(3-methyl-2-benzofuranyl)- Registration Dossier . ECHA. [Link]

  • In-Lab Disposal Methods: Waste Management Guide . Indiana University. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . NOP. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Chemical Compatibility Chart . [Link]

  • Chemical Compatibility Table . University Operations. [Link]

  • CHEMICAL COMPATIBILITY TABLE . Tom Parker Ltd. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safely Handling 1-(2-Ethynylphenyl)ethanone

Introduction: As a novel reagent in organic synthesis and drug development, 1-(2-Ethynylphenyl)ethanone (CAS No. 104190-22-9) offers unique chemical properties.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel reagent in organic synthesis and drug development, 1-(2-Ethynylphenyl)ethanone (CAS No. 104190-22-9) offers unique chemical properties. However, its utility is matched by a specific hazard profile that demands rigorous adherence to safety protocols. This guide provides essential, actionable information for researchers and professionals. Our objective is to move beyond mere compliance and foster a deep-seated culture of safety, ensuring that innovative science is conducted without compromising personal or environmental well-being.[1] This document serves as a self-validating system for the safe handling, use, and disposal of this compound.

Part 1: Foundational Hazard Analysis

Understanding the "why" behind a safety protocol is critical for its effective implementation. The inherent chemical properties of 1-(2-Ethynylphenyl)ethanone dictate the necessary protective measures. Its hazard profile, as defined by the Globally Harmonized System (GHS), is the cornerstone of our safety strategy.[2]

Table 1: GHS Hazard Profile for 1-(2-Ethynylphenyl)ethanone

Hazard ClassHazard StatementGHS CodeImplication for Handling
Acute Toxicity, OralHarmful if swallowedH302Strict prohibition of eating or drinking in the lab; immediate medical attention required upon ingestion.[2][3]
Skin Corrosion/IrritationCauses skin irritationH315Mandates the use of chemically-resistant gloves and protective clothing to prevent direct contact.[2][4]
Eye Damage/IrritationCauses serious eye irritationH319Requires the use of sealed safety goggles and, for splash risks, a full-face shield.[2][4]
Specific Target Organ ToxicityMay cause respiratory irritationH335Necessitates handling within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2][4]

Part 2: The Hierarchy of Controls: Your Primary Defense

Before any personal protective equipment is selected, the work environment itself must be engineered for safety. This follows the established hierarchy of controls, prioritizing the removal or mitigation of hazards at their source.

Engineering Controls: Non-Negotiable Infrastructure

Engineering controls are the most effective line of defense because they are designed to isolate the researcher from the chemical hazard.[5]

  • Primary Containment (Chemical Fume Hood): All operations involving 1-(2-Ethynylphenyl)ethanone—including weighing, transfers, and reaction setup—must be performed inside a properly functioning chemical fume hood. This is crucial to mitigate the risk of respiratory irritation from vapors or aerosols.[2][6]

  • Emergency Facilities: An eyewash station and a safety shower must be located in immediate proximity to the workstation.[5][7] All personnel must be trained on their location and operation before beginning work.

Administrative Controls: Standard Operating Procedures (SOPs)

A written Chemical Hygiene Plan (CHP) and compound-specific SOPs are required by OSHA and are fundamental to a safe laboratory environment.[8][9]

  • Restricted Access: Work areas where this compound is handled should be clearly marked, and access should be limited to trained personnel.

  • No Unattended Operations: Reactions left to run unattended must be clearly labeled with the chemical contents and contact information for the responsible individual.[3]

  • Hygiene: Eating, drinking, and smoking are strictly prohibited in the laboratory.[3] Hands must be washed thoroughly with soap and water after handling the chemical, before leaving the lab, and before breaks.[2]

Part 3: Personal Protective Equipment (PPE) - The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.[10] The selection of PPE must be directly informed by the hazards identified in Part 1.

Table 2: Required PPE for Handling 1-(2-Ethynylphenyl)ethanone

Body PartRequired PPESpecification & Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient.[11] Chemical safety goggles that form a seal around the eyes are mandatory to protect against irritation (H319).[2][12] A full-face shield must be worn over the goggles during procedures with a high risk of splashing.[6][13]
Hands Chemical-Resistant GlovesThis compound is a ketone. Standard nitrile gloves offer poor protection against many ketones and are not recommended for prolonged contact.[11] Milled Butyl Rubber or Neoprene gloves are the preferred choice for their superior resistance to this chemical class.[6][11] Gloves must be inspected before each use and removed promptly and properly to avoid cross-contamination.
Body Laboratory Coat & Chemical ApronA flame-resistant laboratory coat with full-length sleeves is required.[5] For handling larger quantities (>50 mL) or during procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Air-Purifying Respirator (if needed)Under normal conditions within a fume hood, respiratory protection is not required. However, if engineering controls fail or during a large spill cleanup, a NIOSH-approved air-purifying respirator with organic vapor cartridges must be used.[5][12]
Feet Closed-Toe ShoesShoes must fully cover the feet. Perforated shoes, sandals, or cloth sneakers are prohibited. Chemical-resistant footwear is recommended.[10][11]

Part 4: Operational and Disposal Plans

A cradle-to-grave approach to chemical management is essential for ensuring safety and environmental stewardship.[1]

Step-by-Step Safe Handling Protocol

This protocol outlines the standard workflow for using 1-(2-Ethynylphenyl)ethanone in a laboratory setting.

G Workflow for Handling 1-(2-Ethynylphenyl)ethanone cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Cleanup & Disposal Phase a Don Full PPE (Goggles, Butyl Gloves, Lab Coat) b Verify Fume Hood Operation (Check Airflow Monitor) a->b c Assemble All Glassware & Equipment in Hood b->c d Transfer Compound from Storage to Beaker in Hood c->d Begin Handling e Weigh Required Amount on Tare Scale in Hood d->e f Add to Reaction Vessel Using Clean Spatula/Pipette e->f g Securely Cap Original Container & Reaction Vessel f->g h Wipe Down Work Surface with Appropriate Solvent g->h Complete Handling i Dispose of Contaminated Materials in Hazardous Waste h->i j Remove PPE in Correct Order (Gloves First) i->j k Wash Hands Thoroughly with Soap and Water j->k

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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